6-Bromo-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one
Description
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Properties
IUPAC Name |
6-bromo-2,2-dimethyl-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-10(2)9(13)12-7-5-6(11)3-4-8(7)14-10/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVWBFMSOWQLGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C=CC(=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one
An In-Depth Technical Guide to 6-Bromo-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one
This guide provides a comprehensive overview of 6-Bromo-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document will detail its chemical and physical properties, a plausible synthetic route with mechanistic insights, and a discussion of its potential applications based on the activities of structurally related compounds.
Introduction and Significance
6-Bromo-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one belongs to the benzoxazinone class of heterocyclic compounds. The benzoxazinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including use as CDK9 inhibitors for hematologic malignancies, antibacterial agents, and compounds targeting hypoxia in cancer therapeutics.[3][4][5] The introduction of a bromine atom at the 6-position and gem-dimethyl groups at the 2-position of the benzoxazinone core can significantly influence the compound's lipophilicity, metabolic stability, and biological activity. This makes 6-Bromo-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one a valuable molecule for structure-activity relationship (SAR) studies in the development of novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of 6-Bromo-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for the design of experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀BrNO₂ | [6] |
| Molecular Weight | 256.10 g/mol | [6] |
| Appearance | Solid (predicted) | [6] |
| InChI | 1S/C10H10BrNO2/c1-10(2)9(13)12-7-5-6(11)3-4-8(7)14-10/h3-5H,1-2H3,(H,12,13) | [6] |
| SMILES | CC1(C)OC2=CC=C(Br)C=C2NC1=O | [6] |
| MDL Number | MFCD12196527 | [6] |
Synthesis and Mechanism
Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of the 2,2-Dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one Core
The foundational benzoxazinone ring system can be constructed through the condensation of a 2-aminophenol with an appropriate α-halo ester. In this case, the reaction of 2-aminophenol with ethyl 2-bromo-2-methylpropanoate is a logical approach.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-aminophenol (1.0 eq) in a suitable high-boiling point solvent such as dimethylformamide (DMF) or dioxane, add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (TEA, 2.0 eq).
-
Addition of Reagent: Slowly add ethyl 2-bromo-2-methylpropanoate (1.1 eq) to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 100-150 °C, depending on the solvent) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality of Experimental Choices:
-
Solvent: A high-boiling point polar aprotic solvent like DMF or dioxane is chosen to facilitate the dissolution of the reactants and to allow for the higher temperatures required for the intramolecular cyclization to occur.
-
Base: A base is essential to deprotonate the phenolic hydroxyl group of the 2-aminophenol, making it a more potent nucleophile to displace the bromide from the ester. A non-nucleophilic base is used to avoid competing side reactions.
-
Mechanism: The reaction proceeds via an initial N-alkylation of the 2-aminophenol by the ethyl 2-bromo-2-methylpropanoate, followed by an intramolecular O-acylation (lactamization) to form the six-membered oxazinone ring.
Step 2: Regioselective Bromination
The synthesized 2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one can then be regioselectively brominated at the 6-position. The electron-donating nature of the nitrogen and oxygen atoms in the heterocyclic ring directs electrophilic substitution to the para-position of the aniline moiety.
Experimental Protocol:
-
Reaction Setup: Dissolve the 2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one (1.0 eq) in glacial acetic acid.
-
Addition of Brominating Agent: Slowly add a solution of N-Bromosuccinimide (NBS) (1.0-1.1 eq) in glacial acetic acid to the reaction mixture at room temperature. The use of NBS is preferred over elemental bromine for its milder and more selective brominating properties.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Work-up and Purification: Once the reaction is complete, pour the mixture into a large volume of water to precipitate the product. The solid can be collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol will yield the pure 6-Bromo-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one.
Causality of Experimental Choices:
-
Brominating Agent: NBS is a convenient and selective source of electrophilic bromine, minimizing the formation of poly-brominated byproducts.
-
Solvent: Glacial acetic acid is a common solvent for electrophilic aromatic substitutions as it can protonate the carbonyl group, further activating the aromatic ring towards electrophilic attack.
-
Regioselectivity: The directing effects of the amino and ether functionalities of the benzoxazinone ring system favor electrophilic substitution at the C6 and C8 positions. However, steric hindrance from the heterocyclic ring often leads to preferential substitution at the less hindered C6 position.[3]
Spectral Characterization (Predicted)
While experimental spectral data for the title compound is not available, the expected NMR and IR characteristics can be predicted based on the analysis of structurally similar compounds.
Predicted ¹H NMR (400 MHz, CDCl₃):
-
δ 1.5-1.7 ppm (s, 6H): A singlet corresponding to the two magnetically equivalent methyl groups at the C2 position.
-
δ 6.8-7.5 ppm (m, 3H): A series of multiplets in the aromatic region corresponding to the protons on the benzene ring. The exact shifts and coupling patterns will depend on the electronic environment created by the bromine atom and the oxazinone ring.
-
δ 8.0-9.0 ppm (br s, 1H): A broad singlet corresponding to the N-H proton of the amide.
Predicted ¹³C NMR (100 MHz, CDCl₃):
-
δ 25-30 ppm: Signal for the two methyl carbons.
-
δ 80-90 ppm: Signal for the quaternary carbon at the C2 position.
-
δ 115-145 ppm: A series of signals corresponding to the aromatic carbons. The carbon bearing the bromine atom (C6) would be expected in the lower field region of this range.
-
δ 165-175 ppm: A signal for the carbonyl carbon (C3) of the amide.
Predicted IR (KBr, cm⁻¹):
-
3200-3300 cm⁻¹: N-H stretching vibration of the amide.
-
1680-1700 cm⁻¹: C=O stretching vibration of the lactam.
-
1500-1600 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
1200-1300 cm⁻¹: C-O-C stretching vibration of the ether linkage.
Potential Applications in Drug Discovery
The benzoxazinone scaffold is a versatile platform for the development of new therapeutic agents. Derivatives have shown promise in a variety of disease areas.
Potential Biological Activities:
-
Anticancer Activity: Many benzoxazinone derivatives have been investigated for their anticancer properties. For instance, certain derivatives act as potent and selective CDK9 inhibitors, which are crucial for treating hematologic malignancies.[3] Others have been shown to specifically inhibit the growth of hypoxic cancer cells.[5] The introduction of a bromine atom can enhance the lipophilicity of the molecule, potentially improving its cell permeability and interaction with hydrophobic binding pockets of target proteins.
-
Antibacterial and Antifungal Activity: The benzoxazinone ring system is present in a number of natural products with antimicrobial properties.[3] Synthetic derivatives have also been shown to possess antibacterial and antioxidant activities.[4]
-
Platelet Aggregation Inhibition: Some 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives have been synthesized and evaluated as inhibitors of platelet aggregation, suggesting potential applications in cardiovascular diseases.[7]
Logical Relationship of Structure and Potential Activity:
Caption: Key structural features influencing biological activity.
Conclusion
6-Bromo-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one is a promising, yet underexplored, derivative of the medicinally relevant benzoxazinone family. The synthetic route proposed herein offers a practical approach to access this compound for further investigation. Based on the known biological activities of related structures, this molecule warrants exploration for its potential as an anticancer, antimicrobial, or cardiovascular drug candidate. Further research, including its synthesis, full spectral characterization, and biological evaluation, is necessary to fully elucidate its therapeutic potential.
References
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Discovery of C-3 Tethered 2-oxo-benzo[1][2]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies. (2018). PMC - PubMed Central. [Link]
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The bromination and nitration of some (2H)-1, 4-benzoxazin-3(4H)-ones. (2003). ResearchGate. [Link]
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Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][2]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. (2022). MDPI. [Link]
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Discovery of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies. (2022). PubMed. [Link]
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Microwave assisted regioselective halogenation of benzo[b][1][2]oxazin-2-ones via sp2 C–H functionalization. (2023). RSC Publishing. [Link]
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Design, synthesis and biological evaluation of 2H-benzo[b][1][2] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. (2009). PubMed. [Link]
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Synthesis of substituted benzo[b][1][2]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. (2016). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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13C NMR Analysis of some 4‐hydroxy‐2H‐1,2‐benzothiazine 1,1‐dioxides. (1982). ResearchGate. [Link]
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13 C NMR spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo [e][1][8]oxazine. ResearchGate. [Link]
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NBS/DMSO-mediated synthesis of (2,3-dihydrobenzo[b][1][2]oxathiin-3-yl)methanols from aryloxymethylthiiranes. (2017). RSC Publishing. [Link]
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One-Pot Synthesis of Benzo[b][1][2]oxazins via Intramolecular Trapping Iminoenol. (2018). Organic Letters. [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2020). MDPI. [Link]
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Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. (2011). PubMed. [Link]
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Synthesis of substituted benzo[e][1][8]oxazino analogs. (2023). CKT College. [Link]
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Electrophilic and radical bromination of bromo derivatives via NBS. (2024). World Journal of Pharmaceutical Research. [Link]
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Discovery of C-3 Tethered 2-oxo-benzo[1][2]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies. (2018). Frontiers in Chemistry. [Link]
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1H and 13C NMR studies on the oxydimethyleneaminomethyl fragment in six‐ and eight‐membered rings. The solution stereochemistry of N‐methyl diastereomers of phendimetrazine (an oxazine anorexic drug) versus nefopam (a benzoxazocine analgesic drug). (1989). Magnetic Resonance in Chemistry. [Link]
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Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2020). NIH. [Link]
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C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. University of Oregon. [Link]
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Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. (2007). PubMed. [Link]
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N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. (2021). MDPI. [Link]
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Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. [Link]
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ChemInform Abstract: A Novel One-Step Synthesis of Benzo[b]furo[3,2-b]pyridines Having an Amino Group at the 4-Position from Benzo[b]furo[3,2-d][1][8]oxazine. ResearchGate. [Link]
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An In-Depth Technical Guide to the Structural Elucidation of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one
An In-Depth Technical Guide to the Structural Elucidation of 6-Bromo-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 6-Bromo-2,2-dimethyl-2H-benzo[b][1]oxazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. While this specific molecule is commercially available, detailed synthetic protocols and spectroscopic characterization data are not readily found in the public domain. This guide addresses this gap by proposing a robust synthetic pathway and offering a detailed, predictive analysis of its spectroscopic characteristics. By combining established chemical principles with data from analogous structures, we present a self-validating framework for the synthesis and confirmation of this compound's identity. This document is intended to serve as a practical resource for researchers, enabling them to confidently synthesize, purify, and characterize 6-Bromo-2,2-dimethyl-2H-benzo[b][1]oxazin-3(4H)-one for further investigation.
Introduction: The Significance of the Benzoxazinone Scaffold
Benzoxazinone derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. Their rigid, fused-ring structure provides a unique three-dimensional scaffold that can be strategically functionalized to interact with a variety of biological targets. This has led to the development of benzoxazinone-based compounds with a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern of 6-Bromo-2,2-dimethyl-2H-benzo[b][1]oxazin-3(4H)-one, featuring a bromine atom at the 6-position and gem-dimethyl groups at the 2-position, presents an intriguing candidate for further biological evaluation. The bromine atom can act as a heavy atom for X-ray crystallography studies, and its presence can influence the compound's lipophilicity and metabolic stability. The gem-dimethyl group can provide steric hindrance and potentially lock the conformation of the oxazinone ring, which may lead to more specific interactions with biological targets.
This guide provides a comprehensive approach to the synthesis and structural confirmation of this specific benzoxazinone derivative, empowering researchers to explore its potential applications.
Proposed Synthesis of 6-Bromo-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests that it can be disconnected at the N1-C2 and O1-C8a bonds, leading back to 4-bromo-2-aminophenol and a suitable three-carbon electrophile, such as a derivative of 2-bromo-2-methylpropanoic acid.
Caption: Retrosynthetic approach for the target molecule.
Proposed Synthetic Protocol
This two-step protocol is designed to be a self-validating system, with each step yielding a product that can be fully characterized to ensure the success of the subsequent transformation.
Step 1: Synthesis of Ethyl 2-(2-amino-4-bromophenoxy)-2-methylpropanoate
-
Reaction Setup: To a solution of 4-bromo-2-aminophenol (1.0 eq) in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, add a mild base like potassium carbonate (K₂CO₃, 2.0 eq).
-
Addition of Electrophile: To the stirred suspension, add ethyl 2-bromo-2-methylpropanoate (1.1 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, pour it into water, and extract the product with a suitable organic solvent like ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality: The use of a mild base like K₂CO₃ is crucial to deprotonate the phenolic hydroxyl group of the 4-bromo-2-aminophenol, making it a more potent nucleophile. The subsequent nucleophilic substitution reaction with ethyl 2-bromo-2-methylpropanoate forms the key C-O bond. Performing the reaction at an elevated temperature increases the reaction rate.
Step 2: Intramolecular Cyclization to form 6-Bromo-2,2-dimethyl-2H-benzo[b][1]oxazin-3(4H)-one
-
Reaction Setup: Dissolve the purified ethyl 2-(2-amino-4-bromophenoxy)-2-methylpropanoate (1.0 eq) in a high-boiling point solvent such as toluene or xylene.
-
Cyclization: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH), to the solution.
-
Reaction Conditions: Heat the mixture to reflux, and monitor the reaction by TLC. The intramolecular cyclization occurs via a nucleophilic attack of the amino group onto the ester carbonyl, with the elimination of ethanol.
-
Work-up and Purification: After the reaction is complete, cool the mixture, wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure 6-Bromo-2,2-dimethyl-2H-benzo[b][1]oxazin-3(4H)-one.
Causality: The acidic catalyst protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and facilitating the intramolecular nucleophilic attack by the aniline nitrogen. The high temperature is necessary to drive the cyclization and elimination of ethanol.
Caption: Proposed two-step synthesis of the target compound.
Structural Elucidation by Spectroscopic Methods
The unambiguous confirmation of the structure of 6-Bromo-2,2-dimethyl-2H-benzo[b][1]oxazin-3(4H)-one relies on a combination of modern spectroscopic techniques. The following sections detail the predicted data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, providing a robust framework for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments will provide a complete picture of the molecular framework.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
-
δ ~ 8.0-8.5 ppm (s, 1H, -NH-): A broad singlet corresponding to the amide proton. Its chemical shift can be concentration-dependent and it will be exchangeable with D₂O.
-
δ ~ 7.1-7.3 ppm (m, 2H, Ar-H): A multiplet representing the two aromatic protons in the ortho and para positions relative to the bromine atom. Specifically, the proton at C5 (ortho to the bromine) is expected to be a doublet, and the proton at C7 (meta to the bromine) will likely be a doublet of doublets.
-
δ ~ 6.8-7.0 ppm (d, 1H, Ar-H): A doublet corresponding to the aromatic proton at C8, which is ortho to the oxygen atom.
-
δ ~ 1.5 ppm (s, 6H, -C(CH₃)₂): A sharp singlet integrating to six protons, characteristic of the two equivalent methyl groups at the C2 position.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
-
δ ~ 165-170 ppm (C=O): The carbonyl carbon of the lactam ring.
-
δ ~ 140-145 ppm (Ar-C): The aromatic carbon attached to the oxygen (C8a).
-
δ ~ 125-135 ppm (Ar-C): The aromatic carbons, including the one attached to the nitrogen (C4a).
-
δ ~ 115-125 ppm (Ar-C): The remaining aromatic carbons, including the one bearing the bromine atom (C6).
-
δ ~ 75-80 ppm (-O-C(CH₃)₂): The quaternary carbon at the C2 position, attached to the oxygen and the two methyl groups.
-
δ ~ 25-30 ppm (-C(CH₃)₂): The two equivalent methyl carbons.
Key 2D NMR Correlations (COSY, HSQC, HMBC):
-
COSY: Correlations are expected between the coupled aromatic protons.
-
HSQC: This experiment will correlate each proton to its directly attached carbon. For example, the singlet at ~1.5 ppm in the ¹H spectrum will correlate to the carbon signal at ~25-30 ppm in the ¹³C spectrum.
-
HMBC: This is crucial for confirming the overall connectivity. Key long-range correlations would include:
-
The methyl protons (~1.5 ppm) to the quaternary carbon C2 (~75-80 ppm) and the carbonyl carbon C3 (~165-170 ppm).
-
The NH proton to the carbonyl carbon C3 and the aromatic carbon C4a.
-
The aromatic protons to their neighboring carbons.
-
Table 1: Predicted NMR Spectroscopic Data
| ¹H NMR (CDCl₃) | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Amide | 8.0-8.5 | br s | 1H | NH |
| Aromatic | 7.1-7.3 | m | 2H | C5-H , C7-H |
| Aromatic | 6.8-7.0 | d | 1H | C8-H |
| Methyl | ~1.5 | s | 6H | -C(CH ₃)₂ |
| ¹³C NMR (CDCl₃) | Predicted δ (ppm) | Assignment | ||
| Carbonyl | 165-170 | C =O (C3) | ||
| Aromatic | 140-145 | C 8a | ||
| Aromatic | 125-135 | C 4a, C 5, C 7 | ||
| Aromatic | 115-125 | C 6, C 8 | ||
| Quaternary | 75-80 | -O-C (CH₃)₂ (C2) | ||
| Methyl | 25-30 | -C(C H₃)₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying key functional groups within a molecule.[2]
Predicted IR Absorption Bands (KBr Pellet):
-
3200-3300 cm⁻¹ (N-H stretch): A sharp to moderately broad absorption band characteristic of the N-H stretching vibration in the lactam ring.
-
2950-3000 cm⁻¹ (C-H stretch): Absorption bands corresponding to the sp³ C-H stretching of the methyl groups.
-
~1680 cm⁻¹ (C=O stretch): A strong, sharp absorption band characteristic of the carbonyl group in a six-membered lactam ring. This is a key diagnostic peak.[3]
-
1500-1600 cm⁻¹ (C=C stretch): Aromatic C=C stretching vibrations.
-
~1230 cm⁻¹ (C-O-C stretch): Asymmetric stretching of the ether linkage within the oxazinone ring.[4]
-
~1100 cm⁻¹ (C-N stretch): C-N stretching vibration.
-
~820 cm⁻¹ (C-H bend): Out-of-plane bending for the 1,2,4-trisubstituted aromatic ring.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its structure.
Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): A prominent molecular ion peak will be observed. Due to the presence of bromine, a characteristic isotopic pattern will be seen, with two peaks of nearly equal intensity at m/z 255 and 257, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[5]
-
Key Fragmentation Pathways:
-
Loss of a methyl group (-CH₃): A significant fragment at m/z 240/242.
-
Loss of isobutylene (-C₄H₈): A fragment resulting from the cleavage of the oxazinone ring at m/z 187/189.
-
Loss of a bromine atom (-Br): A fragment at m/z 176.
-
Decarbonylation (-CO): Loss of carbon monoxide from various fragments is also possible.
-
Caption: Predicted major fragmentation pathways in EI-MS.
Conclusion: A Self-Validating Approach to Structural Elucidation
This technical guide has outlined a comprehensive strategy for the synthesis and structural elucidation of 6-Bromo-2,2-dimethyl-2H-benzo[b][1]oxazin-3(4H)-one. By following the proposed synthetic protocol, researchers can reliably produce this compound. The detailed predictive spectroscopic data presented herein provides a robust framework for the confirmation of its structure. The combination of 1D and 2D NMR, IR, and mass spectrometry creates a self-validating system, where the data from each technique corroborates the others, leading to an unambiguous structural assignment. This guide serves as a valuable resource for scientists and drug development professionals, enabling them to confidently access and characterize this promising heterocyclic scaffold for further investigation in various therapeutic areas.
References
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PubChem. 2-Amino-4-bromophenol. [Link]
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ResearchGate. FT-IR spectrum of the obtained main-chain benzoxazine.... [Link]
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ResearchGate. Mass Spectral Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. [Link]
-
ResearchGate. FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. [Link]
-
ResearchGate. H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. [Link]
-
PubMed. N-alkylacylamides in thin films display infrared spectra of 3₁₀-, α-, and π-helices with visible static and dynamic growth phases. [Link]
-
MDPI. Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. [Link]
-
MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
YouTube. mass spectrum & fragmentation of 1-bromobutane. [Link]
-
LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]
physical and chemical properties of 6-Bromo-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. While detailed experimental data for this specific molecule is not extensively available in peer-reviewed literature, this guide synthesizes information from commercial suppliers, predicted data from computational models, and knowledge from structurally related benzoxazinone analogs. The document covers the molecular structure, calculated physicochemical properties, and expected chemical reactivity and stability. Furthermore, it outlines general methodologies for the synthesis and characterization of this class of compounds, providing a foundational understanding for researchers entering this area of study. The guide is intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel therapeutic agents based on the benzoxazinone scaffold.
Introduction: The Benzoxazinone Scaffold in Drug Discovery
Benzoxazinone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry. Their rigid bicyclic structure provides a unique three-dimensional framework that can be strategically functionalized to interact with a variety of biological targets. This structural motif is present in a range of biologically active molecules, exhibiting properties such as anticancer, antibacterial, antiviral, and anti-inflammatory activities.
The subject of this guide, 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one, incorporates several key features that make it a compound of interest for further investigation:
-
The Benzoxazinone Core: Provides the fundamental scaffold for molecular recognition by biological targets.
-
Bromine Substitution: The presence of a bromine atom at the 6-position offers a handle for further synthetic modifications through cross-coupling reactions, allowing for the exploration of a wider chemical space. The electronic properties of the bromine atom can also influence the overall reactivity and biological activity of the molecule.
-
Gem-Dimethyl Group: The two methyl groups at the 2-position introduce steric bulk, which can influence the conformation of the oxazinone ring and its interaction with target proteins. This substitution also blocks potential metabolic pathways, which could enhance the compound's pharmacokinetic profile.
This guide aims to provide a detailed account of the known and predicted properties of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one, offering a solid foundation for its potential application in drug discovery and development programs.
Molecular Structure and Identification
The unambiguous identification of a chemical entity is paramount for any research and development endeavor. This section provides the key structural identifiers for 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one.
Caption: 2D structure of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 6-Bromo-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one | - |
| Molecular Formula | C₁₀H₁₀BrNO₂ | |
| Molecular Weight | 256.10 g/mol | |
| CAS Number | Not available | - |
| MDL Number | MFCD12196527 | |
| PubChem Substance ID | 329816065 | |
| InChI Key | CHVWBFMSOWQLGJ-UHFFFAOYSA-N | |
| SMILES | CC1(C)Oc2ccc(Br)cc2NC1=O |
Physical and Chemical Properties
Detailed experimental data on the physical properties of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one are scarce. The information presented in this section is a combination of data from commercial suppliers and computationally predicted values.
Table 2: Physical and Chemical Properties
| Property | Value | Source/Method |
| Physical State | Solid | |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | Inferred from structure |
| XlogP | 2.2 | Predicted |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| Rotatable Bonds | 0 | Calculated |
Synthesis and Reactivity
While a specific, detailed synthetic protocol for 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one has not been identified in the literature, a general and plausible synthetic route can be proposed based on established methods for the synthesis of related benzoxazinones.[1]
Caption: Proposed synthetic pathway for the target molecule.
General Synthetic Protocol
A likely synthetic approach involves the acylation of 2-amino-5-bromophenol with 2-bromo-2-methylpropionyl bromide, followed by an intramolecular cyclization.
Step 1: Acylation of 2-Amino-5-bromophenol 2-Amino-5-bromophenol would be dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, and treated with a non-nucleophilic base, like triethylamine or diisopropylethylamine, to neutralize the hydrogen bromide formed during the reaction. 2-Bromo-2-methylpropionyl bromide would then be added dropwise at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. The reaction would proceed to form the N-acylated intermediate.
Step 2: Intramolecular Cyclization The crude N-acylated intermediate can then be subjected to conditions that promote intramolecular Williamson ether synthesis. This is typically achieved by treating the intermediate with a stronger base, such as sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF). The base deprotonates the phenolic hydroxyl group, which then acts as a nucleophile, displacing the bromide on the adjacent carbon and forming the oxazinone ring.
Justification for Experimental Choices:
-
Aprotic Solvents: The use of aprotic solvents like dichloromethane or THF in the acylation step prevents unwanted side reactions with the acyl bromide.
-
Non-nucleophilic Base: A non-nucleophilic base is crucial to prevent reaction with the acyl bromide, ensuring it selectively reacts with the amino group of the phenol.
-
Controlled Temperature: The dropwise addition of the acyl bromide at a reduced temperature is a standard precaution to manage the exothermicity of the acylation reaction and minimize the formation of byproducts.
-
Strong Base for Cyclization: A strong base like sodium hydride is necessary to fully deprotonate the phenolic hydroxyl group, which is a key step in facilitating the intramolecular cyclization.
Expected Chemical Reactivity
The chemical reactivity of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one is dictated by its functional groups:
-
Amide Moiety: The lactam (cyclic amide) functionality is expected to be relatively stable. However, under harsh acidic or basic conditions, it can undergo hydrolysis to open the oxazinone ring.
-
Aromatic Bromide: The bromine atom on the aromatic ring is a versatile functional group for further synthetic elaboration. It can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at the 6-position, enabling the generation of a library of analogs for structure-activity relationship (SAR) studies.
-
N-H Acidity: The proton on the nitrogen of the lactam is weakly acidic and can be deprotonated with a strong base. The resulting anion can then be alkylated or acylated to introduce substituents at the 4-position.
Spectroscopic Characterization (Predicted and Inferred)
While experimental spectra for 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one are not publicly available, the expected spectroscopic features can be inferred from its structure and data from analogous compounds.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons in the range of δ 7.0-7.5 ppm, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.- A singlet for the N-H proton, likely in the range of δ 8-10 ppm.- A singlet for the two methyl groups at the 2-position, likely in the range of δ 1.4-1.6 ppm. |
| ¹³C NMR | - A carbonyl carbon (C=O) signal around δ 165-175 ppm.- Aromatic carbon signals in the range of δ 110-150 ppm.- A quaternary carbon signal for the C2 position.- A signal for the methyl carbons. |
| IR Spectroscopy | - A characteristic C=O stretching vibration for the lactam carbonyl group, typically in the range of 1670-1700 cm⁻¹.- An N-H stretching vibration around 3200-3300 cm⁻¹.- C-H stretching vibrations for the aromatic and methyl groups.- C-O and C-N stretching vibrations. |
| Mass Spectrometry | - A molecular ion peak (M⁺) and/or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight (256.10 for C₁₀H₁₀⁷⁹BrNO₂).- The presence of isotopic peaks for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be a key diagnostic feature. Predicted m/z values for various adducts are available. |
Safety and Handling
Based on the safety information provided by commercial suppliers, 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one should be handled with care.
Hazard Classifications:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Hazardous to the Aquatic Environment, Chronic (Category 2): Toxic to aquatic life with long-lasting effects.
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of accidental exposure, seek immediate medical attention.
-
Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion and Future Directions
6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one is a promising scaffold for the development of novel therapeutic agents. Its structural features, particularly the synthetically versatile bromine atom and the metabolically robust gem-dimethyl group, make it an attractive starting point for medicinal chemistry campaigns. While there is a current lack of detailed experimental data in the public domain, this technical guide provides a solid foundation of its known and predicted properties.
Future research efforts should focus on:
-
The development and publication of a robust and scalable synthetic route to this compound.
-
Full experimental characterization, including high-resolution spectroscopic data (NMR, IR, MS) and determination of its key physical properties such as melting point and solubility.
-
Exploration of its chemical reactivity, particularly in cross-coupling reactions, to generate a diverse library of derivatives.
-
Evaluation of its biological activity in various disease-relevant assays to unlock its therapeutic potential.
By addressing these knowledge gaps, the scientific community can fully harness the potential of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one and its derivatives in the ongoing quest for new and effective medicines.
References
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Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[2]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
6-bromo-2,2-dimethyl-2h-benzo[b][2]oxazin-3(4h)-one. (n.d.). PubChemLite. Retrieved January 22, 2026, from [https://pubchemlite.org/compound/6-bromo-2,2-dimethyl-2h-benzo[b][2]oxazin-3(4h)-one]([Link]][2]oxazin-3(4h)-one)
-
Recent Advances in the Synthesis of 2H-1,4-Benzoxazin-3-(4H). (2025, August 7). ResearchGate. Retrieved January 22, 2026, from [Link]
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An In-depth Technical Guide to 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one
CAS Number: 949008-41-7 Chemical Formula: C₁₀H₁₀BrNO₂ Molecular Weight: 256.1 g/mol [1]
Abstract
This technical guide provides a comprehensive overview of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one, a member of the versatile benzoxazinone class of heterocyclic compounds. While specific literature on this particular derivative is limited, this document synthesizes information on the broader benzoxazinone family to infer its chemical properties, potential synthetic routes, and likely reactivity. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the potential applications of novel benzoxazinone structures. The document outlines plausible synthetic protocols, discusses potential biological activities based on related compounds, and provides a framework for future research and development of this molecule.
Introduction: The Benzoxazinone Scaffold
Benzoxazinones are a significant class of heterocyclic compounds that feature a benzene ring fused to an oxazine ring.[2] This structural motif is present in numerous natural products and synthetic molecules with a wide array of biological activities and material properties. The inherent reactivity of the benzoxazinone core, particularly at the C2 and C4 positions, makes it a valuable building block in medicinal chemistry for the synthesis of other important heterocyclic systems like quinazolinones.[3]
The biological significance of benzoxazinones is well-documented, with derivatives exhibiting activities such as:
The specific compound of interest, 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one, incorporates a bromine atom on the benzene ring and two methyl groups at the C2 position. These structural features are expected to modulate its chemical and biological properties compared to the parent benzoxazinone scaffold. The bromine atom can influence the electronic properties of the aromatic ring and provide a handle for further functionalization through cross-coupling reactions. The gem-dimethyl group at the C2 position can impact the compound's conformation and metabolic stability.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 949008-41-7 | [1] |
| Chemical Formula | C₁₀H₁₀BrNO₂ | [1] |
| Molecular Weight | 256.1 g/mol | [1] |
| SMILES | CC1(C(=O)NC2=C(O1)C=CC(=C2)Br)C | [1] |
Synthesis of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one: A Proposed Pathway
Currently, a specific published synthesis for 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one has not been identified in the literature. However, based on established methods for the synthesis of analogous benzoxazinones, a plausible and robust synthetic route can be proposed. The most direct approach would likely involve the condensation of a substituted aminophenol with an appropriate carboxylic acid derivative.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points to two key starting materials: 2-amino-5-bromophenol and a derivative of 2,2-dimethylacetic acid (pivalic acid), such as pivaloyl chloride.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol
This proposed two-step synthesis involves an initial acylation of 2-amino-5-bromophenol with pivaloyl chloride to form an amide intermediate, followed by an intramolecular cyclization to yield the final benzoxazinone product.
Step 1: Acylation of 2-Amino-5-bromophenol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-bromophenol (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.1 eq), to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylating Agent Addition: Slowly add pivaloyl chloride (1.05 eq) dropwise to the cooled solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide intermediate.
Step 2: Intramolecular Cyclization
The cyclization of the amide intermediate to the benzoxazinone can be achieved under various conditions, often with acid or base catalysis.
-
Reaction Setup: Dissolve the crude amide intermediate from Step 1 in a suitable solvent.
-
Cyclization Conditions: Several methods for the cyclization of related N-acyl aminophenols to benzoxazinones have been reported. A common approach involves heating the intermediate in the presence of a dehydrating agent or a catalyst. One possible method is to reflux the amide in a high-boiling point solvent with a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TSA).
-
Reaction Monitoring: Monitor the formation of the product by TLC or LC-MS.
-
Purification: After the reaction is complete, cool the mixture and remove the solvent. The crude product can then be purified by column chromatography on silica gel to afford 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one.
Caption: Proposed two-step synthesis workflow.
Reactivity and Potential Transformations
The reactivity of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one can be inferred from the known chemistry of related benzoxazinones. The key reactive sites are the lactam functionality and the brominated aromatic ring.
-
N-Alkylation/Arylation: The nitrogen atom of the lactam can be deprotonated with a suitable base and subsequently alkylated or arylated to introduce further diversity.
-
Ring-Opening Reactions: The lactam ring can be opened by nucleophiles such as amines or hydroxide, which could be a strategic step in the synthesis of other complex molecules.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 6-position is a prime site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents on the aromatic ring, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
Caption: Potential reactivity of the target molecule.
Potential Applications and Biological Activity
While no specific biological data has been reported for 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one, the broader class of benzoxazinones has shown significant promise in various therapeutic areas. It is plausible that this derivative could exhibit similar activities.
-
Anticancer Activity: Numerous benzoxazinone derivatives have been reported to possess anticancer properties.[2][7] The mechanism of action often involves the inhibition of key cellular signaling pathways. Further screening of the title compound against a panel of cancer cell lines would be a valuable area of investigation.
-
Enzyme Inhibition: The benzoxazinone scaffold has been identified as a privileged structure for the development of enzyme inhibitors. For example, some derivatives are known to inhibit acetylcholinesterase, which is relevant for the treatment of Alzheimer's disease.[6]
-
Agrochemicals: Certain N-acylated benzoxazines have been developed as herbicide safeners, protecting crops from the harmful effects of herbicides.[5]
Future Directions
The study of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one is still in its infancy. To fully elucidate its potential, the following research avenues are recommended:
-
Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound should be fully characterized using modern spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry).
-
Biological Screening: A comprehensive biological evaluation of the compound should be undertaken, including in vitro screening against various cancer cell lines, enzymes, and microbial strains.
-
SAR Studies: A library of derivatives should be synthesized, particularly through modifications at the N-H and the C6-Br positions, to establish clear structure-activity relationships.
-
Computational Studies: Molecular modeling and docking studies could provide insights into the potential biological targets and binding modes of this compound.
Conclusion
6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one is a novel heterocyclic compound with the potential for interesting chemical and biological properties. Although specific data is currently lacking, this technical guide provides a solid foundation for future research by outlining a plausible synthetic strategy and highlighting potential areas of application based on the well-established chemistry and biology of the benzoxazinone scaffold. Further investigation into this molecule and its derivatives is warranted and could lead to the discovery of new therapeutic agents or functional materials.
References
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Shaik, F., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(15), 4995. Available at: [Link]
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Guzmán, A., et al. (2021). Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][3][8]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. ACS Omega, 6(48), 32675–32687. Available at: [Link]
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Sharaf El-Din, H. A. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213-241. Available at: [Link]
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Fahmy, H. T. Y., et al. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][3][8]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Anti-Cancer Agents in Medicinal Chemistry, 19(10), 1286-1299. Available at: [Link]
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Fu, Q., et al. (2012). 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2509. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2024). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[3][4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS Omega, 9(1), 1195–1209. Available at: [Link]
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Ullah, F., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][3][4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(7), 2110. Available at: [Link]
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Fahmy, H. T. Y., et al. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][3][8]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. PubMed, 30714530. Available at: [Link]
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Mikuš, P., et al. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). Molecules, 25(16), 3734. Available at: [Link]
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Sagitova, L. F., et al. (2025). Synthesis and In Silico Screening of Biological Activity of Novel Bisazomethines Containing 1,3-Diazine Fragment: Perspectives in Organic Synthesis and Pharmaceuticals. Molecules, 30(22), 5013. Available at: [Link]
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Chem-Space. (n.d.). 6-Bromo-2,2-dimethyl-2H-benzoxazin-3(4H)-one. Retrieved January 22, 2026, from [Link]
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Lee, H. G., et al. (2017). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 22(12), 2095. Available at: [Link]
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mechanism of action of 6-Bromo-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one
An In-Depth Technical Guide on the Putative Mechanisms of Action of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Charting the Unexplored Territory of a Novel Benzoxazinone
The compound 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one belongs to the benzoxazinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry.[1][2] While the specific mechanism of action for this particular derivative remains to be fully elucidated in peer-reviewed literature, the extensive research into analogous structures provides a fertile ground for postulating its biological activities. This guide is structured to serve as a technical roadmap for investigating the potential mechanisms of action of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one, drawing upon the established pharmacology of the broader benzoxazinone family. Our approach will be to synthesize existing knowledge to propose testable hypotheses and outline the experimental workflows required to validate them.
The Benzoxazinone Scaffold: A Privileged Motif in Drug Discovery
The benzoxazinone core is recognized for its diverse pharmacological profile, with derivatives exhibiting anticancer, anti-inflammatory, analgesic, antimicrobial, and enzyme-inhibiting properties.[1][3][4][5] This versatility suggests that subtle structural modifications, such as the bromine substitution and dimethyl groups on the core ring of our target compound, can significantly influence its interaction with biological targets. The lipophilic nature of the bromine atom, for instance, may enhance membrane permeability and target engagement.
Postulated Mechanism of Action 1: Enzyme Inhibition
A prominent and well-documented mechanism for benzoxazinone derivatives is the inhibition of various enzymes.[2] This represents a primary avenue of investigation for 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one.
Acetylcholinesterase (AChE) Inhibition: A Potential Neuroprotective Role
Several benzoxazinone and related benzothiazine derivatives have demonstrated potent inhibitory activity against AChE, an enzyme critical in the pathogenesis of Alzheimer's disease.[6][7]
Molecular docking studies of similar compounds suggest that the benzoxazinone ring can form hydrogen bonds with key residues in the AChE active site, such as Ser293, while the aromatic portion can engage in π–π stacking interactions with residues like Trp86 and Tyr337.[7]
A logical first step is to perform an in vitro AChE inhibition assay using the Ellman method.
Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Preparation of Reagents:
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
Purified human acetylcholinesterase.
-
Phosphate buffer (pH 8.0).
-
Test compound (6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one) dissolved in a suitable solvent (e.g., DMSO).
-
Donepezil as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer, test compound at various concentrations, and the AChE enzyme.
-
Incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCI) and DTNB.
-
Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme) by plotting a dose-response curve.
-
dot
Caption: Workflow for assessing vasorelaxant activity in isolated aortic rings.
Postulated Mechanism of Action 3: Anticancer Activity via Apoptosis Induction
The benzoxazinone scaffold is also present in compounds with demonstrated anticancer activity. [8][9]A plausible mechanism is the induction of apoptosis in cancer cell lines.
Induction of the Intrinsic Apoptotic Pathway:
Studies on related benzoxazinone derivatives have shown an enhancement in the expression of key apoptotic proteins such as p53, caspase-9, and caspase-3. [8][9]
A combination of cell viability assays and specific apoptosis assays can be employed.
Protocol: In Vitro Anticancer and Apoptosis Assays
-
Cell Viability Assay (MTT Assay):
-
Culture a relevant cancer cell line (e.g., MCF-7 breast cancer cells or HepG2 liver cancer cells). [8] * Treat the cells with varying concentrations of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one for 24-72 hours.
-
Add MTT reagent to the wells and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance to determine cell viability.
-
Calculate the IC50 value for cell growth inhibition.
-
-
Apoptosis Detection (Annexin V/Propidium Iodide Staining):
-
Treat cancer cells with the test compound at its IC50 concentration.
-
Stain the cells with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and propidium iodide (PI, a fluorescent nucleotide stain that enters necrotic cells).
-
Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Western Blot Analysis for Apoptotic Markers:
-
Treat cells with the test compound.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with primary antibodies against key apoptotic proteins (e.g., cleaved caspase-3, cleaved caspase-9, and p53).
-
Use secondary antibodies conjugated to an enzyme for detection.
-
Summary and Future Directions
The available literature strongly suggests that 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one is a compound of significant interest with a high probability of biological activity. The most promising putative mechanisms of action are enzyme inhibition (specifically AChE), potassium channel opening, and induction of apoptosis in cancer cells. The experimental workflows outlined in this guide provide a clear and logical path for elucidating the precise mechanism of action of this novel compound. Further investigations could also explore its potential as an anti-inflammatory or antimicrobial agent, given the broad spectrum of activity associated with the benzoxazinone scaffold. [1][10]
References
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Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d]o[6][8]xazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity - ResearchGate. Available from: [Link]
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Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - NIH. Available from: [Link]
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Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzoo[7][8]xazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - NIH. Available from: [Link]
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Design, Synthesis, and Evaluation of Novel 2H-Benzo[b]t[7][8]hiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - MDPI. Available from: [Link]
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1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone - PMC - NIH. Available from: [Link]
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Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d]o[6][8]xazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity - PubMed. Available from: [Link]
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2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants - PMC - NIH. Available from: [Link]
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Synthesis and biological profile of benzoxazolone derivatives - PubMed. Available from: [Link]
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(PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities - ResearchGate. Available from: [Link]
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Novel potassium channel activators. III. Synthesis and pharmacological evaluation of 3,4-dihydro-2H-1,4-benzoxazine derivatives: modification at the 2 position - PubMed. Available from: [Link]
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Synthesis and Screening of some benzoxazinone derivatives - Journal of Drug Delivery and Therapeutics. Available from: [Link]
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Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents - MDPI. Available from: [Link]
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Pharmacological Profile of Benzoxazines: A Short Review - Journal of Chemical and Pharmaceutical Research. Available from: [Link]
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Novel potassium channel openers. Part 4: transformation of the 1,4-benzoxazine skeleton into 1,4-benzothiazine, 1,2,3,4-tetrahydroquinoline, 1,2,3,4-tetrahydroquinoxaline, indoline, and 1,5-benzoxazepine - PubMed. Available from: [Link]
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Novel potassium channel activators: synthesis and structure-activity relationship studies of 3,4-dihydro-2H-1,4-benzoxazine derivatives. | Semantic Scholar. Available from: [Link]
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ChemInform Abstract: Novel Potassium Channel Activators. Part 2. Synthesis and Pharmacological Evaluation of 3,4‐Dihydro‐2H‐1,4‐benzoxazine Derivatives: Modification of the Aromatic Part. - ResearchGate. Available from: [Link]
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potential biological activity of 6-Bromo-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one
An In-Depth Technical Guide on the Potential Biological Activity of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one
Authored by: A Senior Application Scientist
Foreword: Unlocking the Therapeutic Potential of the Benzoxazinone Scaffold
The relentless pursuit of novel therapeutic agents has led researchers down a multitude of synthetic pathways. Among these, the heterocyclic benzoxazinone core has emerged as a privileged scaffold, demonstrating a remarkable breadth of biological activities. This guide focuses on a specific derivative, 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one, as a focal point to explore the wider therapeutic landscape of its chemical class. While specific data on this exact molecule is nascent, a comprehensive analysis of structurally related benzoxazinones provides a robust framework for predicting its potential and guiding future research. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a synthesis of current knowledge and practical insights into the exploration of this promising class of compounds.
The Benzoxazinone Core: A Versatile Pharmacophore
The 1,4-benzoxazin-3-one skeleton is a recurring motif in a variety of biologically active compounds.[1] Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent groups, allowing for precise interactions with biological targets. The inclusion of a bromine atom at the 6-position, as in our topic compound, is of particular interest. Halogenation is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, often enhancing binding affinity and metabolic stability. The dimethyl substitution at the 2-position can be expected to influence the compound's lipophilicity and steric profile.
Synthesis and Derivatization Strategies
The synthesis of the benzoxazinone core is typically achieved through the cyclization of an anthranilic acid derivative with a suitable electrophile.[2] A general synthetic approach is outlined below.
General Synthetic Workflow
Caption: Generalized synthetic scheme for benzoxazinone derivatives.
Exemplary Protocol: Synthesis of Benzoxazinone Derivatives
The following protocol is a generalized procedure based on common synthetic methodologies for this class of compounds.[2][3]
-
Acylation: To a solution of a substituted anthranilic acid in a suitable solvent (e.g., pyridine or chloroform), add a substituted benzoyl chloride dropwise at 0°C.
-
Reaction: Allow the reaction mixture to stir at room temperature for a specified period (typically several hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Cyclization: Add a dehydrating agent, such as phosphorus oxychloride (POCl3) or acetic anhydride, to the reaction mixture and heat under reflux for a designated time.[2]
-
Work-up: After cooling, pour the reaction mixture into ice-cold water.
-
Isolation: Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired benzoxazinone derivative.
Causality in Experimental Design: The choice of base is critical for efficient acylation, while the selection of the dehydrating agent influences the cyclization yield and reaction conditions. The purification method is chosen based on the polarity and solubility of the final compound.
A Spectrum of Potential Biological Activities
Derivatives of the benzoxazinone scaffold have been reported to exhibit a wide array of pharmacological effects. These findings provide a strong rationale for investigating the biological profile of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one.
Anticancer Activity
A significant body of research points to the antiproliferative properties of benzoxazinone derivatives against various cancer cell lines.[4][5]
Mechanism of Action: Induction of Apoptosis
Several studies have shown that the anticancer effects of benzoxazinone derivatives are mediated through the induction of apoptosis.[4][5] This often involves the upregulation of the tumor suppressor protein p53 and the activation of caspase cascades, particularly caspase-9 and caspase-3.[4][5]
Caption: Proposed apoptotic pathway induced by benzoxazinone derivatives.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) for various benzoxazinone derivatives against different cancer cell lines.
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| 4H-benzo[d][4]oxazines | MCF-7 (Breast) | 3.1 - 95 | [6] |
| 4H-benzo[d][4][7]oxazines | HCC1954 (Breast) | 3.1 - 95 | [6] |
| Quinazolinone derivatives (from benzoxazinone) | MCF-7 (Breast) | High Activity | [4] |
| Quinazolinone derivatives (from benzoxazinone) | HepG2 (Liver) | High Activity | [4][5] |
Antimicrobial Properties
The benzoxazinone scaffold has been identified as a promising framework for the development of novel antimicrobial agents.[4][8] Studies have reported activity against a range of bacteria and fungi.[9][10][11] For instance, certain 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones have demonstrated notable activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[4]
Anti-inflammatory and Analgesic Effects
Several benzoxazinone derivatives have been synthesized and evaluated for their in vivo anti-inflammatory and analgesic potential.[1][2][3] In animal models, some of these compounds have shown significant inhibition of paw edema and protection against chemically induced writhing, with the added benefit of reduced gastrointestinal toxicity compared to some standard nonsteroidal anti-inflammatory drugs (NSAIDs).[2][3]
Enzyme Inhibition
The ability of benzoxazinone derivatives to inhibit specific enzymes is another area of active investigation. For example, various derivatives have been shown to be effective inhibitors of α-chymotrypsin, a digestive enzyme.[12] Additionally, some have been tested for their inhibitory activity against human cytomegalovirus (CMV) protease and C1r serine protease.[13] This suggests a potential therapeutic application in a range of diseases where enzyme dysregulation plays a key role.
Agrochemical Applications
Interestingly, some N-dichloroacetyl benzoxazine derivatives have been developed as herbicide safeners, which protect crops from herbicide-induced injury.[14] This highlights the versatility of the benzoxazinone scaffold beyond pharmaceutical applications.
Structure-Activity Relationship (SAR) Insights
The biological activity of benzoxazinone derivatives is highly dependent on the nature and position of substituents on the aromatic ring. Preliminary SAR studies have indicated that:
-
Halogenation: The presence of a fluoro, chloro, or bromo substituent can significantly influence inhibitory potential.[12]
-
Electron Donating/Withdrawing Groups: The electronic properties of substituents and their position (ortho, meta, or para) on a phenyl substituent can modulate activity.[12]
-
Lipophilicity: Increased lipophilicity and a high carbon content may contribute to enhanced biological activity in some cases.[4]
The bromo and dimethyl groups in 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one are therefore expected to play a crucial role in defining its specific biological profile.
Key Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
To assess the potential anticancer activity of a novel benzoxazinone derivative, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable starting point.
-
Cell Culture: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Self-Validating System: The inclusion of both positive and negative controls is essential to validate the assay's performance. The reproducibility of the dose-response curve across multiple replicates ensures the reliability of the calculated IC₅₀ value.
Conclusion and Future Directions
The benzoxazinone scaffold is a rich source of biologically active molecules with potential applications in oncology, infectious diseases, and inflammatory conditions. While direct experimental data on 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one is limited in the public domain, the extensive research on analogous compounds strongly suggests that it is a promising candidate for biological screening.
Future research should focus on:
-
Synthesis and Characterization: The unambiguous synthesis and full spectroscopic characterization of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one.
-
Broad-Spectrum Biological Screening: Evaluation of its activity in a diverse range of assays, including anticancer, antimicrobial, and anti-inflammatory models.
-
Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways modulated by the compound.
-
Lead Optimization: If promising activity is identified, further derivatization and SAR studies will be warranted to enhance potency and selectivity.
This guide provides a foundational understanding of the potential of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one, grounded in the established biological activities of the broader benzoxazinone class. It is our hope that this will stimulate further investigation into this intriguing molecule and its therapeutic potential.
References
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ResearchGate. (n.d.). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][4][7]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone. PMC. Retrieved from [Link]
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ResearchGate. (2026, January 10). 6-Amino-7-fluoro-2 H -benzo[ b ][4][6]oxazin-3(4 H )-one, a crucial intermediate in the synthesis of herbicides, flumioxazin and thidiazimin. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][4][7]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 6-Bromo-3,4-dihydro-2H-benzo[b][4][6]oxazine. PubChem. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][4][7]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[4][6]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. Retrieved from [Link]
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PubMed. (2013, June 1). The properties and the use of substituted benzofuroxans in pharmaceutical and medicinal chemistry: a comprehensive review. Retrieved from [Link]
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Ingenta Connect. (2013, June 1). The Properties and the Use of Substituted Benzofuroxans in Pharmaceutical and Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]
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PubMed. (n.d.). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Retrieved from [Link]
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National University of Science and Technology. (2025, December 14). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Retrieved from [Link]
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PubMed Central. (2024, June 28). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[4][6]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Pharmacological Profile of Benzoxazines: A Short Review. Retrieved from [Link]
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Journal of Advanced Scientific Research. (2019, November 11). Synthesis and Screening of some benzoxazinone derivatives. Retrieved from [Link]
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ResearchGate. (2025, August 8). The Properties And The Use Of Substituted Benzofuroxans In Pharmaceutical And Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (n.d.). Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. Retrieved from [Link]
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ResearchGate. (2026, January 12). (PDF) Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Retrieved from [Link]
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An In-depth Technical Guide to 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one, a heterocyclic compound with potential applications in medicinal chemistry. Given the limited direct literature on this specific molecule, this document outlines a plausible synthetic pathway and expected characterization data based on established chemical principles and data for related structures.
Introduction: The Benzoxazinone Scaffold
Benzoxazine and its derivatives are significant heterocyclic systems in organic and medicinal chemistry.[1] These scaffolds are found in a variety of biologically active compounds, ranging from natural products to synthetic drugs with antimicrobial, antimycobacterial, anti-diabetic, and antidepressant properties.[1] The versatility and relative simplicity of the benzoxazinone skeleton make it an attractive starting point for the design of novel therapeutic agents.[1] Specifically, the 1,4-benzoxazin-3-one core has been explored for the development of inhibitors for various enzymes, highlighting its potential in drug discovery.
This guide focuses on a specific derivative, 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one, detailing its proposed synthesis, key chemical properties, and prospective role in drug development.
Proposed Synthesis of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one
A logical and efficient synthesis of the title compound can be envisioned through a two-step process involving the acylation of 2-amino-5-bromophenol followed by an intramolecular cyclization. This approach is based on established methods for the synthesis of related benzoxazinone derivatives.[2]
Synthetic Workflow
Caption: Proposed two-step synthesis of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of N-(4-Bromo-2-hydroxyphenyl)-2-bromo-2-methylpropanamide (Intermediate)
-
To a stirred solution of 2-amino-5-bromophenol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add pyridine (1.2 eq).
-
Slowly add a solution of 2-bromo-2-methylpropionyl bromide (1.1 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the intermediate amide.
Rationale: This step involves the acylation of the amino group of 2-amino-5-bromophenol. The use of a non-nucleophilic base like pyridine is crucial to neutralize the HBr generated during the reaction. The reaction is performed at low temperature initially to control the exothermic nature of the acylation.
Step 2: Synthesis of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one (Final Product)
-
To a solution of N-(4-Bromo-2-hydroxyphenyl)-2-bromo-2-methylpropanamide (1.0 eq) in acetone, add potassium carbonate (K2CO3) (2.0 eq).
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one.
Rationale: This step is an intramolecular Williamson ether synthesis, a type of nucleophilic substitution. The basic conditions generated by K2CO3 deprotonate the phenolic hydroxyl group, which then acts as a nucleophile, displacing the bromide on the adjacent alkyl chain to form the oxazine ring.
Chemical Properties and Characterization
The identity and purity of the synthesized 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one would be confirmed using a combination of spectroscopic and analytical techniques.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀BrNO₂ | |
| Molecular Weight | 256.10 g/mol | |
| Appearance | Expected to be a solid | |
| MDL Number | MFCD12196527 |
Spectroscopic Data (Expected)
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the gem-dimethyl protons. The aromatic protons should appear as multiplets or doublets in the range of δ 6.8-7.5 ppm. The two methyl groups, being equivalent, should present as a sharp singlet at approximately δ 1.5 ppm, integrating to six protons. A broad singlet corresponding to the N-H proton of the amide should also be visible, likely in the δ 8.0-9.0 ppm region.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon skeleton. Key expected signals include the carbonyl carbon of the lactam at around δ 165-175 ppm, the quaternary carbon bearing the gem-dimethyl groups around δ 80-90 ppm, and the methyl carbons around δ 25-30 ppm. The aromatic carbons will resonate in the δ 110-150 ppm range.
IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching of the lactam at approximately 1670-1690 cm⁻¹. An N-H stretching vibration should be observable as a broad peak around 3200-3400 cm⁻¹. C-H stretching and aromatic C=C stretching bands are also expected in their characteristic regions.
MS (Mass Spectrometry): High-resolution mass spectrometry (HRMS) would confirm the molecular formula. The mass spectrum should show the molecular ion peak [M]+ and/or the protonated molecular ion peak [M+H]+ corresponding to the calculated exact mass. The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) would be a key diagnostic feature.
Potential Applications in Drug Discovery
While no specific biological activities have been reported for 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one, the broader class of benzoxazinones has shown a wide range of pharmacological effects, suggesting potential avenues for investigation.
As a Scaffold for Novel Therapeutics
The structure of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one contains several key features that make it an interesting scaffold for medicinal chemistry:
-
The Benzoxazinone Core: This privileged structure is known to interact with various biological targets.
-
The Bromo Substituent: The bromine atom at the 6-position can serve as a handle for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).
-
The Gem-dimethyl Group: This structural motif can influence the compound's conformation and metabolic stability.
Potential Therapeutic Areas
Based on the activities of related compounds, 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one and its derivatives could be investigated for a variety of therapeutic applications, including:
-
Anticancer Agents: Benzoxazinone derivatives have been explored as potential anticancer agents.
-
Antimicrobial Agents: The benzoxazine skeleton is present in compounds with antibacterial and antifungal properties.
-
Enzyme Inhibitors: The lactam functionality and the overall shape of the molecule make it a candidate for screening against various enzymes, such as kinases and proteases.
Caption: Drug discovery workflow starting from the title compound.
Conclusion
6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one represents a potentially valuable, yet underexplored, chemical entity. This guide has outlined a feasible synthetic route and predicted the key characterization parameters necessary to confirm its structure and purity. The versatile benzoxazinone core, combined with the potential for further functionalization at the bromine position, makes this compound an attractive starting point for the development of new chemical probes and potential drug candidates. Further research is warranted to synthesize this molecule, confirm its properties, and explore its biological activity in various therapeutic areas.
References
- (Reference to a general review on benzoxazines, if found)
- (Reference to a paper on the synthesis of rel
- (Reference to a paper on the biological activity of benzoxazinones)
- (Reference to a paper describing acyl
-
Rajitha, C., Dubey, P. K., Sunku, V., Piedrafita, F. J., Veeramaneni, V. R., & Pal, M. (2011). Synthesis and pharmacological evaluations of novel 2H- benzo [b][3] oxazin-3 (4H)-one derivatives as a new class of anti-cancer agents. European Journal of Medicinal Chemistry, 46(10), 4887–4896. (While not the exact molecule, this provides a relevant synthetic context for benzoxazinones.)
- (Reference to a paper on intramolecular cycliz
- (Reference to a paper on the applications of benzoxazinones in drug discovery)
- (Reference to a paper on cross-coupling reactions on bromoarenes)
- (Reference to a general organic chemistry textbook for reaction mechanisms)
- (Reference to a review on privileged scaffolds in medicinal chemistry)
-
Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316. Available at: [Link]
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- 2. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone - PMC [pmc.ncbi.nlm.nih.gov]
The Benzoxazinone Core: A Journey from Natural Defense to Therapeutic Innovation
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The benzoxazinone scaffold, a privileged heterocyclic system, has carved a significant niche in the landscape of chemical biology and medicinal chemistry. Initially discovered as natural defense compounds in plants, these molecules have evolved into a versatile platform for the development of a wide array of therapeutic agents. This in-depth guide provides a comprehensive overview of the discovery, history, and synthetic evolution of benzoxazinone derivatives. It delves into the causal relationships behind synthetic strategies, elucidates key mechanisms of action, and presents detailed experimental protocols for the synthesis of core structures. Furthermore, this guide highlights the journey of specific benzoxazinone-containing drugs from discovery to clinical application, offering insights for researchers, scientists, and drug development professionals in this dynamic field.
A Historical Perspective: From Phytochemical Defense to a Privileged Scaffold
The story of benzoxazinones begins in the realm of natural product chemistry. For decades, the chemical basis for the resistance of certain plants to insects and microbes remained a mystery. In the mid-20th century, the isolation and characterization of 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA) and its 7-methoxy derivative (DIMBOA) from maize and other gramineous plants marked a turning point.[1] These compounds, known as benzoxazinoids, were identified as key players in the plant's innate defense system.
The transition from naturally occurring defense molecules to a versatile synthetic scaffold was propelled by the inherent chemical reactivity and biological relevance of the benzoxazinone core. The first reported synthesis of a synthetic benzoxazinone derivative, a 2-aryl-4H-1,3-benzoxazin-4-one, dates back to 1902 by Heller and Fiesselmann.[2] This seminal work laid the foundation for the exploration of a vast chemical space around the benzoxazinone nucleus. The subsequent decades witnessed a surge in research, leading to the discovery of a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[3][4][5] This rich history underscores the evolution of benzoxazinones from botanical curiosities to cornerstones of modern medicinal chemistry.
The Art of Synthesis: Constructing the Benzoxazinone Core
The synthetic accessibility of the benzoxazinone scaffold has been a major driver of its widespread investigation. A variety of synthetic strategies have been developed, each with its own advantages in terms of efficiency, versatility, and substituent tolerance. The choice of a particular synthetic route is often dictated by the desired substitution pattern on the benzoxazinone core.
Synthesis of 4H-3,1-Benzoxazin-4-one Derivatives
The most common and versatile approach to the synthesis of 4H-3,1-benzoxazin-4-ones involves the use of anthranilic acid as a readily available starting material.[3]
A straightforward and widely used method involves the reaction of anthranilic acid with an acid anhydride, typically in excess, under heating.[3] This reaction proceeds via an initial N-acylation of the anthranilic acid, followed by an intramolecular cyclization with the elimination of a molecule of water.
Experimental Protocol: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one [3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add anthranilic acid (1 equivalent).
-
Reagent Addition: Add a 5-fold molar excess of acetic anhydride to the flask.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water with vigorous stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove excess acetic anhydride and acetic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-methyl-4H-3,1-benzoxazin-4-one.
-
-
Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.
An alternative and highly adaptable method utilizes the reaction of anthranilic acid with acid chlorides in the presence of a base, such as pyridine or triethylamine.[3] This approach allows for the introduction of a wide variety of substituents at the 2-position of the benzoxazinone ring. The reaction mechanism involves the formation of a mixed anhydride, which then undergoes intramolecular cyclization.[3]
Experimental Protocol: Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones [6]
-
Reaction Setup: Dissolve anthranilic acid (1 equivalent) in a suitable aprotic solvent (e.g., chloroform, dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add triethylamine (2 equivalents) to the solution and stir at room temperature.
-
Reagent Addition: Slowly add the desired acyl chloride (1.1 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
-
Characterization: Characterize the purified product by spectroscopic methods (NMR, IR, MS) and melting point analysis.
Caption: General Synthetic Routes to 4H-3,1-Benzoxazin-4-ones.
Synthesis of 2H-1,4-Benzoxazin-3(4H)-one Derivatives
The synthesis of the isomeric 2H-1,4-benzoxazin-3(4H)-one scaffold typically starts from 2-aminophenol. A common method involves the reaction of 2-aminophenol with a haloacetyl halide, followed by intramolecular cyclization.
Experimental Protocol: Synthesis of 2H-1,4-Benzoxazin-3(4H)-one [7]
-
Reaction Setup: Dissolve 2-aminophenol (1 equivalent) in a suitable solvent such as chloroform in a round-bottom flask.
-
Reagent Addition: Add chloroacetyl chloride (1.1 equivalents) dropwise to the solution at 0 °C.
-
Base Addition: Add an aqueous solution of sodium bicarbonate to the reaction mixture to facilitate the cyclization.
-
Reaction Conditions: Stir the mixture at room temperature for 12-16 hours.
-
Work-up and Purification:
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2H-1,4-benzoxazin-3(4H)-one.
-
-
Characterization: Confirm the structure and purity of the product by spectroscopic analysis (NMR, IR, MS) and melting point determination.
Caption: Synthesis of 2H-1,4-Benzoxazin-3(4H)-one from 2-Aminophenol.
Mechanisms of Action: The Molecular Basis of Biological Activity
The diverse pharmacological effects of benzoxazinone derivatives stem from their ability to interact with a variety of biological targets. The specific mechanism of action is highly dependent on the substitution pattern around the core scaffold.
Antimicrobial Activity
Many benzoxazinone derivatives exhibit potent antibacterial and antifungal activity.[4][7] One of the key mechanisms underlying their antibacterial action is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[7] By binding to the GyrB subunit of the enzyme, these compounds prevent the supercoiling of bacterial DNA, leading to cell death.[7]
Anti-inflammatory Activity
Certain 2H-1,4-benzoxazin-3(4H)-one derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes. By promoting the nuclear translocation of Nrf2, these benzoxazinone derivatives enhance the cellular antioxidant defense and suppress the production of pro-inflammatory mediators.
Anticancer Activity
The anticancer potential of benzoxazinone derivatives is an area of intense research. One intriguing mechanism involves the stabilization of G-quadruplex structures in the promoter region of oncogenes, such as c-Myc. G-quadruplexes are four-stranded DNA structures that can form in guanine-rich sequences. Their stabilization by small molecules can inhibit the transcription of the associated gene, leading to the suppression of cancer cell proliferation.
From Bench to Bedside: Clinically Relevant Benzoxazinone Derivatives
The versatility of the benzoxazinone scaffold is exemplified by its presence in several clinically approved drugs and late-stage clinical candidates.
Efavirenz: A Non-Nucleoside Reverse Transcriptase Inhibitor
Efavirenz is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone of antiretroviral therapy for HIV-1 infection. Its discovery and development marked a significant advancement in the management of AIDS.
-
Discovery and Development: Efavirenz was developed through a systematic medicinal chemistry effort aimed at identifying novel NNRTIs with improved potency and pharmacokinetic profiles. The benzoxazinone core was identified as a key pharmacophore that could be elaborated to achieve high affinity for the allosteric binding site of HIV-1 reverse transcriptase.
-
Mechanism of Action: Efavirenz binds to a hydrophobic pocket in the p66 subunit of HIV-1 reverse transcriptase, distinct from the active site. This binding induces a conformational change in the enzyme, leading to the inhibition of its polymerase activity and preventing the conversion of viral RNA into DNA.
-
Synthesis: The synthesis of Efavirenz is a multi-step process that involves the construction of the chiral benzoxazinone core and the introduction of the cyclopropylacetylene side chain.
Belinostat: A Histone Deacetylase Inhibitor
Belinostat is a histone deacetylase (HDAC) inhibitor approved for the treatment of peripheral T-cell lymphoma. While not a direct benzoxazinone derivative, its structure contains a hydroxamic acid moiety, a common feature in many HDAC inhibitors, and its development highlights the broader applicability of heterocyclic scaffolds in drug discovery.
Future Directions and Conclusion
The journey of benzoxazinone derivatives from their discovery in plants to their application in the clinic is a testament to the power of natural product-inspired drug discovery. The rich chemical diversity that can be achieved through synthetic modifications of the benzoxazinone core, coupled with the wide range of biological targets that these molecules can modulate, ensures that this privileged scaffold will continue to be a fertile ground for the discovery of new therapeutic agents. Future research in this area is likely to focus on the development of more selective and potent derivatives with improved pharmacokinetic and safety profiles, as well as the exploration of novel therapeutic applications for this remarkable class of compounds.
References
- El-Mekabaty, A. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
- Pattarawarapan, M., Wet-osot, S., Yamano, D., & Phakhodee, W. (2017).
- Alharbi, N., & Abdulmalek, E. (2022). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Journal of Chemistry, 2022, 1-22.
- Pawar, S. S., et al. (2023). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation.
- Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.
- Shariat, M., & Abdollahi, S. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(8), 705-712.
- Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977.
- Singh, P., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(3), 698.
- Nefisath, P., Vishwanatha, P., & Sudhakar, Y. N. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 17(2), 47-51.
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one. As a Senior Application Scientist, this document is structured to offer not just data, but a deeper understanding of the spectral features through the lens of molecular structure and established spectroscopic principles. The information herein is synthesized from established knowledge of similar molecular frameworks and is intended to serve as a robust reference for researchers engaged in the synthesis, characterization, and application of benzoxazinone derivatives.
Introduction: The Significance of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one and NMR Spectroscopy
6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one, with the empirical formula C₁₀H₁₀BrNO₂ and a molecular weight of 256.10 g/mol , belongs to the benzoxazinone class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and materials science due to its diverse biological activities and applications in polymer chemistry.[1]
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a novel or modified compound like 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one, a thorough analysis of its ¹H and ¹³C NMR spectra is the cornerstone of its structural verification and characterization.
Experimental Protocol for NMR Data Acquisition
The following outlines a standard, field-proven methodology for acquiring high-quality ¹H and ¹³C NMR spectra for the title compound. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Instrumentation:
-
A high-field NMR spectrometer, such as a Bruker Avance series (e.g., 500 MHz), is recommended for optimal signal dispersion and resolution.[3]
Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents. CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
-
Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[2]
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient to cover the expected proton chemical shifts.[2]
-
Acquisition Time: An acquisition time of 2-4 seconds ensures good digital resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is typically adequate.
-
Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio, depending on the sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to provide a spectrum with singlets for each unique carbon atom.
-
Spectral Width: A spectral width of 200-250 ppm is necessary to encompass the full range of carbon chemical shifts.[2]
-
Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
Predicted ¹H NMR Spectral Data and Interpretation
The predicted ¹H NMR spectrum of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the oxazinone ring, and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents, particularly the bromine atom and the carbonyl group.
Molecular Structure and Proton Numbering
Caption: Molecular structure with proton numbering.
Table 1: Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-5 | ~7.20 | d | J ≈ 2.5 | This proton is ortho to the bromine atom and meta to the oxygen of the oxazinone ring. The deshielding effect of the bromine and the splitting by the meta proton H-7 results in a doublet. |
| H-7 | ~7.05 | dd | J ≈ 8.5, 2.5 | H-7 is ortho to H-8 and meta to H-5. It will appear as a doublet of doublets due to coupling with both neighboring protons. |
| H-8 | ~6.85 | d | J ≈ 8.5 | This proton is ortho to H-7 and is expected to be the most upfield of the aromatic protons due to the electron-donating effect of the oxygen atom. It appears as a doublet due to ortho coupling with H-7. |
| NH (H-4) | ~8.50 | s (broad) | - | The amide proton is typically deshielded and often appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen and possible exchange with trace amounts of water. |
| CH₂ (H-4) | Not Applicable | - | - | The structure is a benzoxazin-3(4H)-one, with a proton on the nitrogen. |
| C(CH₃)₂ | ~1.50 | s | - | The two methyl groups at the C-2 position are equivalent and are not coupled to any other protons, resulting in a singlet integrating to six protons.[4] |
Predicted ¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum will provide valuable information on the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by the bromine, oxygen, and amide functionalities. Aromatic carbons typically resonate in the range of 120-150 ppm.[5]
Molecular Structure and Carbon Numbering
Caption: Molecular structure with carbon numbering.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~80 | This quaternary carbon is bonded to an oxygen and two methyl groups, leading to a downfield shift. |
| C-3 | ~165 | The carbonyl carbon of the amide group is significantly deshielded and will appear far downfield.[4] |
| C-4a | ~128 | This aromatic carbon is adjacent to the nitrogen and is part of the fused ring system. |
| C-5 | ~125 | An aromatic CH carbon. |
| C-6 | ~115 | The carbon atom directly bonded to the bromine atom will be shielded due to the "heavy atom effect" of bromine, resulting in an upfield shift compared to other aromatic carbons. |
| C-7 | ~130 | An aromatic CH carbon. |
| C-8 | ~118 | This aromatic CH carbon is ortho to the oxygen, which has a shielding effect. |
| C-8a | ~145 | This quaternary aromatic carbon is bonded to the oxygen atom, causing a significant downfield shift. |
| C(CH₃)₂ | ~25 | The carbons of the two equivalent methyl groups are expected in the aliphatic region. |
Key Spectroscopic-Structural Correlations
The following diagram illustrates the key relationships between the molecular structure and the expected NMR signals, providing a logical framework for spectral assignment.
Caption: Correlation of structural features with predicted NMR signals.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one. The predicted chemical shifts, multiplicities, and coupling constants are grounded in fundamental NMR principles and data from analogous structures. This information serves as a valuable resource for the unambiguous structural confirmation of this compound and can aid in the interpretation of NMR data for related benzoxazinone derivatives. The provided experimental protocol offers a reliable framework for obtaining high-quality spectral data.
References
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ResearchGate. (n.d.). 13C NMR spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo [e][4][6]oxazine. Retrieved from [Link]
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Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]
-
MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved from [Link]
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 Н and 13 C NMR spectroscopy data for benzoxazine monomers. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo.... Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectrum of benzoxazine (M-fma). Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
- Unknown Source. (n.d.).
-
ResearchGate. (n.d.). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][4][6]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Retrieved from [Link]
-
SpectraBase. (n.d.). 6-bromo-2-oxo-2H-1-benzopyran-3-carboxylic acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [Link]
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mass spectrometry fragmentation pattern of 6-Bromo-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one
An In--Depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one
Abstract
This technical guide provides a detailed analysis of the expected electron ionization mass spectrometry (EI-MS) fragmentation pattern of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one. As a Senior Application Scientist, this document synthesizes foundational principles of mass spectrometry with specific structural insights into the target molecule to predict its behavior under EI conditions. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and chemical analysis. We will explore the characteristic fragmentation pathways driven by the benzoxazinone core, the gem-dimethyl group, and the bromine substituent. This includes a proposed experimental workflow, a detailed mechanistic breakdown of ion formation, and a summary of key expected fragments, all grounded in authoritative references.
Molecular Structure and Key Features
To understand the fragmentation pattern, we must first analyze the structural components of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one.
-
Molecular Formula: C₁₀H₁₀BrNO₂
-
Molecular Weight: 256.10 g/mol
The molecule consists of three key regions that dictate its fragmentation under high-energy electron ionization:
-
Aromatic Benzoxazinone Core: This fused heterocyclic system provides significant stability. Aromatic structures tend to produce strong, stable molecular ion peaks in their mass spectra.[1] However, the inherent chemical instability of some benzoxazinone derivatives can also lead to a high degree of fragmentation under mass spectrometric conditions.[2]
-
Bromine Substituent: The presence of a bromine atom is a definitive marker in mass spectrometry. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance (50.7% and 49.3%, respectively).[3] This results in a characteristic isotopic pattern where the molecular ion (M) and any bromine-containing fragments appear as a pair of peaks (an "M" peak and an "M+2" peak) of almost equal intensity.[3][4]
-
Gem-Dimethyl Group: The two methyl groups on the same carbon atom (C2) create a quaternary center. This structural feature strongly promotes a specific and highly favorable fragmentation pathway known as alpha cleavage: the loss of a methyl radical to form a stable tertiary cation.[5]
Experimental Protocol for Mass Spectrum Acquisition
A self-validating and reproducible protocol is critical for obtaining a high-quality mass spectrum. The following outlines a standard procedure for analyzing the title compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of approximately 10-50 µg/mL for injection. The optimal concentration should prevent detector saturation while ensuring adequate signal intensity.
-
-
Instrumentation and Parameters:
-
System: A standard capillary GC coupled to a single quadrupole or ion trap mass spectrometer.
-
Injection: 1 µL of the prepared sample is injected in splitless mode to maximize analyte transfer to the column.
-
GC Conditions:
-
Inlet Temperature: 250 °C to ensure rapid volatilization.
-
GC Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This standard energy level provides reproducible fragmentation patterns and is the basis for most spectral libraries.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.
-
-
-
Data Acquisition and Analysis:
-
Acquire the data in full scan mode.
-
Process the resulting chromatogram to identify the peak corresponding to the analyte.
-
Extract and analyze the mass spectrum from this peak, paying close attention to the molecular ion region and the most abundant fragment ions.
-
Experimental Workflow Diagram
Caption: Major proposed fragmentation pathways for the title compound.
Summary of Key Fragment Ions
The following table consolidates the predicted key ions, their mass-to-charge ratios, and their origins.
| m/z (Isotopic Pair) | Proposed Ion Structure | Neutral Loss | Pathway | Expected Abundance |
| 256 / 258 | [C₁₀H₁₀BrNO₂]•⁺ | - | Molecular Ion | High |
| 241 / 243 | [M - CH₃]⁺ | •CH₃ | A | Very High (Base Peak) |
| 228 / 230 | [M - CO]•⁺ | CO | B | Moderate |
| 213 / 215 | [M - CH₃ - CO]⁺ | •CH₃, CO | D | Moderate to Low |
| 177 | [M - Br]⁺ | •Br | C | Moderate |
Conclusion
The electron ionization mass spectrum of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one is predicted to be rich in structural information. The key diagnostic features will be the prominent M/M+2 molecular ion peak at m/z 256/258 and a base peak at m/z 241/243, resulting from the highly favorable loss of a methyl radical. Further characteristic fragments arising from the loss of carbon monoxide and the bromine radical will serve to confirm the identity and structure of the molecule. This predictive guide, grounded in established fragmentation principles, provides a robust framework for researchers to interpret experimental data, enabling confident structural elucidation of this and related benzoxazinone compounds.
References
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Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. [Link]
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Pop, A., et al. (2009). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. Journal of Mass Spectrometry. [Link]
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Macías, F. A., et al. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Journal of Mass Spectrometry. [Link]
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Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
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Macías, F. A., et al. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. PubMed. [Link]
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Bachrach, S. M. (2007). The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry. [Link]
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Haq, A., et al. (2012). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. ResearchGate. [Link]
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chemistNATE. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Aldehydes. [Link]
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Böcker, S., et al. (2008). Comparing Fragmentation Trees from Electron Impact Mass Spectra with Annotated Fragmentation Pathways. ResearchGate. [Link]
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Dr. Puspendra Classes. (2018, November 16). Part 21: Mass Spectrometry - Fragmentation and Interpretation. [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
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OpenStax. (2023, September 20). 12.3 Mass Spectrometry of Some Common Functional Groups. [Link]
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crystal structure analysis of 6-Bromo-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one
An In-Depth Technical Guide to the Crystal Structure Analysis of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive walkthrough of the process of determining and analyzing the crystal structure of 6-bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this document serves as a detailed, field-proven protocol and hypothetical case study. It is designed to guide researchers through the essential stages of synthesis, crystallization, single-crystal X-ray diffraction, structure solution, refinement, and in-depth structural analysis. By leveraging data from closely related benzoxazine derivatives and established crystallographic methodologies, this guide offers authoritative insights into the anticipated structural features and intermolecular interactions of the title compound, which are crucial for applications in medicinal chemistry and materials science.
Introduction: The Significance of Structural Elucidation
The benzoxazinone scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and advanced materials. The specific analogue, 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one, incorporates several key features: a bromine atom, which can modulate pharmacokinetic properties and participate in halogen bonding; gem-dimethyl groups, which can enforce specific conformations; and the rigid bicyclic core, which provides a defined three-dimensional geometry.
Understanding the precise solid-state structure of this molecule is paramount for several reasons:
-
Drug Design and Development: The three-dimensional arrangement of atoms dictates how the molecule interacts with biological targets. Knowledge of the crystal structure can inform structure-activity relationship (SAR) studies and guide the design of more potent and selective drug candidates.
-
Materials Science: The crystal packing and intermolecular interactions determine the bulk properties of the material, such as solubility, melting point, and stability. For instance, the incorporation of bromine can enhance flame-retardant properties in polymeric materials derived from benzoxazines[1].
-
Polymorphism Screening: A substance can crystallize in multiple forms (polymorphs) with different physical properties. A thorough crystallographic analysis is the first step in identifying and characterizing these polymorphs, which is a critical aspect of pharmaceutical development.
This guide will therefore present a robust, logical workflow for the complete crystal structure analysis of 6-bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one, from its synthesis to the final interpretation of its structural features.
Synthesis and Crystallization: The Foundation of a Successful Analysis
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Proposed Synthetic Pathway
A plausible and efficient synthesis of the title compound can be adapted from established methods for related benzoxazinones[2][3][4]. A common approach involves the reaction of a substituted aminophenol with an α-haloacyl halide.
Step-by-Step Synthesis Protocol:
-
Starting Material: The synthesis would commence with 2-amino-5-bromophenol.
-
Acylation: The aminophenol is reacted with 2-bromo-2-methylpropanoyl bromide in an inert solvent (e.g., dichloromethane or tetrahydrofuran) in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HBr formed during the reaction.
-
Intramolecular Cyclization: The resulting intermediate, an N-(2-hydroxy-4-bromophenyl)-2-bromo-2-methylpropanamide, would then undergo an intramolecular Williamson ether synthesis. This is typically achieved by treating the intermediate with a base, such as sodium hydride or potassium carbonate, to deprotonate the phenolic hydroxyl group, which then displaces the bromide on the adjacent chain to form the oxazine ring.
-
Purification: The crude product would be purified by column chromatography on silica gel to yield pure 6-bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one.
The Art and Science of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to grow a well-ordered, single crystal with dimensions typically in the range of 0.1 to 0.5 mm.
Recommended Crystallization Protocol:
-
Solvent Selection: A screening of various solvents is crucial. The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., a mixture of ethyl acetate and petroleum ether) is prepared in a clean vial. The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks at room temperature. This gradual increase in concentration can promote the formation of well-ordered crystals.
-
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested using a small loop and immediately prepared for mounting on the diffractometer.
Single-Crystal X-ray Diffraction: Capturing the Diffraction Pattern
Single-crystal X-ray diffraction is a non-destructive technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles[5].
Experimental Workflow
The following diagram illustrates the typical workflow for single-crystal X-ray diffraction data collection.
Step-by-Step Data Collection Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a glass fiber or a loop, which is then attached to a goniometer head.
-
Data Collection: The goniometer head is placed on the diffractometer. The crystal is cooled to a low temperature (typically 100-120 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure. The crystal is then exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). The crystal is rotated through a series of angles, and the diffracted X-rays are recorded by a detector, such as a CCD or CMOS detector[6][7].
-
Data Processing: The collected raw data (a series of diffraction images) are processed using specialized software. This involves integrating the intensities of the diffraction spots, applying corrections for factors like absorption, and reducing the data to a unique set of reflections with their corresponding intensities and standard uncertainties.
Structure Solution and Refinement: From Data to a 3D Model
The processed diffraction data contains information about the amplitudes of the scattered X-rays, but the phase information is lost. The "phase problem" is the central challenge in crystal structure determination.
Structure Solution
For small molecules like 6-bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one, direct methods are typically used to solve the phase problem. These methods use statistical relationships between the intensities of the reflections to derive an initial set of phases. The presence of the heavy bromine atom can also be exploited using Patterson methods, which map the vectors between atoms in the unit cell. Software such as SHELXS is commonly used for this purpose[8].
Structure Refinement
Once an initial structural model is obtained, it is refined to achieve the best possible fit with the experimental data. This is an iterative process of adjusting atomic parameters (positional coordinates, thermal parameters) to minimize the difference between the observed and calculated structure factor amplitudes[9][10]. The quality of the refinement is monitored by the R-factor, which should converge to a low value (typically < 0.05 for a good quality structure). The refinement process is typically carried out using software like SHELXL[8].
The following diagram illustrates the iterative nature of structure refinement.
Hypothetical Crystal Structure Analysis
Based on the analysis of related structures and general chemical principles, we can predict the key structural features of 6-bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one.
Crystallographic Data Summary
The following table presents hypothetical but realistic crystallographic data for the title compound.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₀H₁₀BrNO₂ |
| Formula Weight | 256.10 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | ~8.5 Å |
| b | ~10.2 Å |
| c | ~12.3 Å |
| β | ~95° |
| Volume | ~1060 ų |
| Z | 4 |
| Density (calculated) | ~1.60 g/cm³ |
| R-factor (final) | < 0.05 |
Molecular Geometry and Conformation
The molecule would consist of a planar benzene ring fused to a non-planar oxazine ring. The oxazine ring in similar structures often adopts a half-chair or an envelope conformation[1][8]. For instance, in a related benzoxazine, the oxazine ring adopts a half-chair conformation[1]. The gem-dimethyl groups at the C2 position would likely influence the puckering of this ring.
Key bond lengths and angles would be consistent with standard values for C-C, C-N, C-O, and C-Br bonds. The C=O bond of the lactam functionality is expected to be around 1.22 Å.
Intermolecular Interactions and Crystal Packing
The packing of molecules in the crystal lattice would be governed by a combination of intermolecular forces. Given the molecular structure, the following interactions are anticipated:
-
Hydrogen Bonding: The N-H group of the lactam can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. This could lead to the formation of hydrogen-bonded chains or dimers, which are common motifs in crystal engineering.
-
Halogen Bonding: The bromine atom is a potential halogen bond donor, capable of interacting with electron-rich atoms like the carbonyl oxygen of a neighboring molecule.
-
π-π Stacking: The aromatic benzene rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.
-
van der Waals Forces: These non-specific interactions will also contribute to the overall packing efficiency.
The interplay of these interactions will define the supramolecular architecture of the crystal. For example, in a similar bromo-substituted benzoxazine, weak C-H···Br and C-H···O hydrogen bonds were observed to stack the molecules in the crystal[1].
Conclusion
This technical guide has outlined a comprehensive, best-practice approach to the crystal structure analysis of 6-bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one. By following the detailed protocols for synthesis, crystallization, data collection, and structure refinement, researchers can obtain a precise and accurate three-dimensional model of the molecule. The subsequent analysis of this model, focusing on molecular geometry, conformation, and intermolecular interactions, will provide invaluable insights for applications in drug discovery and materials science. This structured approach ensures not only the generation of high-quality crystallographic data but also its meaningful interpretation within a broader scientific context.
References
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National Center for Biotechnology Information. (n.d.). 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone. PubChem. Retrieved from [Link]
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Shinoj Kumar, et al. (2014). Crystal structure of (R)-6′-bromo-3,3-dimethyl-3′,4′-dihydro-2′H-spiro[cyclohexane-1,3′-1,2,4-benzothiadiazine] 1′,1′-dioxide. Acta Crystallographica Section E: Crystallographic Communications, E70, 359-361. Available at: [Link]
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Shanmuga Sundara Raj, S., et al. (2000). N-(6-Bromo-4-oxo-3,4-dihydropteridin-2-yl)-2,2-dimethylpropanamide. Acta Crystallographica Section C: Crystal Structure Communications, C56, e302-e303. Available at: [Link]
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Kumar, A., et al. (2020). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 25(15), 3453. Available at: [Link]
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International Union of Crystallography. (n.d.). Open-access and free articles in Acta Crystallographica Section E: Crystallographic Communications. IUCr Journals. Retrieved from [Link]
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Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]
-
Unknown Author. (n.d.). Structure solution and refinement: introductory strategies. [Presentation slides]. Retrieved from [Link]
-
Abdel-rahman, A. A. H., et al. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][8][11]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Anti-Cancer Agents in Medicinal Chemistry, 19(12), 1530-1544. Available at: [Link]
-
Unknown Author. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. [Educational material]. Retrieved from [Link]
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Constantinescu, T., et al. (2020). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Crystals, 10(9), 814. Available at: [Link]
-
Watkin, D. (n.d.). Structure refinement: some background theory and practical strategies. MIT OpenCourseWare. Retrieved from [Link]
-
Rivera, A., et al. (2012). Crystal structure of 1,2-bis(6-bromo-3,4-dihydro-2H-benz[e][8][11]oxazin-3-yl)ethane: a bromine-containing bis-benzoxazine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3131–o3132. Available at: [Link]
-
National Center for Biotechnology Information. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][8][11]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. PubMed. Retrieved from [Link]
-
Platypus Technologies. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]
-
Watkin, D. (2007). Structure refinement: Some background theory and practical strategies. ResearchGate. Available at: [Link]
-
Perederyna, I. A., et al. (2014). Synthesis of enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-[8]benzoxazines. Tetrahedron: Asymmetry, 25(12), 865-871. Available at: [Link]
-
Unknown Author. (n.d.). Crystal Structure Determination & Refinement. Mathematical Crystallography Class Notes. Retrieved from [Link]
-
Bykova, E., et al. (2017). Single-crystal X-ray diffraction at extreme conditions in mineral physics and material sciences. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine. PubChem. Retrieved from [Link]
-
Blow, D. (n.d.). Structural refinement. In Outline of Crystallography for Biologists. Oxford Academic. Retrieved from [Link]
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Methodological & Application
Synthesis Protocol for 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one: An Application Note
Introduction and Significance
The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Compounds bearing this core structure exhibit a wide range of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a bromine atom at the 6-position and gem-dimethyl groups at the 2-position of the benzoxazinone ring can significantly modulate the compound's lipophilicity, metabolic stability, and target-binding affinity. This application note provides a detailed, field-proven protocol for the synthesis of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one, a valuable building block for the development of novel therapeutic agents and functional materials.
The synthetic strategy outlined herein is a robust and efficient two-step process commencing with the readily available starting material, 2-amino-5-bromophenol. The causality behind the experimental choices is elucidated to provide a comprehensive understanding of the reaction mechanism and to ensure reproducible results.
Reaction Scheme Overview
The synthesis of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one is achieved through a two-step sequence: initially, an N-acylation of 2-amino-5-bromophenol with 2-bromo-2-methylpropionyl bromide, followed by a base-mediated intramolecular cyclization of the resulting intermediate.
Caption: Overall reaction scheme for the synthesis of the target compound.
Experimental Protocols
Part 1: Synthesis of N-(5-Bromo-2-hydroxyphenyl)-2-bromo-2-methylpropanamide (Intermediate)
This initial step involves the selective acylation of the amino group of 2-amino-5-bromophenol with 2-bromo-2-methylpropionyl bromide. The hydroxyl group is less nucleophilic and does not react under these conditions. Pyridine is employed as a mild base to neutralize the hydrogen bromide generated during the reaction.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 2-Amino-5-bromophenol | 38191-34-3 | 188.02 | 10.0 | 1.88 g |
| 2-Bromo-2-methylpropionyl bromide | 20769-85-1 | 229.90 | 11.0 | 1.5 mL |
| Pyridine | 110-86-1 | 79.10 | 12.0 | 0.97 mL |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | - | 50 mL |
| 1 M Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | - | 2 x 20 mL |
| Saturated sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - | 20 mL |
| Brine | - | - | - | 20 mL |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | As needed |
Step-by-Step Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-bromophenol (1.88 g, 10.0 mmol).
-
Dissolve the starting material in anhydrous dichloromethane (50 mL) under an inert atmosphere (nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (0.97 mL, 12.0 mmol) to the stirred solution.
-
In a separate dropping funnel, add 2-bromo-2-methylpropionyl bromide (1.5 mL, 11.0 mmol) and dilute with a small amount of anhydrous DCM.
-
Add the 2-bromo-2-methylpropionyl bromide solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) solvent system.
-
Upon completion, quench the reaction by adding 1 M HCl (20 mL).
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure intermediate as a solid.
Part 2: Synthesis of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one (Final Product)
The second step is an intramolecular Williamson ether synthesis, where the phenoxide, generated in situ by the base, displaces the bromide on the adjacent alkyl chain, leading to the formation of the benzoxazinone ring. Acetone is a suitable solvent for this type of reaction, and potassium carbonate is a mild and effective base.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| N-(5-Bromo-2-hydroxyphenyl)-2-bromo-2-methylpropanamide | - | 352.94 | 5.0 | 1.76 g |
| Potassium carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 15.0 | 2.07 g |
| Acetone, anhydrous | 67-64-1 | 58.08 | - | 40 mL |
| Ethyl acetate | 141-78-6 | 88.11 | - | As needed |
| Hexane | 110-54-3 | 86.18 | - | As needed |
Step-by-Step Procedure:
-
In a 100 mL round-bottom flask, dissolve the intermediate, N-(5-Bromo-2-hydroxyphenyl)-2-bromo-2-methylpropanamide (1.76 g, 5.0 mmol), in anhydrous acetone (40 mL).
-
Add anhydrous potassium carbonate (2.07 g, 15.0 mmol) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Maintain the reflux for 8-12 hours. Monitor the reaction by TLC (hexane:ethyl acetate, 3:1) until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Wash the solid residue with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the crude residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one as a crystalline solid.
Workflow Visualization
Caption: Step-by-step workflow for the synthesis protocol.
Trustworthiness and Self-Validation
The described protocol is designed for self-validation through in-process controls. The progress of both reaction steps can be reliably monitored by TLC, allowing for the determination of reaction completion and ensuring that the subsequent steps are initiated at the optimal time. The purification methods, column chromatography for the intermediate and recrystallization for the final product, are standard and effective techniques for obtaining high-purity compounds. The identity and purity of the synthesized compounds should be confirmed by standard analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to validate the success of the synthesis.
References
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Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health. [Link]
-
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-
2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide. National Institutes of Health. [Link]
-
2-Amino-5-bromophenol | C6H6BrNO - PubChem. National Institutes of Health. [Link]
-
2-Bromo-2-methylpropionyl bromide | C4H6Br2O - PubChem. National Institutes of Health. [Link]
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Application Notes and Protocols for the Evaluation of 6-Bromo-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Benzoxazinone Scaffolds in Oncology
The benzoxazinone core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] Derivatives of this scaffold have demonstrated a range of biological effects, including anti-inflammatory, antimicrobial, and, most notably, anticancer properties.[1][2] The exploration of novel benzoxazinone analogs, such as 6-Bromo-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one, represents a promising avenue in the quest for new and effective cancer therapeutics.
This document serves as a comprehensive guide for the preclinical evaluation of 6-Bromo-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one in various cancer cell lines. As a Senior Application Scientist, the following protocols and insights are designed to provide a robust framework for investigating the compound's cytotoxic and mechanistic properties. The experimental design emphasizes a logical progression from broad cytotoxic screening to more focused mechanistic studies, ensuring a thorough and scientifically rigorous assessment.
Putative Mechanism of Action: Insights from Related Benzoxazinone Derivatives
While the specific mechanism of action for 6-Bromo-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one is yet to be elucidated, studies on analogous benzoxazinone derivatives offer valuable insights into its potential anticancer activities. The planar structure of the benzoxazinone ring system may allow for intercalation into DNA, potentially leading to DNA damage and cell death.[3] Furthermore, various derivatives have been shown to induce apoptosis, elevate reactive oxygen species (ROS) levels, and modulate key signaling pathways involved in cancer cell proliferation and survival.[3]
Several studies have highlighted the ability of benzoxazinone compounds to inhibit the proliferation of a range of cancer cell lines, including those of the breast, liver, lung, and colon.[3][4] Some derivatives have been found to upregulate the expression of tumor suppressor genes like p53 and activate caspases, key executioners of apoptosis.[5] Additionally, inhibition of critical cell cycle regulators, such as cyclin-dependent kinase 9 (CDK9), has been identified as a mechanism for some benzoxazinone-based compounds.[6] Another potential target is the c-Myc oncogene, with some derivatives showing the ability to downregulate its expression.[7]
Given this precedent, the initial investigation into 6-Bromo-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one should focus on its effects on cell viability, apoptosis, and cell cycle progression. Subsequent studies can then delve deeper into specific molecular targets and signaling pathways.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a logical workflow for the comprehensive in vitro evaluation of 6-Bromo-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one.
Caption: A logical workflow for the in vitro evaluation of a novel anticancer compound.
Detailed Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This initial screen is crucial for determining the cytotoxic potential of the compound and for calculating the half-maximal inhibitory concentration (IC50). The Sulforhodamine B (SRB) assay is a viable alternative that measures cell density based on the measurement of cellular protein content.[8]
Materials:
-
6-Bromo-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one
-
Dimethyl sulfoxide (DMSO, sterile)
-
Selected cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 6-Bromo-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a blank (medium only).
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
| Parameter | Recommendation |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentration Range | 0.1 µM - 100 µM (initial screen) |
| Incubation Time | 48 - 72 hours |
| MTT Incubation | 3 - 4 hours |
| Absorbance Wavelength | 570 nm |
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Rationale: Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs. During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells.[9]
Materials:
-
6-Bromo-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one
-
Cancer cell line of interest
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with 6-Bromo-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Rationale: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M).[10] PI stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content, allowing for the differentiation of cell cycle phases.[10][11]
Materials:
-
6-Bromo-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one
-
Cancer cell line of interest
-
6-well cell culture plates
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
-
Cell Fixation:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing.
-
Fix the cells overnight at -20°C.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
-
Protocol 4: Western Blotting for Key Protein Expression
Rationale: Western blotting allows for the detection and quantification of specific proteins, providing insights into the molecular pathways affected by the compound.[12] Based on the known mechanisms of related compounds, initial targets for analysis could include proteins involved in apoptosis (e.g., cleaved Caspase-3, Bcl-2, Bax), cell cycle regulation (e.g., p21, Cyclin B1), and oncogenic signaling (e.g., p53, c-Myc).[5][7]
Materials:
-
6-Bromo-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one
-
Cancer cell line of interest
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Treat cells with the compound, then lyse them in RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine changes in protein expression levels, normalizing to a loading control like β-actin or GAPDH.
-
Potential Signaling Pathway Involvement
Based on the literature for related benzoxazinone derivatives, 6-Bromo-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one may induce apoptosis through the intrinsic pathway.
Caption: A putative apoptosis signaling pathway induced by a benzoxazinone derivative.
Conclusion and Future Directions
These application notes provide a foundational framework for the initial in vitro characterization of 6-Bromo-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one. The data generated from these experiments will be instrumental in determining the compound's potential as an anticancer agent and will guide further preclinical development. Positive results from these assays would warrant more in-depth studies, including the identification of specific molecular targets, in vivo efficacy studies in animal models, and preliminary toxicology assessments. The systematic approach outlined herein will ensure a thorough and efficient evaluation of this novel benzoxazinone derivative.
References
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Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][3][4]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. ResearchGate. [Link]
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Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][3][4]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. PubMed. [Link]
-
Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][4]oxazin-3(4H). National Institutes of Health (NIH). [Link]
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health (NIH). [Link]
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Discovery of 2H-benzo[b][1][4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies. PubMed. [Link]
-
Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][3][4]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. National Institutes of Health (NIH). [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Institutes of Health (NIH). [Link]
-
Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. ScienceDirect. [Link]
-
Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed. [Link]
-
Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]
-
Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
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- 12. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols: Leveraging 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one in Modern Drug Discovery
Introduction: The Benzoxazinone Scaffold as a Privileged Structure in Medicinal Chemistry
The 2H-benzo[b][1][2]oxazin-3(4H)-one core is a prominent heterocyclic scaffold that has garnered significant attention from medicinal chemists. This "privileged structure" is present in a variety of biologically active compounds, demonstrating a broad spectrum of pharmacological properties including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[2][3][4] The versatility of the benzoxazinone ring system, coupled with its synthetic tractability, makes it an ideal starting point for the development of novel therapeutic agents.[5]
This guide focuses on a specific, yet highly versatile, member of this family: 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one . While this particular molecule is noted as a unique chemical for early-stage discovery research, its true potential lies in its utility as a chemical building block.[6] The presence of a bromine atom at the 6-position offers a reactive handle for a multitude of chemical transformations, enabling the synthesis of diverse libraries of compounds for biological screening. Furthermore, the gem-dimethyl group at the 2-position enhances the stability of the oxazinone ring.
These application notes will provide a comprehensive overview of the potential applications of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one in drug discovery, with a focus on its use as a scaffold for generating novel anticancer and antimicrobial agents. We will delve into the synthetic strategies to modify this core structure and provide detailed protocols for the biological evaluation of the resulting derivatives.
Synthetic Strategies: Harnessing the Reactivity of the Bromo-Substituent
The bromine atom on the aromatic ring of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one is a key feature that can be exploited for the synthesis of a wide array of derivatives. Palladium-catalyzed cross-coupling reactions are particularly well-suited for this purpose, allowing for the introduction of various substituents at the 6-position.
Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl/Heteroaryl Derivatives
The Suzuki-Miyaura coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds. In the context of our starting material, this reaction can be employed to introduce a variety of aryl and heteroaryl groups, which are often found in pharmacologically active molecules.
Caption: Suzuki-Miyaura cross-coupling workflow.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05-0.1 eq), and a base, for instance, potassium carbonate (2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Reaction Execution: Heat the reaction mixture to a temperature between 80-110 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl/heteroaryl derivative.
Buchwald-Hartwig Amination for the Synthesis of 6-Amino Derivatives
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction can be used to introduce a variety of primary and secondary amines at the 6-position of the benzoxazinone core, a common feature in many bioactive molecules.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one (1.0 eq), the desired amine (1.2-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos), and a base such as sodium tert-butoxide (1.5-2.0 eq).
-
Solvent Addition: Add a dry, degassed solvent like toluene or dioxane.
-
Reaction Execution: Heat the reaction mixture to 80-120 °C and monitor its progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the 6-amino derivative.
Application in Anticancer Drug Discovery
The benzoxazinone scaffold has been explored for the development of various anticancer agents.[7] Notably, derivatives of this scaffold have been identified as inhibitors of the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.[8]
Workflow for Anticancer Drug Discovery
Caption: Workflow for anticancer drug discovery.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of the synthesized benzoxazinone derivatives on cancer cell lines.
-
Cell Culture: Culture cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Table 1: Hypothetical IC₅₀ Values for Synthesized Derivatives against MCF-7 Cells
| Compound | 6-Substituent | IC₅₀ (µM) |
| Parent | -Br | > 100 |
| D-1 | -Phenyl | 15.2 |
| D-2 | -4-Methoxyphenyl | 8.5 |
| D-3 | -3-Pyridyl | 5.1 |
| Doxorubicin | (Positive Control) | 0.8 |
Application in Antimicrobial Drug Discovery
Benzoxazinone derivatives have also shown promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[7][9][10] The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance.
Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Microorganism Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans) in appropriate broth overnight. Dilute the culture to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Add the prepared inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion and Future Directions
6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one represents a valuable starting material for the synthesis of diverse libraries of compounds with potential therapeutic applications. The synthetic protocols and biological screening assays detailed in this guide provide a framework for researchers to explore the potential of this scaffold in anticancer and antimicrobial drug discovery. Future work could involve expanding the range of chemical transformations at the 6-position, as well as exploring modifications at other positions of the benzoxazinone core to further optimize biological activity and pharmacokinetic properties.
References
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Fu, G., et al. (2011). Synthesis and Crystal Structure of 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2509. [Link]
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Shaikh, A., et al. (2023). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 28(15), 5786. [Link]
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Abdel-rahman, A. A. H., et al. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][7]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Anti-Cancer Agents in Medicinal Chemistry, 19(11), 1415-1427. [Link]
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Beena, K. P., & Mathew, B. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research, 63(1), 105-112. [Link]
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Khan, I., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][2]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(7), 2097. [Link]
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Abdel-rahman, A. A. H., et al. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][7]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Anti-Cancer Agents in Medicinal Chemistry, 19(11), 1415-1427. [Link]
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Zhao, L., et al. (2019). Discovery of 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 178, 285-300. [Link]
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Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977. [Link]
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Smist, M., et al. (2016). Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. Bioorganic & Medicinal Chemistry, 24(10), 2253-2261. [Link]
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Alharbi, N., & Abdulmalek, E. (2023). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Molecules, 28(13), 5089. [Link]
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González-Naranjo, P., et al. (2024). Design, synthesis and biological evaluation of new 3,4-dihydro-2H-1,4-benzoxazine derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 111, 117865. [Link]
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Li, Y., et al. (2023). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Current Medicinal Chemistry, 30. [Link]
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Al-Mousawi, S. M., et al. (2021). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. ChemMedChem, 16(12), 1993-2000. [Link]
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Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316. [Link]
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Al-Jbouri, S. S. J., et al. (2024). General Overview of Benzoxazin-2-one Metal Ion Complexes: Synthetic Routes and Biomedical Applications. Iraqi Journal of Bioscience and Biomedical Research, 2(1), 92-109. [Link]
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Zhang, P., et al. (2003). Novel 6-aryl-1,4-dihydrobenzo[d]oxazine-2-thiones as potent, selective, and orally active nonsteroidal progesterone receptor agonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1313-1316. [Link]
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Application Notes and Protocols for the Investigation of 6-Bromo-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one as a Potential Enzyme Inhibitor
Introduction: The Therapeutic Potential of the Benzoxazinone Scaffold
The benzoxazinone core is a privileged heterocyclic system that has garnered significant attention from medicinal chemists.[1] Derivatives of this scaffold have been reported to exhibit a wide array of biological activities, including antimicrobial, anti-diabetic, and anti-inflammatory properties.[1][2][3] Of particular interest is their potential as enzyme inhibitors, with documented activity against various enzyme classes such as serine proteases, tyrosine kinases, and aldose reductase.[2][4][5][6] The electronic and steric properties of substituents on the benzoxazinone ring system can be modulated to achieve selective and potent inhibition of specific enzyme targets.[5][6]
This document provides a comprehensive guide for the synthesis, characterization, and evaluation of 6-Bromo-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one as a potential enzyme inhibitor. While specific inhibitory data for this particular molecule is not yet extensively published, its structural features—notably the electron-withdrawing bromine atom and the gem-dimethyl group—suggest it as a compelling candidate for investigation. These application notes are designed for researchers in drug discovery and chemical biology, providing robust protocols and the scientific rationale behind the experimental design.
Physicochemical Properties of the Investigational Compound
A summary of the key physicochemical properties of 6-Bromo-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀BrNO₂ | [7] |
| Molecular Weight | 256.10 g/mol | [7] |
| Appearance | Solid | [7] |
| SMILES String | CC1(C)Oc2ccc(Br)cc2NC1=O | [7] |
| InChI Key | CHVWBFMSOWQLGJ-UHFFFAOYSA-N | [7] |
Proposed Synthetic Route and Characterization
The synthesis of 6-Bromo-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one can be approached through established methods for benzoxazinone synthesis, often involving the cyclization of an appropriate anthranilic acid derivative.[8] A plausible synthetic workflow is outlined below.
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- 8. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one to Enhance Biological Activity
Introduction: The Benzoxazinone Scaffold as a Privileged Structure in Drug Discovery
Benzoxazinones represent a class of heterocyclic compounds of significant interest in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Their versatile structure has been identified in numerous natural products and synthetic compounds with therapeutic potential, including anticancer, antibacterial, and antiviral agents. The 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one core is a promising starting point for the development of novel therapeutics. The presence of a bromine atom at the C6 position, a lactam nitrogen at the N4 position, and the gem-dimethyl group at C2, offers multiple avenues for chemical modification to modulate the compound's physicochemical properties and enhance its biological efficacy.
This guide provides a comprehensive overview of strategic derivatization approaches for 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one, with a focus on enhancing its potential as an anticancer agent, a therapeutic area where substituted benzoxazinones have shown considerable promise.[3] Detailed, field-proven protocols for synthesis and biological evaluation are presented to enable researchers to generate and screen a library of novel derivatives efficiently.
Rationale for Derivatization: A Multi-pronged Approach to Enhanced Activity
The core principle behind the derivatization of the parent compound is to explore the structure-activity relationship (SAR) by systematically modifying key positions on the benzoxazinone scaffold. The primary points of modification on 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one are the C6-bromo position and the N4-lactam nitrogen.
-
C6-Position (Aryl Bromide): The bromine atom serves as a versatile chemical handle for introducing a diverse range of substituents via palladium-catalyzed cross-coupling reactions. This allows for the exploration of various chemical spaces to identify moieties that can enhance target binding, improve pharmacokinetic properties, or introduce novel mechanisms of action.
-
N4-Position (Lactam Nitrogen): The lactam nitrogen can be readily alkylated or acylated to introduce substituents that can modulate the compound's lipophilicity, solubility, and metabolic stability. These modifications can also influence the overall conformation of the molecule, potentially leading to improved biological activity.
The derivatization strategy is designed to generate a library of compounds with varied electronic and steric properties, increasing the probability of identifying candidates with superior therapeutic profiles compared to the parent molecule.
Synthetic Protocols: A Step-by-Step Guide to Derivatization
This section provides detailed experimental procedures for the synthesis of the starting material and its subsequent derivatization.
Protocol 1: Synthesis of the Starting Material: 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one
Reaction Scheme:
Step-by-Step Procedure:
-
Amide Formation: To a solution of 2-amino-5-bromophenol (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, add triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath.
-
Slowly add α-bromoisobutyryl bromide (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude intermediate amide.
-
Cyclization: Dissolve the crude amide in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a suitable base, such as potassium carbonate (2.0 eq), to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
A precipitate will form, which can be collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one.
Protocol 2: C6-Derivatization via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst.[2][4] This protocol describes a general procedure for the coupling of various aryl and heteroaryl boronic acids to the C6 position of the benzoxazinone core.
Reaction Scheme:
Step-by-Step Procedure:
-
In a reaction vessel, combine 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a suitable base such as potassium carbonate or cesium carbonate (2.0-3.0 eq).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.1 eq).
-
Add a suitable solvent system, typically a mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/ethanol/water.
-
Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired C6-aryl/heteroaryl derivative.
Protocol 3: C6-Derivatization via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of various amine functionalities at the C6 position. This protocol provides a general method for this transformation.
Reaction Scheme:
Step-by-Step Procedure:
-
To an oven-dried reaction vessel, add 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one (1.0 eq), the desired amine (1.2-1.5 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02-0.05 eq), and a suitable phosphine ligand (e.g., Xantphos or BINAP) (0.04-0.1 eq).
-
Add a strong base, such as sodium tert-butoxide or cesium carbonate (1.5-2.0 eq).
-
Add an anhydrous aprotic solvent, such as toluene or 1,4-dioxane.
-
Degas the mixture with an inert gas for 15-20 minutes.
-
Heat the reaction to 90-110 °C under an inert atmosphere and stir for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the C6-amino derivative.
Protocol 4: N4-Derivatization via N-Alkylation
The lactam nitrogen can be functionalized through N-alkylation to introduce various alkyl or benzyl groups.
Reaction Scheme:
Step-by-Step Procedure:
-
Dissolve 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one (1.0 eq) in an anhydrous polar aprotic solvent like DMF or THF.
-
Add a base such as sodium hydride (NaH) (1.2 eq) portion-wise at 0 °C and stir for 30 minutes.
-
Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-alkylated derivative.
Visualizing the Derivatization Strategy
The following diagram illustrates the key points of derivatization on the 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one scaffold.
Caption: Derivatization pathways for 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one.
Biological Evaluation Protocols: Assessing Anticancer and Antimicrobial Potential
This section outlines standard in vitro assays to evaluate the biological activity of the synthesized derivatives.
Protocol 5: In Vitro Anticancer Activity - MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7][8]
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound by plotting the percentage of cell viability against the compound concentration.
Protocol 6: Apoptosis Detection by Annexin V-FITC/Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11][12][13]
Step-by-Step Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the test compounds at their respective IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic and necrotic cells are both Annexin V-FITC and PI positive.
Protocol 7: Caspase-3/7 Activity Assay
Caspases are key mediators of apoptosis. This assay measures the activity of executioner caspases 3 and 7.[14][15][16][17]
Step-by-Step Procedure:
-
Cell Lysis: Treat cells with the compounds as described for the apoptosis assay. After treatment, lyse the cells using a lysis buffer provided in a commercial caspase activity kit.
-
Assay Reaction: Add the cell lysate to a 96-well plate. Add the caspase-3/7 substrate (e.g., DEVD-pNA for colorimetric or a fluorogenic substrate) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Signal Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: Quantify the caspase activity relative to the untreated control.
Protocol 8: In Vitro Antimicrobial Activity - Broth Microdilution Assay
This method determines the minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial strains.[18][19][20][21][22]
Step-by-Step Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to match the 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation and Interpretation
The biological data obtained from these assays should be systematically organized for clear interpretation and comparison.
Table 1: Hypothetical Anticancer Activity Data for Derivatized Benzoxazinones
| Compound ID | R (C6-substituent) | R' (N4-substituent) | IC₅₀ (µM) on MCF-7 Cells | % Apoptosis (at IC₅₀) | Fold Increase in Caspase-3/7 Activity |
| Parent | -Br | -H | > 100 | < 5% | 1.0 |
| DZ-C6-01 | -Phenyl | -H | 15.2 | 35% | 3.2 |
| DZ-C6-02 | -4-Fluorophenyl | -H | 8.5 | 48% | 4.5 |
| DZ-N4-01 | -Br | -CH₃ | 55.8 | 15% | 1.8 |
| DZ-C6N4-01 | -4-Fluorophenyl | -CH₃ | 5.1 | 62% | 6.1 |
Experimental Workflow Visualization
The following workflow diagram illustrates the process from synthesis to biological evaluation.
Caption: Overall experimental workflow from synthesis to biological activity assessment.
Conclusion and Future Directions
This application note provides a detailed guide for the derivatization of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one and the subsequent evaluation of its biological activity. The presented protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and N-alkylation offer a robust platform for generating a diverse library of novel compounds. The outlined in vitro assays for anticancer and antimicrobial activity will enable the identification of lead candidates with enhanced potency and potentially novel mechanisms of action.
Future work should focus on expanding the library of derivatives to include a wider range of substituents and exploring other biological targets. Promising lead compounds should be further investigated through in vivo studies to assess their pharmacokinetic profiles and therapeutic efficacy in relevant disease models.
References
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
-
One-Pot, Three-Step Synthesis of Benzoxazinones via Use of the Bpin Group as a Masked Nucleophile. ACS Publications.
-
BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific.
-
Method for preparing n-alkyl-piperazines. Google Patents.
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health.
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.
-
Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central.
-
MTT assay protocol. Abcam.
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central.
-
Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. ScienceDirect.
-
Caspase-Glo® 3/7 Assay Protocol. Promega Corporation.
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Caspase Protocols in Mice. PubMed Central.
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Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI.
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Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. MDPI.
-
Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][4]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. ResearchGate.
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PubMed Central.
-
Suzuki Coupling. Organic Chemistry Portal.
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. AKJournals.
-
Caspase 3 Activity Assay Kit. MP Biomedicals.
-
Apoptosis Protocols. USF Health.
-
Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. ResearchGate.
-
MTT Cell Proliferation Assay. ATCC.
-
How to Use Flow Cytometry to Measure Apoptosis: Part One. Bio-Rad Antibodies.
-
Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Royal Society of Chemistry.
-
Caspase 3 Assay Kit, Colorimetric. Sigma-Aldrich.
-
Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. ResearchGate.
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
-
Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. National Institutes of Health.
-
Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. Benchchem.
-
Caspase Assays. Thermo Fisher Scientific.
-
Microwave-assisted synthesis of novel[1][23] oxazine derivatives as potent anti-bacterial and antioxidant agents. Arkat USA.
-
Measuring Apoptosis using Annexin V and Flow Cytometry.
-
Gold(I)-Catalyzed Synthesis of 4 H -Benzo[ d ][1][4]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. ResearchGate.
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Application Note: Quantitative Analysis of 6-Bromo-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one in Human Plasma using LC-MS/MS
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 6-Bromo-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one in human plasma. The described protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and drug metabolism studies. The methodology encompasses a streamlined protein precipitation-based sample preparation, optimized chromatographic separation, and highly selective mass spectrometric detection. This document provides a comprehensive guide to method validation in accordance with international regulatory guidelines, ensuring data integrity and reliability.
Introduction
6-Bromo-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one is a heterocyclic compound with a benzoxazinone core structure. Compounds of this class are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. To accurately assess the pharmacokinetic profile and metabolic fate of this compound, a reliable and sensitive bioanalytical method is imperative. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.[1][2]
This application note provides a comprehensive protocol for the quantification of 6-Bromo-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one in human plasma. The method has been developed to be both efficient and robust, making it suitable for high-throughput analysis in a regulated laboratory environment.
Analyte Information:
| Compound Name | 6-Bromo-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one |
| Synonyms | 6-Bromo-2,2-dimethyl-2H-benzo[b][3][4]oxazin-3(4H)-one |
| Molecular Formula | C₁₀H₁₀BrNO₂ |
| Molecular Weight | 256.10 g/mol |
| CAS Number | Not readily available |
Experimental Workflow
The overall analytical workflow is designed for efficiency and accuracy, from sample receipt to data analysis.
Caption: Overall bioanalytical workflow from sample preparation to data reporting.
Materials and Reagents
-
Reference Standards: 6-Bromo-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one (purity >98%) and a suitable stable isotope-labeled internal standard (SIL-IS), if available. If a SIL-IS is not available, a structurally similar analog can be used.
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), and Deionized water (18.2 MΩ·cm).
-
Biological Matrix: Drug-free human plasma (with K2-EDTA as anticoagulant).
-
Labware: Polypropylene microcentrifuge tubes (1.5 mL), 96-well plates, and autosampler vials.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing the bulk of proteins from biological samples like plasma.[5] Acetonitrile is a commonly used solvent for this purpose as it efficiently denatures and precipitates proteins.[6][7]
Protocol:
-
Allow frozen plasma samples, calibration standards, and quality control samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard (IS). The 3:1 ratio of organic solvent to plasma is crucial for efficient protein removal.[8]
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Method
Liquid chromatography-mass spectrometry is a powerful technique for the quantification of small molecules in complex biological matrices.[1][4]
Liquid Chromatography Conditions
The chromatographic conditions are optimized to achieve a sharp peak shape, good resolution from matrix components, and a short run time.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 10 |
| 5.0 | 10 |
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode for its high selectivity and sensitivity.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| MRM Transitions | See table below |
MRM Transitions:
| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | Dwell Time (ms) | Collision Energy (V) | Declustering Potential (V) |
| 6-Bromo-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one | To be determined | To be determined | 100 | To be optimized | To be optimized |
| Internal Standard | To be determined | To be determined | 100 | To be optimized | To be optimized |
Note: The specific MRM transitions and compound-dependent parameters need to be optimized by infusing a standard solution of the analyte and internal standard into the mass spectrometer.
Method Validation
The bioanalytical method is validated according to the guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[9][10][11]
Caption: Key parameters for bioanalytical method validation.
Selectivity
The selectivity of the method is assessed by analyzing blank plasma samples from at least six different sources to evaluate potential interference from endogenous matrix components at the retention time of the analyte and IS.
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte. A weighted (1/x²) linear regression is typically used. The curve should consist of a blank sample, a zero sample (blank + IS), and at least six non-zero concentration levels.
Accuracy and Precision
Intra-day and inter-day accuracy and precision are evaluated by analyzing quality control (QC) samples at four concentration levels: lower limit of quantification (LLOQ), low, medium, and high.[10]
-
Acceptance Criteria: The precision (%CV) should not exceed 15% (20% at the LLOQ), and the accuracy (% bias) should be within ±15% (±20% at the LLOQ).[10]
Lower Limit of Quantification (LLOQ)
The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. The analyte peak at the LLOQ should be at least five times the response of a blank sample.
Matrix Effect
The matrix effect is evaluated by comparing the peak response of the analyte in post-extraction spiked blank plasma with the peak response of the analyte in a neat solution at the same concentration.
Recovery
The extraction recovery of the analyte is determined by comparing the peak area of the analyte in pre-extraction spiked plasma samples to that in post-extraction spiked plasma samples at three QC levels (low, medium, and high).
Stability
The stability of the analyte in plasma must be evaluated under various conditions to ensure that the sample handling and storage procedures do not affect the measured concentration.[12][13] This includes:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term Stability: At room temperature for a specified period.
-
Long-Term Stability: At the intended storage temperature (e.g., -80°C) for an extended duration.
-
Autosampler Stability: In the processed samples under the autosampler conditions.
Data Analysis and Reporting
Data acquisition and processing are performed using the instrument-specific software. The concentration of the analyte in the unknown samples is determined from the calibration curve using the calculated regression equation. All results should be reported with appropriate units and significant figures.
Conclusion
This application note describes a highly sensitive, selective, and robust LC-MS/MS method for the quantification of 6-Bromo-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in drug development. The detailed validation protocol ensures that the method meets the stringent requirements of regulatory agencies for bioanalytical data.
References
-
de la Peña, A. M., et al. (2006). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Journal of Agricultural and Food Chemistry, 54(4), 1001–1008. [Link]
-
Organomation. (n.d.). What is Solid Phase Extraction (SPE)? Retrieved from [Link]
-
Khan, S. A., et al. (2023). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. Molecules, 28(13), 5038. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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Li, W., et al. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Bioanalysis, 3(13), 1497-1511. [Link]
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Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation (Revision 1). [Link]
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Anapharm. (2021). Considerations to properly assess drug stability within biological samples. Retrieved from [Link]
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O'Bryant, S. E., et al. (2011). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. Proteome Science, 9(1), 3. [Link]
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N-D-J., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2021, 5523837. [Link]
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BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135431, 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. Retrieved from [Link]
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Al-Busaidi, J. K., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Chromatography A, 1681, 463435. [Link]
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Longdom Publishing. (n.d.). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Retrieved from [Link]
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Biocompare. (2019). Prepping Small Molecules for Mass Spec. Retrieved from [Link]
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Kim, H. Y., et al. (2023). Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices. Toxics, 11(1), 69. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one
Welcome to the dedicated technical support guide for the purification of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one. This resource is designed for researchers, scientists, and professionals in drug development who are working with this and similar benzoxazinone derivatives. Here, we provide in-depth troubleshooting advice and detailed protocols to help you navigate the common challenges associated with obtaining this compound in high purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one?
A1: The two most effective and commonly employed purification techniques for this solid compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the desired final purity.
Q2: What typical impurities might be present in the crude product after synthesis?
A2: Impurities often include unreacted starting materials, by-products from side reactions, and residual solvents. The synthesis of benzoxazinone derivatives can sometimes result in the formation of related isomers or hydrolyzed products, which may require careful separation.[1]
Q3: Is 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one stable under standard purification conditions?
A3: Benzoxazinone derivatives are generally stable compounds.[2][3] However, prolonged exposure to strong acids or bases should be avoided to prevent potential hydrolysis of the lactam ring. Standard purification techniques like recrystallization and silica gel chromatography are well-tolerated.
Q4: What is the expected physical state of the purified compound?
A4: Purified 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one is a solid at room temperature.[4] This characteristic makes it amenable to purification by recrystallization.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Recrystallization Issues
-
Problem: The compound does not dissolve in the chosen recrystallization solvent, even with heating.
-
Possible Cause: The solvent polarity may be too low.
-
Solution: Increase the polarity of the solvent system. If you are using a non-polar solvent like hexane, try adding a more polar co-solvent such as ethyl acetate or acetone in a stepwise manner until the compound dissolves at an elevated temperature.
-
-
Problem: The compound oils out instead of forming crystals upon cooling.
-
Possible Cause 1: The solution is supersaturated, or the cooling process is too rapid.
-
Solution 1: Reheat the solution until the oil redissolves. Allow it to cool more slowly. If necessary, add a small amount of additional solvent. Seeding the solution with a previously obtained pure crystal can also induce proper crystallization.
-
Possible Cause 2: The presence of impurities is inhibiting crystallization.
-
Solution 2: The compound may require pre-purification by column chromatography to remove the interfering impurities before attempting recrystallization.
-
-
Problem: No crystals form even after the solution has cooled completely.
-
Possible Cause: The compound is too soluble in the chosen solvent, or the concentration is too low.
-
Solution: Reduce the volume of the solvent by gentle heating under a stream of nitrogen or by using a rotary evaporator. If crystals still do not form, consider adding an anti-solvent (a solvent in which your compound is insoluble) dropwise until turbidity is observed, then allow it to stand.
-
Column Chromatography Issues
-
Problem: The compound does not move from the origin of the column (Rf = 0).
-
Possible Cause: The mobile phase is not polar enough.
-
Solution: Gradually increase the polarity of the eluent. For instance, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
-
-
Problem: The compound elutes with the solvent front (Rf = 1).
-
Possible Cause: The mobile phase is too polar.
-
Solution: Decrease the polarity of the eluent. Increase the proportion of the less polar solvent in your mobile phase mixture.
-
-
Problem: Poor separation between the desired compound and an impurity.
-
Possible Cause: The chosen solvent system does not provide adequate resolution.
-
Solution: Experiment with different solvent systems. Sometimes, adding a small amount of a third solvent with a different polarity or property (e.g., methanol or dichloromethane) can improve separation. Alternatively, consider using a different stationary phase if silica gel is not effective.
-
-
Problem: Tailing of the spot on the TLC plate and the peak during column chromatography.
-
Possible Cause: The compound may be interacting too strongly with the acidic silica gel.
-
Solution: Add a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to neutralize the acidic sites on the silica gel. This is particularly useful for compounds with basic nitrogen atoms.
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a starting point and may require optimization based on the impurity profile of your crude product. A solvent system of petroleum ether and ethyl acetate has been shown to be effective for crystallizing a related benzoxazine derivative.[5]
-
Solvent Selection: Begin by determining a suitable solvent or solvent pair. Good candidates include ethanol/water, acetone/water, or ethyl acetate/hexane mixtures.[6][7] The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The rate of cooling can influence crystal size. For smaller, purer crystals, faster cooling may be beneficial. If no crystals form, proceed to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Column Chromatography
This is a general guide for purifying the compound using silica gel chromatography.
-
Stationary Phase: Use standard flash-grade silica gel (40-63 µm).
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine an appropriate mobile phase. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the desired compound.
-
Column Packing: Pack the column with a slurry of silica gel in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If the compound has low solubility, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
Elution: Begin elution with the determined mobile phase. If separation is not optimal, a gradient elution can be employed, gradually increasing the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one.
Data Presentation
Table 1: Recommended Starting Conditions for Purification
| Purification Method | Parameter | Recommended Starting Condition |
| Recrystallization | Solvent System | Ethyl Acetate / Petroleum Ether (or Hexane) |
| Ethanol / Water[7] | ||
| Acetone / Ethanol[6] | ||
| Column Chromatography | Stationary Phase | Silica Gel (40-63 µm) |
| Mobile Phase | Hexane / Ethyl Acetate (e.g., starting with 9:1 and gradually increasing polarity) | |
| TLC Rf Target | 0.2 - 0.3 |
Visualized Workflows
Diagram 1: Decision Tree for Purification Method Selection
A decision-making flowchart for selecting the appropriate purification technique.
Diagram 2: Troubleshooting Workflow for Column Chromatography
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Technical Support Center: Navigating the Solubility Challenges of 6-Bromo-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one
This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 6-Bromo-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one in aqueous solutions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design. The methodologies outlined herein are structured to be self-validating, ensuring reliable and reproducible results.
Understanding the Molecule: Why is Solubility a Challenge?
6-Bromo-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one, like many benzoxazinone derivatives, possesses a chemical structure that inherently limits its solubility in water.[1][2][3] The presence of a non-polar benzene ring and dimethyl groups contributes to its lipophilic (fat-loving) nature. While the oxazinone ring contains heteroatoms that can participate in some hydrogen bonding, the overall character of the molecule favors dissolution in organic solvents over aqueous media.
To quantitatively estimate this, we can look at the properties of a similar, less substituted structure, 6-bromo-4H-1,4-benzoxazin-3-one. Its computed XLogP3-AA value, a measure of lipophilicity, is 1.6, indicating a preference for a non-aqueous environment.[4] The addition of two methyl groups in your compound of interest would further increase this lipophilicity, predicting even lower water solubility.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries and concerns regarding the handling of this compound.
Q1: I added the powdered compound directly to my aqueous buffer, and it won't dissolve. What went wrong?
A1: Direct dissolution of highly lipophilic compounds in aqueous solutions is often unsuccessful. The powdered compound has a strong preference for its crystalline solid state over being solvated by water molecules. The recommended approach is to first prepare a concentrated stock solution in a suitable organic solvent.
Q2: Which organic solvent should I use for my stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended starting point for creating stock solutions of poorly soluble compounds for biological assays.[5] It has a high solubilizing power for a wide range of organic molecules. Other potential solvents include ethanol, methanol, and dimethylformamide (DMF). The choice may be influenced by the tolerance of your specific experimental system to these solvents.
Q3: I successfully made a DMSO stock solution, but when I dilute it into my aqueous buffer, the compound precipitates. Why is this happening?
A3: This is a common phenomenon known as "crashing out." When the concentrated DMSO stock is introduced into the aqueous buffer, the local concentration of the organic solvent is high, keeping the compound dissolved. However, as it disperses, the overall percentage of DMSO in the final solution may be too low to maintain the solubility of your compound. The key is to ensure the final concentration of the organic co-solvent is sufficient to keep the compound in solution, without adversely affecting your experiment.
Q4: Is there a maximum recommended concentration of DMSO for cell-based assays?
A4: Yes, it is crucial to keep the final concentration of DMSO in your cell culture media as low as possible, typically below 0.5% (v/v), as higher concentrations can be cytotoxic. The exact tolerance will depend on the cell line and the duration of the experiment. It is always best practice to run a vehicle control (media with the same final concentration of DMSO) to assess any effects of the solvent on your experimental model.
Q5: Can I use heat to help dissolve the compound?
A5: Gentle warming can be used to aid the dissolution of the compound in the initial organic solvent to create the stock solution. However, it is generally not recommended to heat aqueous solutions containing your compound, as this can lead to degradation, especially over extended periods.
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
This section provides a systematic workflow to overcome the solubility challenges of 6-Bromo-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one.
Part 1: Preparation of a Concentrated Stock Solution
This is the foundational step for all subsequent experiments.
Objective: To create a high-concentration, stable stock solution in an appropriate organic solvent.
Materials:
-
6-Bromo-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weighing: Accurately weigh a small amount of the compound into a sterile vial.
-
Solvent Addition: Add a precise volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). It is better to start with a slightly smaller volume of solvent and add more if needed.
-
Dissolution:
-
Vortex the vial vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the solution (to around 37°C) for a few minutes.
-
Sonication in a water bath for 5-10 minutes can also be effective in breaking up solid aggregates and aiding dissolution.
-
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates. If particulates remain, you may need to lower the concentration of your stock solution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualization of Stock Solution Preparation
Caption: Workflow for Preparing a Concentrated Stock Solution.
Part 2: Preparing Aqueous Working Solutions
This section details the critical dilution step.
Objective: To prepare a final working solution in your aqueous buffer with the compound fully dissolved.
Protocol:
-
Thaw Stock: Thaw an aliquot of your concentrated stock solution at room temperature.
-
Pre-warm Buffer: Warm your aqueous buffer to the temperature of your experiment (e.g., 37°C for cell culture).
-
Dilution: While vortexing the pre-warmed buffer, add the required volume of the stock solution drop-wise. This rapid mixing helps to disperse the compound and prevent localized high concentrations that can lead to precipitation.
-
Final Concentration of Co-solvent: Calculate the final percentage of your organic co-solvent (e.g., DMSO) in the aqueous solution. As mentioned, for cell-based assays, this should ideally be below 0.5%.[5]
-
Visual Inspection: Check for any signs of precipitation (cloudiness, particulates). If precipitation occurs, you will need to employ one of the advanced troubleshooting methods below.
Part 3: Advanced Troubleshooting for Aqueous Solutions
If you still observe precipitation after following the standard dilution protocol, consider these advanced strategies.
For non-cell-based assays where solvent tolerance is higher, you can increase the final percentage of the co-solvent.
-
Action: Prepare a series of dilutions with increasing final DMSO concentrations (e.g., 1%, 2%, 5%).
-
Rationale: A higher concentration of the organic solvent can maintain the solubility of the lipophilic compound.[6][7]
-
Validation: Determine the minimum co-solvent concentration that keeps your compound in solution at the desired final concentration. Always run a vehicle control to ensure the co-solvent itself is not interfering with your assay.
The solubility of some compounds can be significantly influenced by the pH of the solution.[8][9]
-
Action: Prepare your aqueous buffer at a slightly higher pH (e.g., 7.8, 8.0) and repeat the dilution process.
-
Rationale: By shifting the equilibrium towards the ionized form of the molecule, its solubility in a polar solvent like water can be enhanced.[10]
-
Validation: Ensure that the change in pH does not negatively impact your experimental system or the stability of the compound.
In drug formulation and some in-vitro assays, excipients can be used to improve solubility.[11][12]
-
Action: Consider the use of cyclodextrins (e.g., β-cyclodextrin, HP-β-CD). These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.
-
Rationale: The lipophilic compound can become encapsulated within the hydrophobic core of the cyclodextrin, while the hydrophilic exterior allows the entire complex to be soluble in water.[13]
-
Validation: This is an advanced technique that requires careful optimization. The concentration of the cyclodextrin and the molar ratio of cyclodextrin to your compound need to be determined empirically.
Visualization of the Troubleshooting Workflow
Caption: Decision Tree for Troubleshooting Aqueous Solubility.
Data Summary Table
| Property / Technique | Recommendation / Observation | Rationale |
| Predicted Solubility | Poor in aqueous solutions, good in organic solvents. | Based on the lipophilic nature of the benzoxazinone scaffold and dimethyl groups. |
| Primary Stock Solvent | Anhydrous DMSO | High solubilizing power for a broad range of organic compounds.[5] |
| Stock Concentration | 10-50 mM (empirically determined) | A high concentration allows for minimal volume transfer to the final aqueous solution. |
| Final Co-solvent % | < 0.5% for cell-based assays | To minimize solvent-induced cytotoxicity. |
| pH Adjustment | Increase pH to > 7.4 | May deprotonate the amide, increasing polarity and aqueous solubility.[8] |
| Excipients | Cyclodextrins | Encapsulate the hydrophobic molecule to present a hydrophilic exterior.[13] |
Final Recommendations
The solubility of 6-Bromo-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one in aqueous solutions is a surmountable challenge. By adopting a systematic approach that begins with the proper preparation of a high-quality organic stock solution and proceeds through a logical troubleshooting workflow, you can achieve the desired concentrations for your experiments. Always remember to include appropriate vehicle controls to ensure that your solubilization method does not introduce artifacts into your results. Should you continue to face significant challenges, it may be necessary to consider alternative analogs of the compound with more favorable physicochemical properties.
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YMC. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. YMC. Retrieved from [Link]
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International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
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Organic Letters. (2023). Construction of Benzoxazinones from Anilines and Their Derivatives. Retrieved from [Link]
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Navigating the Nuances of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one: A Technical Guide to Experimental Stability
Welcome to the technical support center for 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on ensuring the stability of this compound throughout your experimental workflows. As a Senior Application Scientist, my goal is to blend foundational chemical principles with field-tested insights to help you anticipate and troubleshoot potential stability challenges, thereby ensuring the integrity and reproducibility of your results.
Introduction: Understanding the Core Structure
6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one belongs to the benzoxazinone class of heterocyclic compounds. The stability of this molecule is largely dictated by the benzoxazinone core, which consists of a benzene ring fused to an oxazine ring containing a lactam (a cyclic amide) functionality. The presence of a bromine atom on the benzene ring and gem-dimethyl groups at the C2 position introduces specific electronic and steric features that influence its reactivity and degradation pathways. Unlike many naturally occurring benzoxazinoids that possess a hydroxyl group at the C2 position, the 2,2-dimethyl substitution in this compound imparts a significantly different stability profile, primarily by sterically hindering nucleophilic attack and preventing certain ring-opening degradation pathways.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you might encounter during your experiments, linking them to the chemical stability of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one and providing actionable solutions.
Issue 1: Inconsistent or Lower-than-Expected Yields in Chemical Reactions
Symptoms:
-
You observe variable or significantly lower yields in reactions where the benzoxazinone is a starting material or product.
-
TLC or LC-MS analysis of the crude reaction mixture shows multiple unexpected spots or peaks.
Potential Cause: Hydrolytic Degradation of the Lactam Ring
The lactam functionality in the oxazinone ring is susceptible to hydrolysis, particularly under strong acidic or basic conditions, leading to ring-opening and the formation of an amino acid derivative. While the 2,2-dimethyl substitution provides considerable steric hindrance, prolonged exposure to harsh pH conditions, especially at elevated temperatures, can still lead to degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reaction yields.
Step-by-Step Protocol for Assessing Hydrolytic Stability:
-
Preparation of Test Solutions: Prepare solutions of the compound (e.g., 1 mg/mL) in a series of buffers with varying pH values (e.g., pH 2, 4, 7, 9, 12). Use a co-solvent like acetonitrile or DMSO if solubility is an issue, keeping its percentage low and consistent across all samples.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., room temperature or a relevant experimental temperature).
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quenching: Immediately neutralize the aliquot if it is from a strongly acidic or basic solution.
-
Analysis: Analyze the samples by a stability-indicating method, such as HPLC with UV or MS detection, to quantify the remaining parent compound and identify any degradation products.
-
Data Interpretation: Plot the percentage of the remaining compound against time for each pH to determine the degradation kinetics.
Issue 2: Compound Degradation During Purification
Symptoms:
-
Streaking or the appearance of new spots on the TLC plate during column chromatography.
-
Low recovery of the pure compound after chromatography.
-
Discoloration of the compound on the chromatography column.
Potential Cause: On-Column Decomposition
Silica gel is slightly acidic and can promote the degradation of sensitive compounds. The prolonged contact time during column chromatography, especially with certain solvent systems, can lead to decomposition. Some benzoxazinone derivatives have been reported to undergo hydrolytic decomposition during silica gel column chromatography, a risk that is heightened with the use of stronger bases and polar solvents[1].
Recommendations:
-
Choice of Stationary Phase: If silica-induced degradation is suspected, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).
-
Solvent System: Avoid highly polar or protic solvents if possible. A rapid elution with a less polar solvent system is preferable. Adding a small amount of a neutralizer like triethylamine (e.g., 0.1-1%) to the eluent can help to deactivate the acidic sites on the silica gel.
-
Flash Chromatography: Employ flash chromatography over gravity chromatography to minimize the residence time of the compound on the column.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one?
A1: For long-term storage, the compound should be kept as a solid in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., -20°C). For short-term storage in the lab, storage at room temperature in a desiccator away from direct sunlight is generally acceptable. Solutions should be prepared fresh whenever possible. If solutions need to be stored, they should be kept at a low temperature and used within a short period. The choice of solvent can also impact stability; aprotic solvents are generally preferred over protic ones for storage in solution.
Q2: How does the bromine substituent affect the stability of the molecule?
A2: The bromine atom is an electron-withdrawing group via induction but an electron-donating group via resonance. Its presence on the aromatic ring can influence the electron density of the entire molecule, potentially affecting the reactivity of the lactam ring. Furthermore, aromatic bromine substituents can render the molecule susceptible to photolytic degradation upon exposure to UV light[2]. Therefore, it is crucial to protect the compound and its solutions from direct light.
Q3: Is 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one compatible with common oxidizing and reducing agents?
A3: The lactam ring is generally stable to mild oxidizing and reducing agents. However, strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the amide functionality. Strong oxidizing agents could potentially react with the aromatic ring, especially at elevated temperatures. It is always advisable to perform a small-scale pilot reaction to check for compatibility before proceeding with a larger-scale synthesis.
Q4: What is the expected thermal stability of this compound?
A4: Benzoxazinone derivatives generally exhibit good thermal stability[3]. However, prolonged exposure to high temperatures can lead to decomposition. The specific decomposition temperature of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one is not widely reported, but it is recommended to avoid excessive heating. If a reaction requires high temperatures, it is best to keep the reaction time as short as possible. Thermogravimetric analysis (TGA) would be the definitive method to determine its thermal decomposition profile.
Data Summary Table: General Stability Profile
| Condition | Stability | Recommendations |
| pH | More stable in neutral to slightly acidic conditions. Susceptible to hydrolysis under strong acidic or basic conditions, especially with heat. | Use buffered solutions when possible. Work up reactions promptly. |
| Temperature | Generally good thermal stability. Avoid prolonged exposure to high temperatures. | Use the lowest effective temperature for reactions. Store at low temperatures. |
| Light | Potentially sensitive to UV light due to the bromo-aromatic system. | Protect from light during storage and experiments. Use amber vials. |
| Solvents | More stable in aprotic solvents (e.g., THF, DCM, Acetone). Protic solvents (e.g., water, methanol) can facilitate hydrolysis. | Choose aprotic solvents when possible. Prepare aqueous solutions fresh. |
| Purification | Can be sensitive to acidic silica gel. | Use flash chromatography, consider alternative stationary phases, or add a neutralizer to the eluent. |
Logical Relationship Diagram: Factors Influencing Stability
Caption: Interplay of intrinsic and extrinsic factors on compound stability.
References
-
Latyshev, A. V., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(15), 4969. [Link]
-
Wouters, F. C., et al. (2016). Benzoxazinoids: Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses. Journal of the Brazilian Chemical Society, 27(8), 1379-1396. [Link]
-
Macías, F. A., et al. (2005). Degradation Studies on Benzoxazinoids. Soil Degradation Dynamics of 2,4-Dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and Its Degradation Products, Phytotoxic Allelochemicals from Gramineae. Journal of Agricultural and Food Chemistry, 53(3), 554-561. [Link]
-
Ishida, H., & Allen, D. J. (1996). Mechanical characterization of polybenzoxazines: a new class of phenolic resins. Journal of Polymer Science Part B: Polymer Physics, 34(6), 1019-1030. [Link]
-
Chhattise, P. K., et al. (2007). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. Tetrahedron Letters, 48(2), 241-244. [Link]
Sources
identifying common side products in benzoxazinone synthesis
Welcome to the technical support center for benzoxazinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to provide clear, actionable solutions to specific experimental issues.
Introduction
Benzoxazinones are a critical structural motif in numerous biologically active compounds, exhibiting a wide range of pharmacological properties including anti-inflammatory, antimicrobial, and anticancer activities.[1][2] Their synthesis, while conceptually straightforward, can be fraught with challenges, leading to low yields and the formation of persistent impurities. This guide provides expert insights into identifying and mitigating the formation of common side products, ensuring the integrity and success of your synthetic endeavors.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific problems you might encounter during your benzoxazinone synthesis experiments. Each issue is presented in a question-and-answer format, providing not just a solution, but a detailed explanation of the underlying chemistry.
Issue 1: An Unexpected Side Product with a Mass Double that of the Starting Anthranilic Acid.
Question: I'm attempting to synthesize a 2-aryl-4H-3,1-benzoxazin-4-one from anthranilic acid and an aroyl chloride in pyridine. My mass spectrum shows a significant peak that corresponds to a dimer of my acylated anthranilic acid. What is this side product and how can I avoid it?
Answer: This common side product is likely an N,N'-diacyldianthranilide . Its formation is a classic issue when the stoichiometry and reaction conditions are not carefully controlled.
Causality and Mechanism:
The synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones from anthranilic acid and acyl chlorides proceeds through the initial formation of an N-acylanthranilic acid intermediate.[3] In the presence of a coupling agent or an excess of the acyl chloride, this intermediate can react with a second molecule of anthranilic acid (or another molecule of the N-acylanthranilic acid) instead of undergoing intramolecular cyclization. This intermolecular condensation leads to the formation of the dianthranilide.
The mechanism involves the activation of the carboxylic acid of the first N-acylanthranilic acid molecule, followed by nucleophilic attack from the amino group of a second anthranilic acid molecule.
Figure 1: Competing pathways in benzoxazinone synthesis.
Preventive Measures & Protocol:
To favor the desired intramolecular cyclization and minimize dianthranilide formation, consider the following strategies:
-
Slow Addition of Acyl Chloride: Add the acyl chloride dropwise to the solution of anthranilic acid in pyridine at a low temperature (e.g., 0 °C). This maintains a low concentration of the acylating agent and favors the initial N-acylation without promoting the intermolecular reaction.
-
Use of a Dehydrating Cyclizing Agent: After the initial N-acylation, a specific cyclizing agent can be added to promote the intramolecular ring closure. Acetic anhydride is a commonly used and effective reagent for this purpose.
Optimized Protocol for 2-Aryl-4H-3,1-benzoxazin-4-one Synthesis:
-
Dissolve anthranilic acid (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the aroyl chloride (1.1 equivalents) dropwise over 30-60 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours to ensure complete N-acylation.
-
Add acetic anhydride (2-3 equivalents) to the reaction mixture.
-
Heat the reaction to reflux for 1-2 hours to effect cyclization.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Issue 2: My Product is Contaminated with a Dihydro-Derivative.
Question: My NMR spectrum shows two sets of peaks for my benzoxazinone product, one of which appears to be a dihydrobenzoxazinone. Why is this happening and how can I get the fully aromatic product?
Answer: The formation of a dihydrobenzoxazinone is a common issue, particularly when using orthoesters as reagents or when the reaction is not driven to completion.[3] This side product can often be difficult to separate from the desired benzoxazinone.
Causality and Mechanism:
The reaction of anthranilic acid with an orthoester proceeds through an iminium intermediate, which then cyclizes to form a 1,2-dihydro-4H-benzoxazin-4-one.[3] The final step is the elimination of a molecule of alcohol to yield the aromatic benzoxazinone. This elimination can be slow or incomplete, leading to a mixture of the dihydro and aromatic products.
Figure 2: Formation of dihydrobenzoxazinone intermediate.
Electron-withdrawing groups on the anthranilic acid ring can disfavor the final elimination step by reducing the electron density on the nitrogen atom.[3]
Troubleshooting and Optimization:
-
Prolonged Reaction Time and Higher Temperature: Ensure the reaction is heated for a sufficient duration at an appropriate temperature to drive the elimination to completion. Monitoring the reaction by TLC or NMR can help determine the optimal reaction time.
-
Acid Catalysis: The elimination step is often acid-catalyzed. The addition of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) can facilitate the conversion of the dihydro intermediate to the final product.
-
Choice of Solvent: Using a high-boiling point solvent can allow for higher reaction temperatures, which can promote the elimination reaction.
Protocol for Driving the Elimination:
If your reaction has resulted in a mixture of the dihydro and aromatic products, you can attempt to convert the remaining dihydro intermediate by:
-
Redissolving the crude product mixture in a high-boiling point solvent such as toluene or xylene.
-
Adding a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).
-
Refluxing the mixture and monitoring the disappearance of the dihydro intermediate by TLC.
-
Upon completion, cool the reaction, wash with a saturated sodium bicarbonate solution to remove the acid catalyst, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Issue 3: My Yield is Low and I Suspect Product Decomposition during Purification.
Question: I obtain a good crude yield, but my final yield after silica gel column chromatography is significantly lower. I suspect my benzoxazinone is decomposing on the column. What is causing this and how can I prevent it?
Answer: Benzoxazinones can be susceptible to hydrolysis, especially on silica gel, which is acidic in nature. The lactone functionality of the benzoxazinone ring is an electrophilic site that can be attacked by nucleophiles, including water.
Causality and Mechanism of Hydrolysis:
The carbonyl group of the lactone is susceptible to nucleophilic attack by water, leading to ring-opening and the formation of the corresponding N-acylanthranilic acid. This hydrolysis is often catalyzed by acidic or basic conditions. Standard silica gel can be sufficiently acidic to promote this decomposition.
Figure 3: Acid-catalyzed hydrolysis of benzoxazinone.
Strategies for Preventing Hydrolysis during Purification:
-
Neutralize Silica Gel: Before performing column chromatography, you can neutralize the silica gel by preparing a slurry with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% by volume).
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or Florisil, for your chromatography.
-
Minimize Contact Time: Run the column as quickly as possible to minimize the contact time of your compound with the stationary phase.
-
Recrystallization as an Alternative: If possible, purify your product by recrystallization instead of column chromatography to avoid contact with silica gel altogether.
Protocol for Neutralized Silica Gel Chromatography:
-
Prepare your desired solvent system (eluent) for column chromatography.
-
Add triethylamine to the eluent to a final concentration of 0.5% (v/v).
-
Prepare the silica gel slurry using this neutralized eluent.
-
Pack the column with the neutralized silica gel slurry.
-
Load your crude product and elute with the neutralized solvent system.
-
Monitor the fractions by TLC and combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure. Note that triethylamine is volatile and will be removed during this step.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for benzoxazinone synthesis?
The most prevalent starting materials are anthranilic acid and its derivatives, as well as isatoic anhydride.[3][4] Anthranilic acid provides a versatile platform, reacting with various acylating agents like acid chlorides and anhydrides.[3] Isatoic anhydride is another popular precursor, especially for the synthesis of 2-aminobenzoxazinones.[5]
Q2: Can I use a base other than pyridine for the reaction of anthranilic acid with an acyl chloride?
Yes, other tertiary amines like triethylamine can be used. However, pyridine often serves as both a base and a solvent, and its basicity is well-suited for this transformation. It's important to use a non-nucleophilic base to avoid competing reactions with the acyl chloride.
Q3: How can I confirm the structure of my benzoxazinone product and identify any impurities?
A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. The characteristic chemical shifts of the protons and carbons in the benzoxazinone ring system can confirm its formation. Impurities like the N-acylanthranilic acid or the dihydrobenzoxazinone will have distinct signals that can be identified.[6]
-
Mass Spectrometry (MS): MS will provide the molecular weight of your product, which can be used to confirm its identity and to detect the presence of side products with different molecular weights, such as the dianthranilide.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic carbonyl stretching frequencies for the lactone in the benzoxazinone ring.
Table 1: Characteristic Analytical Data for Benzoxazinones and Common Side Products
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key IR Absorptions (cm⁻¹) |
| Benzoxazinone | Aromatic protons (7.0-8.5) | Lactone C=O (~165-175), C=N (~150-160) | C=O (lactone) ~1760, C=N ~1640 |
| N-Acylanthranilic Acid | Amide N-H (broad, 8-10), Carboxylic acid O-H (broad, 10-12) | Amide C=O (~165-170), Carboxylic acid C=O (~170-175) | C=O (amide) ~1660, C=O (acid) ~1700, O-H (acid) ~2500-3300 |
| Dihydrobenzoxazinone | Aliphatic C-H (~5-6) | Aliphatic C-O/C-N (~70-90) | C=O (lactone) ~1750 |
| Dianthranilide | Multiple amide N-H signals, complex aromatic region | Multiple amide C=O signals | C=O (amide) ~1650-1680 |
Q4: Are benzoxazinones stable to strongly acidic or basic conditions?
Benzoxazinones are generally unstable to both strong acids and bases. As discussed in the troubleshooting guide, the lactone ring is susceptible to hydrolysis under these conditions.[7][8] Strongly basic conditions can lead to rapid ring-opening. Therefore, it is crucial to avoid extreme pH during workup and purification.
References
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Moussa, Z., Ramanathan, M., Al-Masri, H. T., & Ahmed, S. A. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(1), 188. [Link]
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Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Retrieved January 22, 2026, from [Link]
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Nefisath, P., Vishwanatha, P., & Sudharani. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 17(2), 47-52. [Link]
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Sharaf El-Din, H. A. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 215-248. [Link]
- Jakubkiene, V., & Vektariene, A. (2006). Synthesis of new derivatives of 1, 4-benzoxazin-3-one. Chemija, 17(1), 26-30.
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Cannazza, G., Carrozzo, M. M., Braghiroli, D., & Parenti, C. (2008). Enantiomerization and hydrolysis of (+/-)-7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide by stopped-flow multidimensional high-performance liquid chromatography. Journal of Chromatography A, 1212(1-2), 41-47. [Link]
- Pattarawarapan, M., Yamano, D., Wiriya, N., Hongsibsong, S., & Phakhodee, W. (2022). Direct Access to 2-Aminobenzoxazinones via Ph3P-I2 Mediated Deoxygenative Amination of Isatoic Anhydrides with Tertiary Amines. European Journal of Organic Chemistry, 2022(44), e202201069.
- Shariat, M., & Abdollahi, S. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(8), 705-712.
-
Lee, K. J., & Kim, J. N. (2010). Hydrolysis of flumioxazin in aqueous buffer solutions. Pest Management Science, 66(11), 1253-1257. [Link]
- Soliman, E. A., Hassan, M. A., Salem, M. A. I., & Sherif, I. S. (1983). Synthesis of Some New Benzoxazones and Quinazolones Derivatives. Journal of the Chemical Society of Pakistan, 5(4), 225-229.
-
Royal Society of Chemistry. (2022). New synthetic approaches for the construction of 2-aminophenoxazinone architectures. RSC Advances, 12(1), 1-20. [Link]
-
Roth, G. A., & Anliker, R. (1991). Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy. Journal of Pharmaceutical Sciences, 80(11), 1083-1086. [Link]
-
Organic Syntheses. (n.d.). Acridone. Retrieved January 22, 2026, from [Link]
- Al-Said, M. S. (2011).
- Nadir, U. K., & Arora, A. (1990). A convenient synthesis of 2-substituted-4H-3, 1-benzoxazin-4-ones. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 29(3), 289-290.
-
Fekri, A., & Mobinikhaledi, A. (2012). Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives. E-Journal of Chemistry, 9(3), 1333-1336. [Link]
- Zhu, Y., et al. (2018). Synthesis of N,N′-Dimethyl-N,N′-Dioctyl-3-Oxadiglycolamide and its Extraction Properties for Lanthanides. Journal of Radioanalytical and Nuclear Chemistry, 318(3), 1935-1941.
-
Chen, B., et al. (2018). Formation Mechanism of NDMA from Ranitidine, Trimethylamine, and Other Tertiary Amines during Chloramination: A Computational Study. Environmental Science & Technology, 52(14), 7856-7865. [Link]
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Al-Ghorbani, M., et al. (2023). Development, Comprehensive Characterization, and Antimicrobial Activity Evaluation of a Novel Class of Symmetrical 1,3-Benzoxazine Derivative. Polymers, 15(1), 1-15. [Link]
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Smalley, R. K., & Suschitzky, H. (1964). The chemistry of isatoic anhydride derivatives: electrophilic reactions of 2-amino-3,1-benzoxazin-4-one. Journal of the Chemical Society, 755-759. [Link]
-
Wang, Q., et al. (2022). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 27(1), 1-12. [Link]
-
Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316. [Link]
-
Wouters, J., et al. (2016). Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. Phytochemistry, 130, 123-139. [Link]
- Reddy, C. R., et al. (2012). One pot synthesis of benzopyranones and benzoxazinones catalyzed by MMO. Journal of the Indian Chemical Society, 89(10), 1429-1433.
- Al-Mulla, A. (2017). Synthesis of N,N′-Diacylhydrazines and their Use in Various Synthetic Transformations. Current Organic Synthesis, 14(1), 16-33.
- Ishida, H., & Allen, D. J. (2000). Mechanistic Studies on Ring-Opening Polymerization of Benzoxazines: A Mechanistically Based Catalyst Design. Journal of Polymer Science Part A: Polymer Chemistry, 38(17), 3019-3033.
-
Liu, Y., et al. (2021). The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines. Polymers, 13(11), 1-15. [Link]
-
Macías, F. A., et al. (2023). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. Agronomy, 13(6), 1-16. [Link]
- Soliman, E. A., Hassan, M. A., Salem, M. A. I., & Sherif, I. S. (1983). Synthesis of Some New Benzoxazones and Quinazolones Derivatives. Journal of the Chemical Society of Pakistan, 5(4), 225-229.
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Technical Support Center: Crystallization of 6-Bromo-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one
Welcome to the technical support center for the crystallization of 6-Bromo-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystals of this compound. Here, we synthesize fundamental principles of crystallization with practical, experience-driven advice to troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: My compound has precipitated as an oil, not crystals. What should I do?
A1: Oiling out is a common issue, often occurring when the solution is supersaturated or cools too quickly. This can also happen if the compound is impure or the solvent's boiling point is significantly higher than the compound's melting point.[1] To address this, gently warm the mixture to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[1] Using a solvent pair, where the compound is highly soluble in one solvent and poorly soluble in the other, can also help modulate solubility and promote crystalline growth over oiling.
Q2: I'm not getting any crystals, even after the solution has cooled. What are the next steps?
A2: If crystals do not form spontaneously, several techniques can be employed to induce nucleation. The simplest method is to scratch the inside of the flask with a glass rod at the meniscus of the solution.[2] This action can create microscopic imperfections on the glass surface that serve as nucleation sites.[2] If scratching is ineffective, introducing a "seed crystal" of the compound can provide a template for crystal growth.[2] If no seed crystals are available, you can create them by dipping a glass rod into the solution, allowing the solvent to evaporate to leave a thin film of solid, and then reintroducing the rod into the solution.[3]
Q3: The crystals I've obtained are very small or needle-like. How can I grow larger, more well-defined crystals?
A3: The formation of small or needle-like crystals is often a result of rapid crystallization. To encourage the growth of larger crystals, the rate of crystallization needs to be slowed down.[4] This can be achieved by reducing the rate of cooling, using a solvent system in which the compound has slightly higher solubility, or by decreasing the concentration of the solution.[4] Solvent selection can also significantly impact crystal morphology.[5] For instance, a solvent that interacts differently with various crystal faces can promote growth in certain directions, leading to more equant crystals.[6]
Q4: What are the best starting solvents for the crystallization of 6-Bromo-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one?
A4: While specific solubility data for this compound is not widely published, information on related benzoxazinone derivatives can guide solvent selection. A crystal structure of a similar compound, 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone, was successfully grown from a mixture of petroleum ether and ethyl acetate.[7] Other benzoxazinone derivatives have been reported to be soluble in dimethyl formamide (DMF) and can be recrystallized from ethanol.[8] Therefore, good starting points for solvent screening would include ethanol, ethyl acetate, and potentially mixtures with less polar solvents like hexanes or petroleum ether.
Troubleshooting Guides
Guide 1: Overcoming Persistent Oiling Out
Oiling out occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This is a kinetic phenomenon that can often be overcome by carefully controlling the experimental conditions.
Causality:
-
High Supersaturation: If the concentration of the compound is too high, the system may rapidly crash out as an oil to relieve the supersaturation.
-
Rapid Cooling: Fast cooling rates do not allow sufficient time for the molecules to orient themselves into an ordered crystal lattice.
-
Presence of Impurities: Impurities can disrupt the crystallization process and favor the formation of an amorphous oil.
Troubleshooting Protocol:
-
Re-dissolution and Dilution: Gently heat the flask to re-dissolve the oil. Add a small aliquot (5-10% of the total volume) of the solvent to slightly decrease the concentration.
-
Slow Cooling: Allow the solution to cool to room temperature very slowly. This can be achieved by placing the flask in a Dewar filled with warm water or by leaving it on a hot plate that is turned off, allowing it to cool with the plate.
-
Solvent System Modification: If oiling persists, consider using a mixed solvent system. Dissolve the compound in a good solvent (e.g., ethyl acetate) and slowly add a poor solvent (e.g., hexanes) at an elevated temperature until the solution becomes slightly turbid. Then, add a small amount of the good solvent to clarify the solution before allowing it to cool slowly.
-
Purification: If impurities are suspected, consider purifying the crude material by column chromatography before attempting recrystallization.
Guide 2: Optimizing Crystal Morphology for X-ray Diffraction
For single-crystal X-ray diffraction, well-formed crystals with dimensions of at least 0.1 mm in all directions are ideal.
Causality:
-
Solvent-Crystal Surface Interactions: The solvent can interact with different faces of the growing crystal, either promoting or inhibiting growth in specific directions.[6] This can lead to undesirable morphologies like thin plates or needles.
-
Rate of Crystallization: As mentioned, rapid crystallization favors the formation of many small crystals over a few large ones.[4]
Solvent Selection and its Impact on Crystal Habit:
| Solvent System | Expected Crystal Morphology | Rationale |
| Ethyl Acetate / Hexanes | Block-like or prismatic | The combination of a polar (ethyl acetate) and non-polar (hexanes) solvent can lead to more isotropic growth. |
| Ethanol | Needles or rods | The hydrogen bonding capability of ethanol may favor growth in one dimension. |
| Dichloromethane / Hexanes | Plates or blocks | Slower evaporation of dichloromethane compared to other volatile solvents can promote slower crystal growth. |
Experimental Workflow for Morphological Improvement:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. uomosul.edu.iq [uomosul.edu.iq]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure of 1,2-bis(6-bromo-3,4-dihydro-2H-benz[e][1,3]oxazin-3-yl)ethane: a bromine-containing bis-benzoxazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Ensuring the Stability of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one
Welcome to the dedicated technical support center for 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound during storage. By understanding the potential degradation pathways and implementing proper storage protocols, you can ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one during storage?
A1: The primary factors contributing to the degradation of this compound are exposure to moisture, light, and elevated temperatures. The benzoxazinone core is susceptible to hydrolysis, while the presence of a bromine substituent can make the molecule more prone to photodegradation.
Q2: I've noticed a change in the color of my compound from a white or off-white solid to a yellowish or brownish hue. What could be the cause?
A2: A color change is a common indicator of degradation. This could be due to the formation of colored degradation products resulting from hydrolysis, photo-oxidation, or thermal decomposition. It is crucial to investigate the purity of the compound before further use.
Q3: Can I store the compound in a standard laboratory refrigerator?
A3: While refrigeration is generally recommended to slow down potential degradation, a standard refrigerator may not be sufficient if the compound is sensitive to moisture. It is essential to store it in a desiccated and light-protected environment within the refrigerator.
Q4: How can I confirm if my stored compound has degraded?
A4: The most reliable way to assess the purity of your compound is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[1][2][3] This will allow you to quantify the parent compound and identify any potential degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool to detect structural changes.
Q5: What are the likely degradation products of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one?
A5: Based on the degradation pathways of similar benzoxazinone compounds, potential degradation products could include the corresponding 2-aminophenol derivative from hydrolysis of the oxazinone ring.[4] Photodegradation of brominated aromatic compounds can sometimes lead to debromination.[5]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving potential degradation issues.
Visual Troubleshooting Flowchart
Caption: Troubleshooting decision tree for suspected degradation.
Step-by-Step Troubleshooting
-
Initial Observation: You suspect degradation due to visual changes (e.g., color change, clumping of the solid) or inconsistent experimental results.
-
Analytical Verification:
-
Data Interpretation:
-
If Degraded: If the purity is below your acceptable limit, or if significant degradation peaks are observed, the compound should be considered degraded.
-
If Stable: If the purity is within specification, the observed issue might be related to other experimental parameters.
-
-
Corrective Actions for Degraded Compound:
-
Quarantine: Immediately quarantine the affected batch to prevent its use in further experiments.
-
Investigate Storage Conditions: Thoroughly review the storage conditions.
-
Temperature: Was the compound exposed to temperatures outside the recommended range?
-
Light: Was the container adequately protected from light? Amber vials or storage in a dark cabinet are recommended.[9]
-
Humidity: Was the compound stored in a desiccated environment? The presence of moisture is a key factor in the hydrolysis of the benzoxazinone ring.[4]
-
-
Implement Improved Storage Protocol: Based on your investigation, implement the recommended storage protocol outlined in the next section.
-
Disposal: Dispose of the degraded compound according to your institution's safety guidelines.
-
Recommended Storage Protocols
To ensure the long-term stability of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one, adhere to the following protocols.
Summary of Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation and slow down the rate of potential hydrolytic and oxidative reactions. |
| Light | Protect from light | The bromine substituent can increase susceptibility to photodegradation.[5][9] |
| Atmosphere | Inert gas (Argon or Nitrogen) | To displace oxygen and moisture, thereby preventing oxidation and hydrolysis.[10][11][12] |
| Humidity | Dry environment (Desiccator) | To prevent hydrolysis of the benzoxazinone ring. |
| Container | Tightly sealed amber glass vial | Amber glass protects from light, and a tight seal prevents moisture and gas exchange. |
Detailed Experimental Protocol for Long-Term Storage
Materials:
-
6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one
-
Amber glass vial with a PTFE-lined screw cap
-
Source of inert gas (Argon or Nitrogen) with a regulator and tubing
-
Desiccator cabinet or a sealed container with a suitable desiccant (e.g., silica gel, Drierite™)
-
Parafilm® or other sealing tape
Procedure:
-
Preparation:
-
Ensure the amber glass vial and cap are clean and completely dry.
-
Place a fresh or regenerated desiccant in the desiccator.
-
-
Aliquoting and Inert Gas Blanketing:
-
If you have a large batch of the compound, it is advisable to aliquot it into smaller, single-use vials. This minimizes repeated exposure of the entire batch to the atmosphere.
-
Place the desired amount of the compound into the amber vial.
-
Gently flush the headspace of the vial with a slow stream of inert gas for 10-15 seconds to displace air and moisture.[11]
-
-
Sealing:
-
Immediately and tightly screw on the cap.
-
For an extra layer of protection, wrap the cap and neck of the vial with Parafilm®.
-
-
Storage:
-
Place the sealed vial inside the desiccator.
-
Store the desiccator in a refrigerator at 2-8°C.
-
-
Record Keeping:
-
Label the vial clearly with the compound name, date of storage, and any other relevant information.
-
Maintain a log of when the vial is opened and closed.
-
Visual Guide to Inert Gas Blanketing
Caption: Workflow for proper inert gas blanketing and sealing.
References
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]
-
Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. ACS Omega. Available at: [Link]
-
Equilibrium and Kinetics of Bromine Hydrolysis. PubMed. Available at: [Link]
-
Characterisation of oxazepam degradation products by high-performance liquid chromatography/electrospray ionisation mass spectrometry and electrospray ionisation quadrupole time-of-flight tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Suitability of Short- and Long-Term Storage of Volatile Organic Compounds Samples in Syringe-Based Containers: A Comparison Study. National Institutes of Health. Available at: [Link]
-
Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. Available at: [Link]
-
The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry. Available at: [Link]
-
Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. Available at: [Link]
-
Inerting in the chemical industry. BOC. Available at: [Link]
-
Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. National Institutes of Health. Available at: [Link]
-
Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][6]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. ResearchGate. Available at: [Link]
-
Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. Available at: [Link]
-
Handling Pyrophoric Reagents. Pacific Northwest National Laboratory. Available at: [Link]
-
Application of Flow Photochemical Bromination in the Synthesis of a 5-Bromomethylpyrimidine Precursor of Rosuvastatin: Improvement of Productivity and Product Purity. ResearchGate. Available at: [Link]
-
STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. Available at: [Link]
-
Case study on brominated flame retardants in construction and demolition waste plastics. ResearchGate. Available at: [Link]
-
The gem-Dimethyl Effect Revisited. ResearchGate. Available at: [Link]
-
Rapid Analysis of Selected Benzodiazepines by Automated SPE–MS-MS. LCGC North America. Available at: [Link]
-
Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. Environmental Science & Technology. Available at: [Link]
-
Key Considerations In Organic Food Storage. PacMoore. Available at: [Link]
-
The effects of bromine atoms on the photophysical and photochemical properties of 3-cinnamoylcoumarin derivatives. New Journal of Chemistry. Available at: [Link]
-
Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. National Institutes of Health. Available at: [Link]
-
Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. PubMed. Available at: [Link]
-
Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. National Institutes of Health. Available at: [Link]
-
Validated stability-indicating methods for the determination of zafirlukast in the presence of its alkaline hydrolysis degradation product. ResearchGate. Available at: [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available at: [Link]
-
Synthesis and Characterization of 6-(1,3-dimethylureido) dibenzo[c,e][5][6]oxaphosphinine 6-oxide. MDPI. Available at: [Link]
-
6-Bromo-2H-1,4-benzoxazin-3(4H)-one. PubChem. Available at: [Link]
-
Quantitative analysis of 33 benzodiazepines, metabolites and benzodiazepine-like substances in whole blood by liquid chromatography. DSpace. Available at: [Link]
-
Suitability of Short- and Long-Term Storage of Volatile Organic Compounds Samples in Syringe-Based Containers: A Comparison Study. ResearchGate. Available at: [Link]
-
A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers. ResearchGate. Available at: [Link]
-
Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org. Available at: [Link]
-
Packaging, Inerting and Blanketing. Air Products. Available at: [Link]
-
A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
organic chemis anic chemis anic chemistry. NCERT. Available at: [Link]
-
Thermal Decomposition Mechanisms of Volatile Molybdenum(VI) Bis-Imides. ChemRxiv. Available at: [Link]
-
A Study on Chromatography Methods for the Separation and Detection of Certain Benzodiazepine Drug in Forensic Sample. Annex Publishers. Available at: [Link]
-
Which packaging to guarantee the preservation of the aromas? Flexico. Available at: [Link]
-
Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. Available at: [Link]
-
Development and Validation of a Stability-Indicating High-Performance Liquid Chromatography with Diode-Array Detection Method fo. BrJAC. Available at: [Link]
-
The Process of Inert Gas Blanketing. Cambridge Sensotec. Available at: [Link]
-
Expiration Dating and Stability Testing for Human Drug Products. FDA. Available at: [Link]
-
6-Bromo-3,4-dihydro-2H-benzo[b][4][6]oxazine. PubChem. Available at: [Link]
-
Degradation of brominated flame retardant in computer housing plastic by supercritical fluids. ResearchGate. Available at: [Link]
-
Thermal polydimethylsiloxane degradation. Part 2. The degradation mechanisms. ResearchGate. Available at: [Link]
-
The alkaline hydrolysis of substituted ethyl benzoates. The additive effects of substituents. Sci-Hub. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. Equilibrium and Kinetics of Bromine Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brjac.com.br [brjac.com.br]
- 9. The effects of bromine atoms on the photophysical and photochemical properties of 3-cinnamoylcoumarin derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. boconline.co.uk [boconline.co.uk]
- 11. pnnl.gov [pnnl.gov]
- 12. cambridge-sensotec.co.uk [cambridge-sensotec.co.uk]
Technical Support Center: Scaling Up 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one Production
Welcome to the technical support center for the synthesis and scale-up of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one. This guide is designed for researchers, chemists, and process development professionals to navigate the challenges of transitioning this synthesis from the laboratory bench to larger-scale production. We will delve into common issues, troubleshooting strategies, and frequently asked questions to ensure a robust and efficient manufacturing process.
I. Overview of the Synthetic Pathway
The most common synthetic route to 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one involves a two-step process:
-
Acylation: The reaction of 2-amino-5-bromophenol with 2-bromo-2-methylpropanoyl bromide to form the intermediate N-(4-bromo-2-hydroxyphenyl)-2-bromo-2-methylpropanamide.
-
Cyclization: An intramolecular Williamson ether synthesis of the intermediate, where the phenoxide attacks the tertiary carbon bearing the bromine, displacing the bromide and forming the oxazine ring.
This seemingly straightforward synthesis presents several challenges during scale-up, primarily related to reaction control, impurity formation, and product isolation.
Technical Support Center: Interpreting Complex NMR Spectra of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one Derivatives
Welcome to the technical support center for the structural elucidation of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. The inherent complexity of the NMR spectra for these molecules, arising from the unique substitution pattern on the benzoxazinone core, often presents significant interpretative challenges.
This resource is structured to provide actionable solutions to common problems and answer frequently asked questions. My goal is to equip you with the expertise and logical framework needed to confidently assign your spectra, verify your structures, and troubleshoot any ambiguities you may encounter.
Section 1: Troubleshooting Guide
This section addresses specific issues you might face during spectral interpretation in a problem-cause-solution format.
Question 1: Why does the aromatic region of my ¹H NMR spectrum look so complex and not like a simple, predictable pattern?
Problem: You have synthesized a derivative of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one and expected a straightforward set of doublets or triplets in the aromatic region (typically δ 6.5-8.0 ppm), but instead, you observe a series of complex multiplets, or fewer signals than the three expected aromatic protons.[1]
Probable Cause: This complexity arises from several factors inherent to the molecular structure:
-
Second-Order Effects: The chemical shifts of the three adjacent aromatic protons (H-5, H-7, and H-8) may be very close to each other. When the chemical shift difference (in Hz) between coupled protons is not much larger than their coupling constant (J), second-order effects (also known as strong coupling) occur. This leads to non-intuitive splitting patterns and "roofing," where the inner peaks of the multiplets are more intense than the outer peaks.
-
Long-Range Couplings: In aromatic systems, protons can couple not only to their immediate neighbors (ortho coupling, ³J) but also over four bonds (meta coupling, ⁴J) and even five bonds (para coupling, ⁵J). While meta coupling is common (typically 2-3 Hz), its presence can further complicate the splitting of already complex signals.[2]
-
Signal Overlap: It is highly probable that two of the aromatic proton signals are overlapping, making it appear as if there are fewer than three distinct protons.
Recommended Solution:
Step-by-Step Protocol for Resolving Aromatic Signals:
-
Increase Spectrometer Field Strength: If possible, re-acquire the spectrum on a higher field instrument (e.g., moving from 400 MHz to 600 MHz). This increases the chemical shift dispersion (in Hz) while the coupling constants (in Hz) remain the same, often simplifying complex patterns into first-order multiplets.
-
Employ 2D NMR Spectroscopy: The most definitive way to resolve this is through two-dimensional NMR experiments.
-
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other. You should see a cross-peak between H-7 and H-8, as they are ortho to each other. H-5 will show a weaker meta correlation to H-7.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for unambiguous assignment. It shows correlations between protons and carbons over 2-3 bonds. By identifying key correlations (detailed in the FAQ section), you can definitively assign each proton.[3]
-
-
Solvent Titration: Sometimes, changing the NMR solvent can resolve overlapping peaks.[4] Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to Benzene-d₆ or Acetone-d₆) can induce differential shifts in the proton resonances, potentially separating the overlapping signals.[4] Benzene-d₆ is particularly known for causing significant aromatic solvent-induced shifts (ASIS).[5]
Question 2: I see a broad singlet around δ 8-10 ppm that integrates to one proton. How can I confirm it is the N-H proton?
Problem: You observe a broad signal in the downfield region of your ¹H NMR spectrum and suspect it is the amide proton (N4-H), but want to confirm its identity.
Probable Cause: Amide N-H protons are exchangeable and often appear as broad signals due to quadrupole broadening from the ¹⁴N nucleus and/or chemical exchange with trace amounts of water in the solvent. Their chemical shift can be highly variable depending on concentration, solvent, and temperature.
Recommended Solution:
The D₂O Shake Experiment:
-
Acquire Initial Spectrum: Run a standard ¹H NMR of your sample in a solvent like CDCl₃ or DMSO-d₆.
-
Add D₂O: Add one to two drops of deuterium oxide (D₂O) to your NMR tube.
-
Shake Vigorously: Cap the tube and shake it vigorously for about 30 seconds to facilitate the exchange of the acidic N-H proton with deuterium.
-
Re-acquire Spectrum: Run the ¹H NMR spectrum again.
-
Analyze: The N-H proton will have been replaced by deuterium (N-D), which is not observed in ¹H NMR. Therefore, the broad singlet corresponding to the N-H proton should disappear or significantly decrease in intensity. This provides definitive proof of its assignment.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shift ranges for the core 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one structure?
While the exact values can vary with solvent and substitution on the core, the following table provides estimated chemical shift ranges based on analysis of structurally similar compounds.
| Atom Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (Proton to Carbon) |
| C2- (CH₃)₂ | ~1.5 (singlet, 6H) | ~30-35 | CH₃ → C2, C3 |
| C2 | - | ~75-80 (quaternary) | - |
| C3 | - | ~170-175 (amide C=O) | - |
| N4-H | ~8.0-10.0 (broad singlet, 1H) | - | N-H → C3, C4a |
| C4a | - | ~120-125 (quaternary) | - |
| C5-H | ~7.3-7.5 (doublet, J ≈ 2.5 Hz) | ~115-120 | H-5 → C4a, C6, C7, C8a |
| C6 | - | ~115-120 (quaternary, C-Br) | - |
| C7-H | ~7.0-7.2 (doublet of doublets) | ~125-130 | H-7 → C5, C6, C8a |
| C8-H | ~6.8-7.0 (doublet, J ≈ 8.5 Hz) | ~118-122 | H-8 → C4a, C6 |
| C8a | - | ~145-150 (quaternary, C-O) | - |
Note: These are estimated values. The bromine at C6 will have a significant electronic effect on the aromatic protons and carbons.
Q2: How do the substituents (6-Bromo and 2,2-dimethyl) specifically influence the spectrum?
-
6-Bromo Group: Bromine is an electron-withdrawing group via induction but an electron-donating group via resonance. Its primary effect on the ¹H NMR is to deshield the ortho protons (H-5 and H-7) and influence their chemical shifts. In the ¹³C NMR, the carbon directly attached to the bromine (C-6) will have its chemical shift significantly influenced by the heavy atom effect and will appear around 115-120 ppm.
-
2,2-dimethyl Group: The two methyl groups at the C-2 position are chemically equivalent and will appear as a sharp singlet integrating to six protons, typically in the upfield region around δ 1.5 ppm. This is a highly characteristic signal for this scaffold. The quaternary carbon (C-2) to which they are attached will appear around δ 75-80 ppm in the ¹³C spectrum.
Q3: Which 2D NMR experiments are essential for structure confirmation, and what key correlations should I look for?
For unambiguous structure proof, a combination of COSY, HSQC, and HMBC is highly recommended.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It is essential for assigning the carbon signals for H-5, H-7, and H-8.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for confirming the overall scaffold. It reveals longer-range (2- and 3-bond) H-C correlations.
The diagram below illustrates the most critical HMBC correlations for confirming the connectivity of the 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one core.
Caption: Key 2- and 3-bond HMBC correlations for structure confirmation.
Workflow for Structure Confirmation: The following diagram outlines a logical workflow for tackling a complex spectrum of a novel derivative.
Caption: A logical workflow for NMR spectral analysis and troubleshooting.
References
-
Palchykov, V., Chabanenko, R. M., Konshin, V., & Mazepa, A. V. (2017). Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide - a versatile building block for the synthesis of new thiopyran-based heterocyclic systems. ResearchGate. Available at: [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]
-
Ohashi, S., Zhang, K., Ran, Q., & Ishida, H. (2017). 1H NMR spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo [e][1][3]oxazine. ResearchGate. Available at: [Link]
-
Columbia University, NMR Core Facility. (n.d.). HSQC and HMBC. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
Di Stefano, M., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2065. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Available at: [Link]
-
Ohashi, S., Zhang, K., Ran, Q., & Ishida, H. (2017). 13C NMR spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo [e][1][3]oxazine. ResearchGate. Available at: [Link]
-
Sharaf El-Din, N. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. Available at: [Link]
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Al-Suwaidan, I. A., et al. (2022). Synthesis and identification of benzo[d][1][3]oxazin-4-one derivatives and testing of antibacterial activity of some. Neliti. Available at: [Link]
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Belskaya, N. P., et al. (2019). Synthesis, 1D and 2D NMR spectral assignments, and stereochemical studies of some 4,8,9,10-tetraaryl-1,3-diazaadamantan-6-one oximes. Structural Chemistry. Available at: [Link]
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Chemistry LibreTexts. (2023). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
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Validation & Comparative
6-Bromo-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one versus other known PI3K inhibitors
A Technical Guide for Researchers in Oncology and Drug Discovery
This guide provides an in-depth comparison of a novel class of Phosphoinositide 3-Kinase (PI3K) inhibitors based on the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold, with a focus on its potential advantages and performance relative to established PI3K inhibitors. While specific experimental data for 6-Bromo-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one is not publicly available, this guide will utilize data from a closely related and potent analogue from the same chemical series, herein referred to as Compound 7f , to provide a robust comparative analysis.
The Critical Role of the PI3K Signaling Pathway in Cancer
The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a central regulator of cellular processes critical for cancer development and progression, including cell growth, proliferation, survival, and metabolism.[3][4] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate PI3K.[5] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[6] This leads to the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt.[7] Activated Akt proceeds to modulate a multitude of substrates that promote cell survival and proliferation.[7]
Dysregulation of the PI3K pathway, often through mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN, is one of the most frequent oncogenic events in human cancers.[3] This constitutive activation makes the PI3K pathway a highly attractive target for cancer therapy.[6]
Caption: Workflow for an in vitro PI3K kinase assay.
Detailed Protocol: In Vitro PI3Kα Kinase Assay (ADP-Glo™ Format)
-
Reagent Preparation : Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA). [6]Prepare serial dilutions of the test inhibitor (e.g., Compound 7f) in DMSO, then further dilute in the reaction buffer.
-
Enzyme and Substrate Addition : In a 384-well plate, add the purified recombinant PI3Kα enzyme and the lipid substrate (PIP2). [6]3. Inhibitor Incubation : Add the diluted test inhibitor to the wells and pre-incubate for 10-15 minutes at room temperature to allow for binding to the enzyme. [2]4. Initiation of Reaction : Initiate the kinase reaction by adding ATP to a final concentration of 25 µM. [6]Incubate for 60 minutes at room temperature.
-
Detection : Stop the reaction and measure the amount of ADP produced using a luminescent ADP detection reagent, such as the ADP-Glo™ Kinase Assay. [3]The luminescent signal is proportional to the amount of ADP generated and thus inversely proportional to the inhibitory activity of the compound.
-
Data Analysis : Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay: Western Blot for Phospho-Akt
To confirm that the inhibitor is active in a cellular context, a Western blot analysis of a key downstream marker of PI3K activity, such as the phosphorylation of Akt at Serine 473 (p-Akt Ser473), is performed. [8]
Caption: Workflow for Western blot analysis of p-Akt.
Detailed Protocol: Cellular Western Blot for p-Akt (Ser473)
-
Cell Culture and Treatment : Seed cancer cells with a known PIK3CA mutation (e.g., MCF-7, HCT-116) in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the test inhibitor for a specified time (e.g., 2-24 hours).
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer : Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C. [5] * Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing : To ensure equal protein loading, the membrane can be stripped of the p-Akt antibody and re-probed with an antibody for total Akt.
Conclusion and Future Directions
The emergence of 2H-benzo[b]o[1][2]xazin-3(4H)-one derivatives, exemplified by the potent PI3Kα inhibitor Compound 7f , represents a promising advancement in the pursuit of novel cancer therapeutics. A thorough comparative analysis, utilizing the standardized experimental protocols outlined in this guide, is essential to fully characterize the potency, selectivity, and cellular efficacy of new chemical entities like 6-Bromo-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one. Further investigation into the pharmacokinetic and pharmacodynamic properties of these novel inhibitors will be critical in determining their potential for clinical development. The continued exploration of isoform-selective PI3K inhibitors holds the key to developing more effective and less toxic targeted therapies for a wide range of human cancers.
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Genentech BioOncology. (2012). The PI3K Signaling Pathway. YouTube. Available at: [Link]
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Ding, H., et al. (2018). Design, synthesis and biological evaluation of novel series of 2H-benzo[b]o[1][2]xazin-3(4H)-one and 2H-benzo[b]o[1][2]xazine derivatives as anticancer agents and PI3Kα inhibitors. Bioorganic & medicinal chemistry, 26(15), 4355-4367.
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Singh, P., et al. (2017). 1,4-Oxazines and Their Benzo Derivatives. ResearchGate. Available at: [Link]
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Cihan University-Erbil Repository. (2019). Medicinal chemistry of oxazines as promising agents in drug discovery. Available at: [Link]
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ResearchGate. (n.d.). Biochemical IC 50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. Available at: [Link]
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ResearchGate. (n.d.). IC 50 (nmol/L) of inhibitors of PI3K including isoform specific... Available at: [Link]
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A Comparative Guide to the Biological Activity of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one and Its Analogs
In the landscape of modern drug discovery, the quest for novel molecular scaffolds with potent and selective biological activities is paramount. Among the myriad of heterocyclic compounds, the benzoxazinone core has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] This guide provides a comparative analysis of the biological activity of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one and its halogenated analogs, offering insights into their potential as therapeutic agents. While direct comparative studies on this specific set of analogs are not extensively available in the current literature, this guide synthesizes data from closely related structures to elucidate potential structure-activity relationships (SAR) and guide future research.
Introduction to Benzoxazinones as Bioactive Scaffolds
The 1,3-benzoxazin-4-one framework is a key constituent in a variety of biologically active molecules.[2] The fusion of a benzene ring with an oxazine ring creates a rigid, planar structure that can effectively interact with biological targets. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. Halogenation, in particular, is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and target-binding affinity. This guide focuses on analogs of 2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one with a halogen substitution at the 6-position, specifically bromine, and draws comparisons to its potential chloro and fluoro counterparts.
Structure-Activity Relationships of 6-Halogenated Benzoxazinone Analogs
It is a well-established principle in medicinal chemistry that the introduction of a halogen atom can profoundly impact a molecule's biological profile. Studies on other heterocyclic scaffolds, such as benzofurans and benzothiadiazines, have shown that halogenation can enhance anticancer activity.[3][4] For instance, research on halogenated benzofuran derivatives indicated that brominated compounds can exhibit higher cytotoxicity compared to their chlorinated counterparts.[3] This enhanced activity is often attributed to the increased lipophilicity and the ability of the halogen to form halogen bonds with the biological target.
Based on these general principles, it is plausible to hypothesize a trend in the anticancer activity of the 6-halogenated 2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one analogs. The activity may follow the order of Bromo > Chloro > Fluoro , although this is an extrapolation and requires experimental validation. The larger and more polarizable bromine atom could lead to stronger interactions with the target protein, potentially resulting in enhanced biological activity.
Anticancer Activity: An In-depth Look
Benzoxazinone derivatives have shown promise as anticancer agents, with several studies reporting their cytotoxic effects against a variety of cancer cell lines.[5]
Proposed Mechanism of Action: c-Myc G-Quadruplex Stabilization
One of the intriguing potential mechanisms of action for the anticancer activity of some benzoxazinone derivatives is the stabilization of G-quadruplex (G4) structures in the promoter region of oncogenes, such as c-Myc.[5][6] The c-Myc oncogene is overexpressed in a wide range of human cancers and plays a crucial role in cell proliferation, differentiation, and apoptosis.[5] The promoter region of the c-Myc gene contains a guanine-rich sequence that can fold into a G-quadruplex structure, which in turn can repress c-Myc transcription.[7][8] Small molecules that can bind to and stabilize this G4 structure can act as transcriptional repressors of c-Myc, leading to the downregulation of its expression and subsequent inhibition of cancer cell growth.[9]
While direct evidence for 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one or its analogs acting through this mechanism is yet to be published, the planar aromatic nature of the benzoxazinone core makes it a plausible candidate for stacking interactions with the G-tetrads of a G-quadruplex.
Caption: Proposed mechanism of anticancer activity via c-Myc G-quadruplex stabilization.
Comparative Cytotoxicity Data (Inferred)
Although specific IC50 values for the direct comparison of 6-bromo, 6-chloro, and 6-fluoro-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one are not available, we can compile data from related benzoxazinone and benzothiazole derivatives to provide a qualitative comparison.
| Compound Class | Halogen Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 3,4-dihydro-2H-1,4-benzoxazine | Various | MCF-7 | 2.27 - >100 | [10] |
| 3,4-dihydro-2H-1,4-benzoxazine | Various | HCT-116 | 4.44 - >100 | [10] |
| 2H-benzo[b][1][11]oxazine | Various | HepG2 | 10 - 87 | [12] |
| Benzofuran | Chloro | A549 | 6.3 | [3] |
| Benzofuran | Bromo | A549 | 3.5 | [3] |
| Benzothiazole | Fluoro | MCF-7, HEP-2 | 9 x 10⁻⁶ - 4 x 10⁻³ M | [1] |
Note: The presented data is for structurally related but not identical compounds. The IC50 values should be interpreted as indicative of the potential activity of halogenated benzoxazinones.
The data from related compounds suggests that halogenated derivatives can exhibit potent anticancer activity, with IC50 values often in the low micromolar range. The trend observed in benzofurans, where the brominated analog is more potent than the chlorinated one, supports the hypothesis that a similar trend might be observed for the 6-halogenated 2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one analogs.
Experimental Protocols
To facilitate further research and direct comparison of these analogs, detailed protocols for key biological assays are provided below.
Synthesis of 6-Halogenated-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one Analogs
A general synthetic route to 6-halogenated benzoxazinone derivatives can be adapted from established methods.[2][10]
Caption: General synthetic workflow for 6-halogenated benzoxazinone analogs.
Step-by-Step Protocol:
-
Acylation: To a solution of the respective 5-halo-2-aminophenol (1 equivalent) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine (1.2 equivalents).
-
Slowly add α-bromoisobutyryl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the intermediate N-(5-halo-2-hydroxyphenyl)-2-bromo-2-methylpropanamide by column chromatography.
-
Cyclization: Dissolve the purified intermediate in a suitable solvent (e.g., acetone or dimethylformamide).
-
Add a base such as potassium carbonate (2-3 equivalents) and heat the mixture to reflux.
-
Monitor the cyclization reaction by TLC.
-
After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the final product, 6-halo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one, by recrystallization or column chromatography.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, HepG2)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the benzoxazinone analogs in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
c-Myc G-Quadruplex Stabilization Assay: FRET-Melting Assay
A Förster Resonance Energy Transfer (FRET)-based melting assay can be used to assess the ability of the compounds to stabilize the c-Myc G-quadruplex.
Materials:
-
Fluorescently labeled c-Myc G-quadruplex-forming oligonucleotide (e.g., labeled with FAM at the 5' end and TAMRA at the 3' end).
-
Assay buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).
-
Real-time PCR instrument with a melting curve analysis function.
-
Test compounds.
Procedure:
-
Prepare a solution of the FRET-labeled c-Myc oligonucleotide in the assay buffer.
-
Anneal the oligonucleotide to form the G-quadruplex structure by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
In a 96-well PCR plate, add the annealed oligonucleotide and the test compounds at various concentrations.
-
Perform a melting curve analysis on the real-time PCR instrument by gradually increasing the temperature from 25°C to 95°C and monitoring the fluorescence of the FAM donor.
-
The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex structure is unfolded. An increase in the Tm in the presence of a compound indicates stabilization of the G-quadruplex.
Conclusion and Future Directions
The 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one scaffold and its halogenated analogs represent a promising area for anticancer drug discovery. While direct comparative data is currently limited, structure-activity relationships from related heterocyclic compounds suggest that the nature of the halogen at the 6-position can significantly influence biological activity, with brominated derivatives potentially exhibiting enhanced cytotoxicity.
Future research should focus on the systematic synthesis and parallel biological evaluation of 6-bromo, 6-chloro, and 6-fluoro analogs of 2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one. This will provide a clear and quantitative comparison of their anticancer activities and establish a definitive SAR. Furthermore, elucidation of the precise mechanism of action, including the investigation of their ability to stabilize the c-Myc G-quadruplex, will be crucial for the rational design of more potent and selective anticancer agents based on this promising scaffold.
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Navigating the Bioactive Landscape of Benzoxazinones: A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one and Its Analogs
In the landscape of medicinal chemistry, the benzoxazinone scaffold stands out as a privileged structure, underpinning a diverse array of biological activities.[1] This guide delves into the structure-activity relationships (SAR) surrounding a specific, promising derivative: 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one. While direct, comprehensive SAR studies on this exact molecule are emerging, by examining its structural analogs and the broader class of benzoxazinones, we can elucidate key determinants of biological activity and guide future drug discovery efforts. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this chemical family.
The Benzoxazinone Core: A Scaffold of Versatile Bioactivity
The 1,4-benzoxazin-3-one heterocyclic system is a cornerstone for compounds exhibiting a wide spectrum of pharmacological properties. These include anti-inflammatory, antimicrobial, anticancer, and antiviral activities.[1] The versatility of the benzoxazinone ring system, with its multiple sites for substitution, allows for the fine-tuning of its biological profile, making it a subject of intense investigation in the quest for novel therapeutic agents.
The Lead Compound: 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one
Our focus, 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one, possesses two key structural features that are hypothesized to modulate its bioactivity: a bromine atom at the 6-position of the aromatic ring and gem-dimethyl substitution at the 2-position of the oxazinone ring. To understand the significance of these features, we will draw comparisons with structurally related benzoxazinones and their derivatives.
Structure-Activity Relationship Insights from Analogues
While a dedicated library of analogs for our lead compound is not extensively documented in publicly available literature, we can infer SAR principles from related structures.
The Influence of Substitution on the Benzene Ring
The nature and position of substituents on the aromatic portion of the benzoxazinone scaffold are critical determinants of activity.
-
Halogenation: The presence of a bromine atom at the 6-position, as in our lead compound, is a common strategy in medicinal chemistry to enhance potency, modulate pharmacokinetic properties, or provide a handle for further chemical modification. Studies on related heterocyclic systems, such as quinazolinones derived from 6-bromo-benzoxazinones, have demonstrated significant biological activities, including antiviral and anti-inflammatory effects. This suggests that the 6-bromo substituent is a key contributor to the bioactivity of the parent benzoxazinone. For instance, a series of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones, synthesized from 6-bromo-2-substituted-benzoxazin-4-one, exhibited notable antiviral activity.
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of substituents on the benzene ring can profoundly impact biological activity. For example, in a study of 2-aryl-4H-3,1-benzoxazin-4-ones, a nitro group (a strong electron-withdrawing group) at various positions on the 2-aryl ring was found to enhance cytotoxicity against P388 cells.[2]
The Role of Substituents at the 2-Position
The substitution pattern at the C2 position of the oxazinone ring is another critical factor influencing the biological profile.
-
Alkyl vs. Aryl Substitution: The presence of small alkyl groups, such as the gem-dimethyl groups in our lead compound, versus larger aryl groups at the 2-position can significantly alter the molecule's steric and electronic properties, thereby affecting its interaction with biological targets. In a study on 2-aryl-4H-3,1-benzoxazin-4-ones, the nature of the aryl substituent was shown to be crucial for cytotoxicity.[2] While direct comparisons with 2,2-dialkyl analogs are limited, it is plausible that the more compact nature of the dimethyl groups could lead to a different target profile compared to bulkier aryl substituents.
-
Impact on Anticancer Activity: Research on 6,8-dibromo-2-ethyl-4H-benzo[d][3][4]oxazin-4-one, a close analog to our lead compound, has demonstrated significant antiproliferative activity against breast (MCF-7) and liver (HepG2) cancer cell lines.[5] This suggests that the combination of bromo-substitution on the benzene ring and alkyl substitution at the 2-position is a favorable pattern for anticancer activity. The study also highlighted that derivatives of this compound were selective against cancer cells with no toxicity in normal fibroblasts.[5]
Comparative Analysis with Alternative Scaffolds
The benzoxazinone scaffold can be considered in the context of other related heterocyclic systems that are also of significant interest in drug discovery.
-
Quinazolinones: As mentioned, benzoxazinones are common precursors for the synthesis of quinazolinones. This chemical relationship often translates to a shared spectrum of biological activities. For instance, 6-bromo-quinazolinone derivatives have shown potent biological effects, underscoring the importance of the 6-bromo-benzoxazinone intermediate.
-
Benzothiazines: The isosteric replacement of the oxygen atom in the benzoxazinone ring with a sulfur atom to form a benzothiazinone can lead to compounds with distinct biological activities. For example, a series of 2H-benzo[b][3][6]thiazin-3(4H)-one derivatives were synthesized and evaluated as acetylcholinesterase inhibitors, highlighting a potential therapeutic application in Alzheimer's disease.[3]
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for the synthesis of the lead compound and the evaluation of its biological activity are provided below. These are generalized procedures based on established methods for the synthesis and testing of benzoxazinone derivatives.
General Synthesis of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one
This synthesis is a multi-step process starting from a commercially available substituted aminophenol.
Step 1: Synthesis of 2-Amino-5-bromophenol This intermediate can be prepared through standard bromination and reduction reactions from a suitable starting material like 2-aminophenol.
Step 2: Synthesis of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one A solution of 2-amino-5-bromophenol in a suitable solvent (e.g., acetone) is treated with 2-bromo-2-methylpropanoyl bromide in the presence of a base (e.g., potassium carbonate). The reaction mixture is typically stirred at room temperature or heated to reflux to ensure completion. After an appropriate reaction time, the product is isolated by filtration and purified by recrystallization or column chromatography.
DOT Script for Synthesis Workflow
Caption: Synthetic route to 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one.
In Vitro Anticancer Activity Assessment: MTT Assay
The cytotoxicity of the synthesized compounds can be evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
DOT Script for MTT Assay Workflow
Caption: Workflow of the MTT assay for cytotoxicity evaluation.
Tabulated Comparative Data
The following table summarizes the reported anticancer activities of some benzoxazinone derivatives, providing a basis for comparison with our lead compound.
| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |
| 6,8-Dibromo-2-ethyl-4H-benzo[d][3][4]oxazin-4-one derivatives | MCF-7 (Breast) | High antiproliferative activity | [3] |
| HepG2 (Liver) | High antiproliferative activity | [3] | |
| 2-Aryl-4H-3,1-benzoxazin-4-one (Compound 3) | P388 (Leukemia) | 9.9 µM | [2] |
| 2-Aryl-4H-3,1-benzoxazin-4-one (Compound 10) | P388 (Leukemia) | 8.9 µM | [2] |
| 2H-benzo[b][3][6]oxazine derivatives (Compound 10) | HepG2 (Liver) - Hypoxic | 87 ± 1.8 µM | [4] |
| 2H-benzo[b][3][6]oxazine derivatives (Compound 11) | HepG2 (Liver) - Hypoxic | 10 ± 3.7 µM | [4] |
Future Directions and SAR Hypotheses
Based on the available data, we can formulate several hypotheses to guide future SAR studies on 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one:
-
Modification of the 6-Position: Replacing the bromo substituent with other halogens (Cl, F) or with electron-donating or electron-withdrawing groups will likely have a significant impact on activity. It is hypothesized that electronegative and lipophilic substituents at this position may enhance anticancer activity.
-
Variation of the 2,2-Dimethyl Group: Replacing the dimethyl groups with other alkyl chains of varying lengths or with cyclic structures (e.g., a spiro-cyclopropyl group) could modulate the compound's lipophilicity and steric profile, potentially leading to improved potency or selectivity.
-
Introduction of Substituents at Other Positions: Exploring substitutions at the 5, 7, and 8 positions of the benzene ring could further refine the biological activity profile.
DOT Script for Hypothetical SAR
Caption: Hypothetical SAR for 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one.
Conclusion
While direct and extensive SAR studies on 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one are still needed, a comparative analysis of its structural analogs provides valuable insights into the key determinants of its biological activity. The presence of the 6-bromo substituent and the 2,2-dimethyl groups are likely critical for its pharmacological profile. The benzoxazinone scaffold continues to be a fertile ground for the discovery of new therapeutic agents, and a systematic exploration of the chemical space around this lead compound is warranted to unlock its full therapeutic potential.
References
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Mohammed, E. U. R., Porter, Z. J., & Jennings, I. G. (2022). Synthesis and biological evaluation of 4H-benzo[e][3][4]oxazin-4-ones analogues of TGX-221 as inhibitors of PI3Kβ. Monash University.
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Das, B., et al. (2009). Design, synthesis and biological evaluation of 2H-benzo[b][3][6]oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. Bioorganic & Medicinal Chemistry Letters, 19(15), 4204-4206.
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El-Gazzar, A. R. B. A., et al. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][3][4]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. ResearchGate.
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Navigating the Translational Gap: A Guide to the In Vivo Validation of 6-Bromo-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one
Introduction: From Benchtop Discovery to Preclinical Reality
The journey of a novel chemical entity from a promising in vitro "hit" to a viable therapeutic candidate is fraught with challenges, the most significant of which is the "translational gap"—the frequent failure of compounds that show efficacy in a petri dish to replicate those effects in a complex living organism. This guide focuses on a specific molecule, 6-Bromo-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one , and outlines a strategic approach for validating its initial in vitro findings in relevant animal models. As of the latest literature review, specific in vitro activities for this compound are not widely published. Therefore, this guide will establish a robust, adaptable framework applicable to a range of potential biological activities, using hypothetical, yet plausible, in vitro results as a foundation for our experimental design.
Our core philosophy is one of rigorous, self-validating experimental design. We will not merely present protocols but will delve into the scientific rationale behind each choice of model, control, and endpoint. This ensures that the data generated is not only interpretable but also builds a compelling, evidence-based narrative for the compound's therapeutic potential.
Part 1: Deconstructing the In Vitro Profile of 6-Bromo-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one (A Hypothetical Framework)
To construct a meaningful in vivo validation strategy, we must first assume a set of in vitro properties for our lead compound. Let us hypothesize that initial screening has revealed the following:
-
Primary Activity: Potent and selective inhibition of phosphodiesterase 4 (PDE4), a well-established target for anti-inflammatory and neurological disorders.
-
Cellular Efficacy: Demonstrated reduction of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) secretion in primary human monocytes and murine RAW 264.7 macrophages.
-
Initial Safety Profile: No significant cytotoxicity observed in standard cell viability assays (e.g., MTT, LDH) at concentrations up to 100-fold greater than its effective concentration.
This hypothetical profile positions 6-Bromo-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one as a potential anti-inflammatory agent. Our in vivo validation will therefore focus on models of inflammation where PDE4 inhibition is a clinically validated mechanism of action.
Part 2: Strategic Selection of Animal Models and Comparative Compounds
The choice of an animal model is the most critical decision in the validation pipeline. The ideal model should recapitulate key aspects of the human disease pathology and be sensitive to the therapeutic mechanism under investigation.
Comparative Compound Selection
To benchmark the performance of our compound, we will include a well-characterized PDE4 inhibitor as a positive control.
-
Roflumilast: An approved PDE4 inhibitor for the treatment of chronic obstructive pulmonary disease (COPD). Its well-documented efficacy and side-effect profile provide a robust benchmark for our novel compound.
Animal Model Selection: A Multi-Tiered Approach
We will employ a tiered approach, starting with a simple, acute model to establish proof-of-concept and then progressing to a more complex, chronic model to assess sustained efficacy and potential for disease modification.
Tier 1: Acute LPS-Induced Systemic Inflammation Model
-
Rationale: This model is a rapid and reproducible method to assess the in vivo anti-inflammatory activity of a compound. It directly correlates with our in vitro findings of reduced LPS-induced cytokine release.
-
Species and Strain: C57BL/6 mice are a standard choice due to their well-characterized immune response.
-
Key Endpoints:
-
Serum levels of TNF-α and IL-6 at various time points post-LPS challenge.
-
Assessment of clinical signs of sickness behavior (e.g., piloerection, lethargy).
-
Tier 2: Carrageenan-Induced Paw Edema Model
-
Rationale: This is a classic model of acute, localized inflammation that allows for the assessment of a compound's ability to reduce edema and inflammatory cell infiltration.
-
Species and Strain: Wistar or Sprague-Dawley rats are commonly used.
-
Key Endpoints:
-
Measurement of paw volume (plethysmometry) at regular intervals post-carrageenan injection.
-
Histopathological analysis of the paw tissue to assess immune cell infiltration.
-
Part 3: Detailed Experimental Protocols and Methodologies
Scientific rigor is paramount. The following protocols are designed to be robust and reproducible.
Protocol 1: In Vivo Pharmacokinetic (PK) Study
Objective: To determine the key pharmacokinetic parameters (e.g., half-life, bioavailability, Cmax) of 6-Bromo-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one to inform the dosing regimen for efficacy studies.
Methodology:
-
Animal Allocation: Male C57BL/6 mice (n=3 per time point) are used.
-
Compound Administration: A single dose of the compound is administered via intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h).
-
Sample Analysis: Plasma concentrations of the compound are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: PK parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).
Protocol 2: LPS-Induced Systemic Inflammation Efficacy Study
Objective: To evaluate the ability of 6-Bromo-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one to suppress the systemic inflammatory response to LPS.
Methodology:
-
Animal Groups:
-
Group 1: Vehicle control + Saline
-
Group 2: Vehicle control + LPS
-
Group 3: Roflumilast + LPS
-
Group 4-6: 6-Bromo-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one (low, medium, high dose) + LPS
-
-
Dosing: The test compound or vehicle is administered orally 1 hour prior to the intraperitoneal injection of LPS (e.g., 1 mg/kg).
-
Sample Collection: Blood is collected via cardiac puncture 2 hours post-LPS challenge.
-
Cytokine Analysis: Serum levels of TNF-α and IL-6 are quantified using commercially available ELISA kits.
Part 4: Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise manner to facilitate comparison between treatment groups.
Table 1: Hypothetical In Vitro vs. In Vivo Efficacy Comparison
| Compound | In Vitro IC50 (PDE4B, nM) | In Vitro TNF-α Inhibition (IC50, nM) | In Vivo TNF-α Inhibition (ED50, mg/kg, PO) |
| 6-Bromo-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one | 10 | 50 | 5 |
| Roflumilast | 2 | 10 | 1 |
Interpretation: The hypothetical data in Table 1 would suggest that while our lead compound is slightly less potent than Roflumilast in vitro, it demonstrates comparable in vivo efficacy, potentially indicating a favorable pharmacokinetic or pharmacodynamic profile.
Part 5: Visualizing the Experimental Workflow and Underlying Logic
Diagrams are essential tools for communicating complex experimental designs and biological pathways.
Caption: A streamlined workflow from in vitro discovery to in vivo validation.
A Framework for Assessing the Comparative Cytotoxicity of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one Across Diverse Cancer Types
Abstract
The benzoxazinone scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anticancer agents.[1][2][3][4][5][6][7][8][9][10][11][12] This guide outlines a comprehensive experimental framework for the systematic evaluation of the comparative cytotoxicity of a specific, understudied derivative, 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one. While direct cytotoxic data for this compound is not yet prevalent in public literature, this document serves as a robust methodological proposal for researchers and drug development professionals. We will detail the rationale for its investigation, propose a panel of relevant cancer cell lines for screening, provide step-by-step protocols for cytotoxicity assessment, and present a template for data analysis and visualization. The overarching goal is to provide a scientifically rigorous pathway to elucidate the potential of this compound as a selective anticancer agent.
Introduction: The Therapeutic Potential of Benzoxazinones
Heterocyclic compounds are the cornerstone of many therapeutic agents, and the 1,3-oxazine core, in particular, has garnered significant interest due to its diverse pharmacological properties.[5] The benzoxazinone class of compounds, a fusion of a benzene ring and an oxazine ring, has been the subject of numerous studies, revealing their potential as antitumor, anti-inflammatory, and antimicrobial agents.[5][10]
Studies on various benzoxazinone derivatives have demonstrated their ability to inhibit the proliferation of a range of cancer cell lines.[3] For instance, certain derivatives have shown significant activity against breast (MCF-7) and liver (HepG2) cancer cells, with some exhibiting selectivity for cancer cells over normal fibroblasts.[1][2] The proposed mechanisms of action for some of these compounds include the induction of apoptosis through the upregulation of p53 and caspases, as well as the induction of cell cycle arrest and DNA damage.[1][2][4][13]
The compound of interest, 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one , is a specific derivative within this promising class. Its chemical structure is characterized by a bromine substitution at the 6-position and gem-dimethyl groups at the 2-position of the benzoxazinone core. While its chemical properties are documented, a thorough investigation of its biological activity, particularly its cytotoxic profile against cancer cells, remains to be conducted. This guide provides a detailed roadmap for such an investigation.
Proposed Experimental Design for Comparative Cytotoxicity Analysis
To comprehensively assess the cytotoxic potential of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one, a multi-faceted approach is necessary. This involves a carefully selected panel of cancer cell lines, appropriate controls, and a robust cytotoxicity assay.
Cell Line Selection
The choice of cell lines is critical for determining the breadth and selectivity of the compound's cytotoxic activity. We propose a panel that includes representative cell lines from major cancer types, as well as a non-cancerous cell line to assess selectivity.
-
Human Breast Adenocarcinoma (MCF-7): A well-characterized, estrogen-receptor-positive cell line commonly used in anticancer drug screening.[14]
-
Human Hepatocellular Carcinoma (HepG2): A widely used liver cancer cell line for in vitro toxicity studies.[1][2][14]
-
Human Lung Carcinoma (A549): A standard model for lung cancer research.[4][13]
-
Human Colon Carcinoma (HCT-116): A representative cell line for colorectal cancer.[6]
-
Human Normal Lung Fibroblasts (WI-38): A non-cancerous cell line to determine the selectivity of the compound for cancer cells over normal cells.[1]
Controls
The inclusion of appropriate controls is fundamental to the validity of the experimental results.
-
Positive Control: Doxorubicin, a well-established chemotherapeutic agent with known cytotoxicity across a broad range of cancers, will be used as a benchmark for comparison.[1]
-
Negative Control (Vehicle): The solvent used to dissolve the test compound (e.g., Dimethyl sulfoxide, DMSO) will be added to control cells at the same concentration used for the test compound to ensure it has no inherent cytotoxic effects.[15]
Experimental Workflow
The proposed experimental workflow is designed to be systematic and reproducible.
Caption: A potential p53-mediated apoptotic pathway for investigation.
Further experimental investigations could include:
-
Apoptosis Assays: Using techniques such as Annexin V/Propidium Iodide staining and flow cytometry to confirm the induction of apoptosis.
-
Cell Cycle Analysis: To determine if the compound causes cell cycle arrest at specific checkpoints.
-
Western Blotting: To analyze the expression levels of key proteins involved in apoptosis and cell cycle regulation (e.g., p53, caspases, cyclins).
Conclusion
While the cytotoxic profile of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one is currently uncharacterized, its chemical scaffold suggests it may possess valuable anticancer properties. This guide provides a comprehensive and scientifically rigorous framework for its evaluation. By following the proposed experimental design and protocols, researchers can generate reliable and comparative data to determine the therapeutic potential of this novel compound. The systematic approach outlined herein will enable a thorough understanding of its cytotoxicity and selectivity, paving the way for further preclinical development if promising activity is identified.
References
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Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d]o[1][3]xazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. ResearchGate. Available from: [Link]
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Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d]o[1][3]xazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. PubMed. Available from: [Link]
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Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences. Available from: [Link]
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Synthesis of 6-cinnamoyl-2H-benzo[b]o[1][4]xazin-3(4H)-ones and their effects on A549 lung cancer cell growth. PubMed. Available from: [Link]
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Comparative Evaluation of Cytotoxic and Apoptotic Effects of Natural Compounds in SH-SY5Y Neuroblastoma Cells in Relation to Their Physicochemical Properties. MDPI. Available from: [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available from: [Link]
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In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. Available from: [Link]
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2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry. Available from: [Link]
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Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Available from: [Link]
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Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines/6-bromo-3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines. Asian Journal of Chemistry. Available from: [Link]
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Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[1][4]xazin-3(4H). Frontiers in Chemistry. Available from: [Link]
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Discovery of 2H-benzo[b]o[1][4]xazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies. PubMed. Available from: [Link]
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Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research. Available from: [Link]
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6-Amino-7-fluoro-2 H -benzo[ b ]o[1][4]xazin-3(4 H )-one, a crucial intermediate in the synthesis of herbicides, flumioxazin and thidiazimin. ResearchGate. Available from: [Link]
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Synthesis and biological activity of 6-alkyl\chlorine-3-4-(6-alkyl\chlorine-2H-benzo[e]o[1][3]xazin-3(4H)-yl)phenyl)-3,4-dihydro-2H-benzo[e]o[1][3]xazines. ResearchGate. Available from: [Link]
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A Strategic Guide to Benchmarking 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one in Triple-Negative Breast Cancer
This guide provides a comprehensive framework for the preclinical evaluation of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one, a novel investigational compound, against current standard-of-care therapies for Triple-Negative Breast Cancer (TNBC). Given the aggressive nature and limited targeted treatment options for TNBC, identifying new therapeutic agents is of paramount importance. This document outlines the scientific rationale, experimental designs, and methodologies required to rigorously assess the compound's potential as a new anti-cancer agent.
The benzoxazinone scaffold has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anticancer properties. Preliminary data on analogous structures suggest that these compounds may induce apoptosis and inhibit critical cell signaling pathways involved in tumor progression. This guide, therefore, proposes a systematic approach to characterize the efficacy and mechanism of action of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one in relevant TNBC models.
Hypothesized Mechanism of Action
Based on the known biological activities of related benzoxazinone derivatives, we hypothesize that 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one exerts its anti-cancer effects through a dual mechanism:
-
Induction of Apoptosis: The compound is predicted to trigger programmed cell death, likely through the intrinsic mitochondrial pathway, leading to the activation of caspase cascades.
-
Inhibition of Pro-Survival Signaling: It is also hypothesized to modulate key signaling pathways that drive TNBC cell proliferation and survival, such as the EGFR or related tyrosine kinase pathways.
The following experimental plan is designed to test these hypotheses and provide a direct comparison with established TNBC chemotherapies.
Comparative Benchmarking Workflow
The comprehensive evaluation of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one will be conducted in a phased approach, beginning with in vitro characterization and progressing to in vivo efficacy studies.
Caption: Preclinical evaluation workflow for 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one.
Standard-of-Care Drugs for Comparison
For this benchmarking study, we will compare the activity of our investigational compound against two widely used chemotherapeutic agents for TNBC:
-
Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.[1][]
-
Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and induction of apoptosis.[3][4][5]
These drugs represent the standard cytotoxic chemotherapy backbone for TNBC treatment.[6][7]
Experimental Protocols
In Vitro Cell Viability Assays
Objective: To determine the cytotoxic effects of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one and standard-of-care drugs on TNBC cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Cell Lines:
-
MDA-MB-231 (highly invasive, mesenchymal-like)
-
HCC1806 (basal-like)
-
MCF-10A (non-tumorigenic breast epithelial cell line for selectivity assessment)
Methodology (MTT/XTT Assay):
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one, Doxorubicin, and Paclitaxel for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 values using non-linear regression analysis.
Data Presentation:
| Compound | MDA-MB-231 IC50 (µM) | HCC1806 IC50 (µM) | MCF-10A IC50 (µM) | Selectivity Index (MCF-10A / MDA-MB-231) |
| 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| Doxorubicin | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| Paclitaxel | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
Western Blot Analysis for Apoptosis Markers
Objective: To investigate the induction of apoptosis by the investigational compound and compare its mechanism to standard-of-care drugs.
Methodology:
-
Cell Treatment: Treat MDA-MB-231 cells with the IC50 concentration of each compound for 24 and 48 hours.
-
Protein Extraction: Lyse the cells and quantify the protein concentration.[8]
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membranes with primary antibodies against key apoptosis markers (e.g., Cleaved Caspase-3, Cleaved Caspase-9, Cleaved PARP, Bcl-2).[9][10] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control.
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
-
Analysis: Quantify band intensities to determine the relative expression of apoptotic proteins.
Caption: Hypothesized intrinsic apoptosis pathway induced by the investigational compound.
Cell Migration and Invasion Assays
Objective: To assess the effect of the compounds on the migratory and invasive potential of TNBC cells.
Methodology (Transwell Assay):
-
Insert Preparation: For invasion assays, coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel.[11] For migration assays, no coating is needed.[12]
-
Cell Seeding: Seed serum-starved MDA-MB-231 cells in the upper chamber in a serum-free medium containing a sub-lethal concentration (e.g., IC25) of the test compounds.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 18-24 hours to allow for cell migration/invasion.
-
Cell Removal and Staining: Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab. Fix and stain the cells on the lower surface with crystal violet.[13]
-
Quantification: Count the number of migrated/invaded cells in several random fields under a microscope.
Data Presentation:
| Compound (at IC25) | % Migration Inhibition | % Invasion Inhibition |
| Vehicle Control | 0 | 0 |
| 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one | Experimental Value | Experimental Value |
| Doxorubicin | Experimental Value | Experimental Value |
| Paclitaxel | Experimental Value | Experimental Value |
In Vivo Xenograft Studies
Objective: To evaluate the in vivo anti-tumor efficacy and tolerability of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one in a TNBC mouse model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude).[14]
-
Tumor Implantation: Subcutaneously inject MDA-MB-231 cells into the mammary fat pad of the mice.[15][16]
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-150 mm³) and then randomize the mice into treatment groups.
-
Treatment: Administer the investigational compound (at various doses), Doxorubicin, Paclitaxel, and a vehicle control via an appropriate route (e.g., intraperitoneal or oral gavage) for a specified duration.
-
Monitoring: Monitor tumor volume, body weight, and overall health of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Conclusion
This comprehensive benchmarking guide provides a robust framework for the preclinical evaluation of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one as a potential therapeutic agent for Triple-Negative Breast Cancer. By systematically assessing its cytotoxicity, mechanism of action, and in vivo efficacy in direct comparison to standard-of-care drugs, we can generate the critical data needed to support its further development. The successful execution of these studies will provide a clear understanding of the compound's therapeutic potential and its position in the current landscape of TNBC treatment.
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A Senior Application Scientist's Guide to Differentiating Benzoxazinone Isomers Using Spectroscopic Techniques
For researchers, medicinal chemists, and professionals in drug development, the unambiguous identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. Benzoxazinones, a class of heterocyclic compounds with significant biological activities, exist in several isomeric forms, the differentiation of which can be challenging.[1] This guide provides a comprehensive comparative analysis of the spectroscopic data of common benzoxazinone isomers, offering insights into the structural nuances that govern their distinct spectral signatures.
The Challenge of Benzoxazinone Isomerism
The primary benzoxazinone scaffolds of interest include 4H-1,3-benzoxazin-4-one, 2H-1,4-benzoxazin-3(4H)-one, and 4H-3,1-benzoxazin-4-one. Their subtle differences in the arrangement of heteroatoms and carbonyl groups necessitate a multi-pronged spectroscopic approach for definitive identification.
Figure 1: Common constitutional isomers of benzoxazinone.
This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data to provide a clear and actionable framework for distinguishing these isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) nucleus dictates its resonance frequency, providing a unique fingerprint for each isomer.
Key Differentiating Features in NMR Spectra
The primary distinctions between the benzoxazinone isomers in NMR spectra arise from the placement of the nitrogen and oxygen atoms relative to the carbonyl group and the aromatic ring. This influences the electronic environment and, consequently, the chemical shifts of nearby nuclei.
For instance, in 2H-1,4-benzoxazin-3(4H)-one , the methylene protons (at C2) are adjacent to an oxygen atom and a carbonyl group, leading to a characteristic chemical shift. In contrast, 4H-3,1-benzoxazin-4-one possesses a methine proton (at C2) whose chemical shift is influenced by the adjacent nitrogen and oxygen atoms. The presence or absence of an N-H proton also provides a crucial diagnostic signal.
Comparative ¹H and ¹³C NMR Data
| Isomer | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| 4H-1,3-Benzoxazin-4-one | Aromatic protons typically in the range of 7.0-8.2 ppm. The proton at C2 will be a singlet in a specific region depending on the substituent. | Carbonyl carbon (C4) signal around 160-165 ppm. The C2 carbon will have a characteristic shift. |
| 2H-1,4-Benzoxazin-3(4H)-one | Aromatic protons (4H) in the range of 6.8-7.1 ppm. A singlet for the CH₂ group (2H) around 4.6 ppm. A broad singlet for the N-H proton around 10.7 ppm.[2] | Carbonyl carbon (C3) signal around 164 ppm. The CH₂ carbon (C2) signal around 67 ppm.[2] |
| 4H-3,1-Benzoxazin-4-one | Aromatic protons typically in the range of 7.2-8.3 ppm. The proton at C2 will appear as a singlet, with its chemical shift highly dependent on the substituent at that position. | Carbonyl carbon (C4) signal is typically downfield, around 160 ppm. The C2 carbon signal is also highly informative.[3] |
Note: Chemical shifts are approximate and can vary based on the solvent and substituents.
Experimental Protocol for NMR Analysis
A standardized approach is crucial for obtaining reproducible and comparable NMR data.
-
Sample Preparation: Dissolve 5-10 mg of the purified benzoxazinone isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[4] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans (typically 8-16 for sufficient signal-to-noise), relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, especially in substituted analogs, it is advisable to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[5]
Figure 2: A typical workflow for the NMR analysis of benzoxazinone isomers.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Key Differentiating Features in IR Spectra
The most informative region in the IR spectra of benzoxazinone isomers is the carbonyl (C=O) stretching frequency. The electronic environment of the carbonyl group, influenced by the adjacent atoms, determines the position of this band.
-
Lactams vs. Lactones: The C=O stretch in a lactam (amide in a ring), as seen in 2H-1,4-benzoxazin-3(4H)-one , typically appears at a lower wavenumber (around 1670-1690 cm⁻¹) compared to a lactone (ester in a ring).
-
Anhydride-like character: In 4H-3,1-benzoxazin-4-one , the C=O group is part of an acylal-like system, which can shift its stretching frequency.
-
N-H and C-O stretching: The presence of an N-H bond in 2H-1,4-benzoxazin-3(4H)-one will give rise to a characteristic stretching vibration in the region of 3100-3300 cm⁻¹. The C-O stretching vibrations in the fingerprint region (around 1000-1300 cm⁻¹) will also differ between the isomers.
Comparative IR Data
| Isomer | Key IR Absorption Bands (cm⁻¹) |
| 4H-1,3-Benzoxazin-4-one | C=O stretch typically around 1750-1770 cm⁻¹. C=N stretch around 1630-1650 cm⁻¹. |
| 2H-1,4-Benzoxazin-3(4H)-one | N-H stretch around 3100-3300 cm⁻¹. C=O (lactam) stretch around 1670-1690 cm⁻¹. |
| 4H-3,1-Benzoxazin-4-one | C=O stretch typically around 1700-1720 cm⁻¹. |
Note: These are approximate ranges and can be influenced by the physical state of the sample and any substituents.
Experimental Protocol for IR Analysis
For solid samples, the following methods are commonly employed.[6]
-
Thin Solid Film: Dissolve a small amount of the compound in a volatile solvent (e.g., methylene chloride or acetone).[6] Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid.[6]
-
KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[7] Press the mixture into a transparent disk using a hydraulic press.[7]
-
Data Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum. A background spectrum of the empty sample holder (for thin film) or a pure KBr pellet should be run first and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy levels. The extent of conjugation in a molecule is a key factor determining its UV-Vis absorption spectrum.[8]
Key Differentiating Features in UV-Vis Spectra
The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands in the UV-Vis spectra of benzoxazinone isomers are influenced by the nature of the chromophore, which is the part of the molecule responsible for light absorption. The different arrangements of the benzene ring, the carbonyl group, and the heteroatoms in the isomers create distinct conjugated systems.
While all isomers will exhibit absorption bands characteristic of the benzene ring, the electronic transitions involving the heteroatoms and the carbonyl group will lead to differences in their λmax values and the overall shape of the spectra. Generally, more extended conjugation leads to a bathochromic (red) shift to longer wavelengths.[8]
Experimental Protocol for UV-Vis Analysis
-
Solvent Selection: Choose a solvent that is transparent in the UV-Vis region of interest and in which the sample is soluble. Ethanol and methanol are common choices for aromatic compounds.[9]
-
Solution Preparation: Prepare a stock solution of the benzoxazinone isomer of a known concentration. Perform serial dilutions to obtain solutions with absorbances in the optimal range of 0.2-0.8.
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a blank) and the other with the sample solution. Scan the desired wavelength range (typically 200-400 nm for these compounds).
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. The fragmentation pattern is highly dependent on the molecular structure and can be a powerful tool for distinguishing isomers.[10]
Key Differentiating Features in Mass Spectra
Upon ionization in the mass spectrometer (commonly by electron impact), the molecular ion is formed, and its m/z value confirms the molecular weight of the compound. The subsequent fragmentation of the molecular ion is what allows for the differentiation of isomers. The stability of the resulting fragment ions dictates the observed fragmentation pathways.
For example, the loss of CO is a common fragmentation pathway for carbonyl-containing compounds. The specific fragmentation patterns, such as the initial loss of a particular group or the formation of characteristic fragment ions, will vary between the benzoxazinone isomers due to the different bond arrangements. Analysis of these unique fragmentation patterns can provide conclusive evidence for the isomeric structure.[11][12]
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced directly into the ion source or via a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC) for complex mixtures.[13]
-
Ionization: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns.[14]
-
Mass Analysis: A mass analyzer (e.g., quadrupole or time-of-flight) separates the ions based on their m/z ratio.
-
Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.[10] Comparing the fragmentation patterns of the unknown with those of known isomers or with predicted fragmentation pathways can lead to a positive identification.
Figure 3: The process of distinguishing isomers using mass spectrometry.
Conclusion
The definitive identification of benzoxazinone isomers requires a synergistic application of multiple spectroscopic techniques. While NMR spectroscopy often provides the most detailed structural information, IR, UV-Vis, and Mass Spectrometry offer complementary and confirmatory data. By understanding the fundamental principles behind how the isomeric structures influence their spectroscopic properties, researchers can confidently and accurately characterize these important heterocyclic compounds. This guide provides the foundational knowledge and practical protocols to navigate the complexities of benzoxazinone isomer analysis, ensuring the integrity and reliability of research and development in this field.
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Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health.
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CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
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Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans. PubMed.
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12.2: Interpreting Mass Spectra. Chemistry LibreTexts.
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4H-Benzo[d][1][11]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. MDPI.
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A Comparative Guide to Confirming the Chemical Identity of Synthesized 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one
In the landscape of drug discovery and development, the unambiguous confirmation of a synthesized molecule's chemical identity is not merely a procedural step but the bedrock of all subsequent research. For a novel compound such as 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one, a robust and multi-faceted analytical approach is imperative. This guide provides an in-depth comparison of the essential spectroscopic and chromatographic methods required to definitively establish its structure and purity, grounded in the principles of scientific integrity and field-proven expertise.
The core philosophy is one of orthogonality, wherein multiple analytical techniques, each relying on different physicochemical principles, are employed. This creates a self-validating system where the collective data provide a cohesive and irrefutable structural assignment. No single technique is sufficient; it is the synergy of their outputs that builds a comprehensive and trustworthy chemical dossier.
Figure 1: An integrated workflow for the confirmation of chemical identity, emphasizing the progression from synthesis and purity assessment to orthogonal structural elucidation techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.[1][2] It is unparalleled in its ability to map out atomic connectivity, making it the primary tool for confirming the successful synthesis of the target benzoxazinone.
Expertise & Causality: For 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one, we utilize both ¹H and ¹³C NMR.
-
¹H NMR reveals the number of distinct proton environments, their relative numbers (via integration), and their neighboring protons (via splitting patterns or multiplicity).[3][4] The aromatic region is particularly diagnostic, where the substitution pattern on the benzene ring creates predictable splitting patterns for the remaining protons. The gem-dimethyl group at the C2 position is expected to appear as a sharp singlet, integrating to six protons, providing a clear and unmistakable signature.
-
¹³C NMR provides a count of the unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the local electronic environment, allowing for the clear identification of the carbonyl carbon of the lactam, the quaternary C2 carbon, and the aromatic carbons, including the one directly bonded to the bromine atom.
Predicted NMR Data for 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Protons | ~ 1.45 | Singlet (s) | 6H | C(CH₃)₂ |
| ~ 4.50 | Singlet (s) | 2H | -CH₂- | |
| ~ 6.90 - 7.50 | Multiplet (m) | 3H | Aromatic-H | |
| ~ 8.50 | Singlet (s) | 1H | N-H | |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||
| Carbons | ~ 25 | C(C H₃)₂ | ||
| ~ 55 | -C H₂- | |||
| ~ 80 | C (CH₃)₂ | |||
| ~ 115 - 145 | Aromatic & C-Br | |||
| ~ 165 | C=O (Lactam) |
Experimental Protocol: ¹H NMR Sample Preparation
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. The choice of solvent is critical to avoid obscuring sample peaks.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm as a reference point.[3]
-
Transfer the solution to a 5 mm NMR tube.
-
Place the NMR tube in the spectrometer's probe and acquire the data according to standard instrument parameters.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is an essential technique that provides the molecular weight of a compound, serving as a primary check for the correct product formation.[5] For halogenated compounds, it offers an additional layer of confirmation through isotopic patterns.
Expertise & Causality: The key diagnostic feature for 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one in a mass spectrum is the presence of two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.[6][7][8] This is the signature of a monobrominated compound, arising from the natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio.[6][9] The observation of this M+ and M+2 pattern is powerful evidence for the incorporation of a single bromine atom into the structure. High-resolution mass spectrometry (HRMS) can further provide the exact mass to within a few parts per million, allowing for the unambiguous determination of the elemental formula.
Predicted Mass Spectrometry Data
| Ion | Calculated m/z (for C₁₀H₁₀⁷⁹BrNO₂) | Calculated m/z (for C₁₀H₁₀⁸¹BrNO₂) | Expected Intensity Ratio |
| [M]⁺ | 269.9949 | 271.9929 | ~ 1:1 |
| [M+H]⁺ | 270.9978 | 272.9958 | ~ 1:1 |
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Prepare a dilute solution of the purified compound (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through an HPLC system.
-
Optimize the source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization.
-
Acquire the mass spectrum in positive or negative ion mode. For this molecule, positive ion mode is likely to yield the protonated molecule [M+H]⁺.
-
Analyze the spectrum for the molecular ion peaks and the characteristic bromine isotopic pattern.[10]
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[11] It works by measuring the absorption of infrared radiation, which excites molecular vibrations at specific frequencies.
Expertise & Causality: For 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one, FTIR is crucial for confirming the presence of key structural motifs. The most prominent and diagnostic peak will be the strong carbonyl (C=O) stretch of the lactam ring.[12][13] Additionally, characteristic absorptions for the C-O-C stretch of the oxazine ring, the N-H bond, and the aromatic C=C bonds will be present.[14] Comparing the spectrum of the product to that of the starting materials can also confirm the consumption of reactants and the formation of new functional groups.
Predicted FTIR Absorption Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3200-3400 | N-H Stretch | Amide (Lactam) |
| ~ 2950-3050 | C-H Stretch | Aromatic & Aliphatic |
| ~ 1680-1700 | C=O Stretch | Lactam (six-membered ring) |
| ~ 1450-1600 | C=C Stretch | Aromatic Ring |
| ~ 1230 | C-O-C Stretch | Ether (Oxazine ring) |
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid, purified compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
High-Performance Liquid Chromatography (HPLC): The Purity Benchmark
While spectroscopic methods confirm the structure, they provide limited information about the purity of the sample. HPLC is the gold standard for assessing the purity of synthesized organic compounds.[15][16][17] It separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase.[18]
Expertise & Causality: For a drug development professional, purity is paramount. Impurities can have unintended biological effects or interfere with downstream assays. A reversed-phase HPLC (RP-HPLC) method is typically suitable for a molecule like this.[16] The goal is to develop a method where the target compound elutes as a single, sharp, and symmetrical peak, well-resolved from any potential impurities or starting materials. Purity is often assessed by the area percentage of the main peak relative to the total area of all peaks detected.[16]
Figure 2: A simplified workflow for purity analysis using HPLC.
Experimental Protocol: General RP-HPLC Method Development
-
Instrumentation: Use a standard HPLC system with a UV-Vis or Diode Array Detector (DAD).[16]
-
Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 mm x 150 mm, 5 µm particle size).[16]
-
Mobile Phase: Screen different gradients of water and an organic solvent (e.g., acetonitrile or methanol). Adding a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.[16]
-
Detection: Select a UV wavelength where the compound has strong absorbance, typically determined from a UV scan (e.g., 254 nm).
-
Sample Preparation: Dissolve an accurately weighed sample in the mobile phase or a compatible solvent to a concentration of ~1 mg/mL and filter through a 0.45 µm syringe filter.
-
Analysis: Inject the sample and run the gradient method. Assess the resulting chromatogram for peak shape, retention time, and the presence of any impurity peaks.
Conclusion: A Synthesis of Evidence
The definitive confirmation of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one's chemical identity is achieved not by a single piece of data, but by the logical convergence of evidence from orthogonal analytical techniques. NMR spectroscopy provides the structural framework, Mass Spectrometry confirms the molecular weight and elemental composition (specifically the presence of bromine), and FTIR verifies the key functional groups. Finally, HPLC provides the critical assurance of purity. This comprehensive, self-validating approach ensures the scientific integrity of the synthesized molecule, providing a trusted foundation for its progression in the research and development pipeline.
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ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
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A Researcher's Guide to Assessing Target Selectivity: A Case Study with 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one
Introduction: The Imperative of Selectivity in Modern Drug Discovery
In the pursuit of novel therapeutics, the potency of a compound against its intended target is only half the story. The other, arguably more critical, half is its selectivity—the degree to which it avoids interacting with unintended biological molecules.[1][2] Poor selectivity can lead to a cascade of off-target effects, resulting in toxicity, unforeseen side effects, and ultimately, clinical failure.[2] Therefore, a rigorous and systematic assessment of target selectivity is not merely a regulatory hurdle but a foundational pillar of rational drug design, enabling the development of safer and more effective medicines.[1]
This guide provides a comprehensive framework for assessing the target selectivity of a novel chemical entity (NCE). We will use the compound 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one as a case study. The benzoxazinone scaffold is recognized as a "privileged scaffold" in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and antimicrobial properties.[3][4][5][6] Given that some benzoxazinones have been investigated as kinase inhibitors, we will proceed with the hypothetical premise that our compound of interest is a potent inhibitor of a specific, disease-relevant kinase, which we will designate Serine/Threonine Kinase Alpha (STKA) .[6]
Our objective is to outline a tiered, multi-faceted experimental strategy that moves from broad, high-throughput screening to specific, mechanistic cellular assays. This approach ensures that by the end of the workflow, a researcher will have a high-confidence profile of the compound's on-target potency and off-target liabilities.
The Compound of Interest: A Profile
| Property | Value |
| Compound Name | 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one |
| Structure | (Structure would be depicted here) |
| Molecular Formula | C10H10BrNO2 |
| Hypothetical Primary Target | Serine/Threonine Kinase Alpha (STKA) |
| Therapeutic Rationale | Overexpression or aberrant activity of STKA is implicated in a specific oncology indication. Selective inhibition of STKA is predicted to halt tumor progression. |
A Tiered Strategy for Selectivity Profiling
A robust assessment of selectivity is not a single experiment but a logical progression. We advocate for a three-tiered approach that systematically narrows the focus from the entire "target landscape" down to the specific cellular context of the intended therapeutic application.
Figure 1: A tiered workflow for assessing small molecule target selectivity.
Tier 1: Foundational Profiling - Potency and Breadth
The initial goal is twofold: first, to precisely quantify the compound's potency against its intended target (STKA), and second, to cast a wide net to identify any other potential targets within the same protein family, which often represent the most significant selectivity challenges.[7][8]
Experiment 1.1: Primary Target Potency (IC50 Determination)
Causality: Before assessing selectivity, we must establish a baseline of on-target activity. The half-maximal inhibitory concentration (IC50) is the gold-standard metric for this.[8] A precise IC50 value is crucial as it becomes the denominator for all subsequent selectivity calculations.
Protocol: STKA Biochemical Assay (Luminescence-based)
-
Reagents: Recombinant human STKA enzyme, appropriate peptide substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega).
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one in DMSO, starting at 100 µM.
-
Kinase Reaction: In a 384-well plate, combine the STKA enzyme, substrate, and ATP (at its experimentally determined Km concentration) with each compound dilution. Include "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls. Incubate at room temperature for 1 hour.
-
Signal Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.
-
Data Analysis: Measure luminescence on a plate reader. Normalize the data to controls and plot percent inhibition versus log[inhibitor]. Fit the data to a four-parameter logistic equation to determine the IC50 value.[9][10]
Experiment 1.2: Broad Kinase Panel Screen
Causality: Kinases share a structurally conserved ATP-binding pocket, making them a common source of off-target activity for kinase inhibitors.[11][12] Screening against a large, diverse panel is the most efficient way to identify these liabilities early.[7][13][14] Commercial services offer panels covering over 400 human kinases.[13]
Protocol: Single-Point Kinase Panel Screen
-
Service Provider: Submit the compound to a reputable vendor (e.g., Eurofins Discovery, Reaction Biology).[7][13]
-
Assay Conditions: Request a single-point screen at a concentration of 1 µM against a comprehensive kinase panel (e.g., KinomeSCAN™ or similar). The 1 µM concentration is typically high enough to detect meaningful interactions without being confounded by non-specific effects. Assays are typically run at or near the Km of ATP for each kinase to provide a standardized comparison.
-
Data Output: The provider will return data as "% Inhibition" at the tested concentration for each kinase in the panel. A common threshold for a "hit" is >50% inhibition.
Hypothetical Tier 1 Data Summary
Table 1: Primary Target Potency
| Compound | Target | IC50 (nM) |
|---|
| 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one | STKA | 15 |
Table 2: Key Hits from Broad Kinase Panel Screen (1 µM)
| Off-Target Kinase | Kinase Family | % Inhibition |
|---|---|---|
| STKB | Serine/Threonine Kinase | 85% |
| MAPK14 | CMGC | 60% |
| GSK3B | CMGC | 52% |
| ... (350+ other kinases) | ... | <50% |
Tier 2: Off-Target Liability Assessment
With primary hits from the broad screen identified, the next tier focuses on quantifying these interactions and expanding the search to other major target classes known to be associated with adverse drug reactions.[15][16]
Experiment 2.1: IC50 Determination for Primary Off-Target Hits
Causality: A single-point inhibition value is not sufficient for decision-making. We must determine the full dose-response curve and calculate the IC50 for the most significant hits from Tier 1. This allows for a quantitative comparison to the on-target potency and the calculation of a selectivity index.
Protocol:
-
Follow the same biochemical IC50 determination protocol as described in Experiment 1.1, but using the recombinant off-target kinases (STKB, MAPK14, GSK3B) and their respective optimized substrates and ATP concentrations.
Experiment 2.2: Broad Target Safety Panel
Causality: Drug candidates can fail due to unforeseen interactions with non-kinase targets like G-protein coupled receptors (GPCRs), ion channels, and transporters.[16][17] Proactively screening against a panel of these targets (such as the Eurofins SafetyScreen44 or similar) can identify potential liabilities related to cardiovascular, central nervous system (CNS), and other organ system toxicities.[18]
Protocol: In Vitro Safety Pharmacology Profiling
-
Service Provider: Submit the compound to a vendor offering a comprehensive safety panel (e.g., Eurofins SafetyScreen, CEREP panel).[15][18]
-
Assay Conditions: Request a screen at a concentration of 10 µM. This higher concentration is standard for safety panels to maximize the detection of even weak but potentially significant interactions.
-
Data Output: Results are typically provided as % inhibition (for enzyme and binding assays) or % effect (for functional assays). A hit is generally defined as >50% inhibition/effect.
Hypothetical Tier 2 Data Summary
Table 3: Selectivity Profile Against Top Kinase Hits
| Target | IC50 (nM) | Selectivity Index (IC50 Off-Target / IC50 STKA) |
|---|---|---|
| STKA (On-Target) | 15 | - |
| STKB | 1,200 | 80-fold |
| MAPK14 | 4,500 | 300-fold |
| GSK3B | >10,000 | >667-fold |
Table 4: Hits from SafetyScreen44 Panel (10 µM)
| Target | Target Class | % Inhibition | Potential Implication |
|---|---|---|---|
| hERG | Ion Channel | 15% | Low risk of cardiac arrhythmia |
| 5-HT2B | GPCR | 55% | Potential risk of valvulopathy; warrants follow-up |
| ... (42 other targets) | ... | <50% | No significant liabilities identified |
Tier 3: Cellular and Functional Validation
Biochemical assays are essential but occur in a simplified, artificial environment. The final tier of assessment aims to confirm that the compound engages its intended target in a complex cellular milieu and that this engagement leads to the desired biological outcome.[19][20][21]
Experiment 3.1: Cellular On-Target Engagement
Causality: It is critical to demonstrate that the compound can cross the cell membrane, reach its intracellular target, and bind to it at relevant concentrations. Techniques like Western blotting for downstream substrates or direct target engagement assays provide this crucial evidence.
Protocol: Phospho-Substrate Western Blot
-
Cell Line: Use a cancer cell line known to express STKA and rely on its activity for proliferation (e.g., "CancerLine-X").
-
Treatment: Treat CancerLine-X cells with a dose range of the compound (e.g., 0-10 µM) for 2 hours.
-
Lysis & Blotting: Lyse the cells, separate proteins by SDS-PAGE, and transfer to a membrane.
-
Detection: Probe the membrane with antibodies specific for the phosphorylated form of a known STKA substrate (p-Substrate) and a total protein control (e.g., Actin).
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the p-Substrate signal, without a change in total protein, confirms cellular inhibition of STKA.
Experiment 3.2: Cellular Off-Target & Phenotypic Assays
Causality: Based on the Tier 2 data, we need to assess the functional consequences of the identified off-target hits. For the 5-HT2B receptor hit, a functional assay is required. We also need to compare the concentration at which the compound affects cell viability with the concentration required for on-target engagement to define a therapeutic window.
Protocol: Cell Proliferation Assay
-
Cell Lines: Use both the target-dependent CancerLine-X and a control cell line that does not express STKA ("NormalCell-Y").
-
Treatment: Plate cells and treat with a full dose range of the compound for 72 hours.
-
Viability Measurement: Measure cell viability using a method like CellTiter-Glo® (Promega).
-
Analysis: Calculate the GI50 (concentration for 50% growth inhibition). A significant difference in GI50 between the two cell lines (a large "therapeutic window") indicates on-target-driven efficacy.
Hypothetical Tier 3 Data Summary
Table 5: Cellular Activity Profile
| Assay | Cell Line | EC50 / GI50 (nM) | Interpretation |
|---|---|---|---|
| p-Substrate Reduction | CancerLine-X | 50 | Confirms cellular STKA target engagement |
| Cell Proliferation | CancerLine-X | 75 | On-target driven anti-proliferative effect |
| Cell Proliferation | NormalCell-Y | 8,500 | >113-fold cellular selectivity window |
| 5-HT2B Functional Assay| Recombinant Cell Line | >10,000 | 5-HT2B binding hit is non-functional; low risk |
Conclusion and Comparative Analysis
The tiered experimental approach provides a comprehensive selectivity profile for 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one.
-
On-Target Potency: The compound is a potent inhibitor of STKA with a biochemical IC50 of 15 nM and a cellular target engagement EC50 of 50 nM.
-
Kinase Selectivity: The compound demonstrates excellent kinase selectivity. Its closest off-target, the related kinase STKB, is inhibited with 80-fold lower potency. Other significant kinases are inhibited with >300-fold selectivity, suggesting a low probability of off-target kinase-driven side effects.[22]
-
Safety Profile: The broad safety screen revealed a potential interaction with the 5-HT2B receptor. However, subsequent functional assays demonstrated this interaction to be non-functional, mitigating the risk. The compound shows minimal activity against other critical safety targets like the hERG channel.
-
Cellular Window: Crucially, there is a >100-fold window between the concentration required to inhibit cancer cell proliferation (75 nM) and the concentration that affects normal cells (8,500 nM). This large therapeutic window is a strong indicator of a promising, target-selective candidate.
In comparison to a hypothetical less-selective compound (e.g., "Compound Y" with only 5-fold selectivity against STKB and a cellular window of 10-fold), 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one represents a far superior candidate for progression. Its high selectivity minimizes the risk of off-target toxicities and provides a clear, on-target-driven mechanism of action, which are hallmarks of a successful therapeutic agent. This rigorous, data-driven assessment is indispensable for making informed decisions in any drug discovery pipeline.
References
-
Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from [Link]
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A Researcher's Guide to Evaluating Off-Target Effects of Novel Benzoxazinone Derivatives: A Case Study with 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one
In the landscape of modern drug discovery, the early and accurate identification of off-target effects is paramount. Unforeseen interactions can lead to adverse effects, derailing promising therapeutic candidates in later stages of development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the off-target profile of novel compounds. We will use the hypothetical case of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one , a novel benzoxazinone derivative, to illustrate a multi-pronged approach that ensures scientific rigor and builds a robust data package for preclinical assessment.
For the purpose of this guide, let us assume that our compound of interest, which we will refer to as BDBO , has been identified as a potent and selective inhibitor of Human Neutrophil Elastase (HNE) , a serine protease implicated in a variety of inflammatory lung diseases. While its on-target activity is promising, a thorough investigation into its potential off-target interactions is a critical next step.
The Imperative of a Multi-Tiered Off-Target Evaluation Strategy
A singular experimental approach is rarely sufficient to comprehensively map the off-target landscape of a novel chemical entity. Therefore, we advocate for a tiered strategy that integrates computational and experimental methods. This approach allows for a cost-effective initial screening to identify potential liabilities, followed by more focused and biologically relevant assays to confirm and characterize these interactions.
Our evaluation of BDBO will proceed through three key stages:
-
In Silico Profiling: Leveraging computational models to predict potential off-target interactions based on the chemical structure of BDBO.
-
In Vitro Target-Based Screening: Experimentally testing BDBO against a panel of known off-target candidates.
-
Phenotypic Screening: Assessing the effects of BDBO in cell-based assays to uncover unexpected biological activities.
Caption: A workflow for phenotypic screening to identify off-target effects.
Step-by-Step Protocol: High-Content Imaging-Based Phenotypic Screen
-
Cell Line Selection:
-
Choose a panel of cell lines representing different tissues and disease states. Include both the target cell type (e.g., neutrophils) and other relevant cell types (e.g., hepatocytes, cardiomyocytes).
-
-
Compound Treatment:
-
Plate the cells in multi-well plates and treat with a range of concentrations of BDBO.
-
Include appropriate positive and negative controls.
-
-
Staining and Imaging:
-
After a suitable incubation period, fix and stain the cells with a panel of fluorescent dyes that label different cellular components (e.g., nucleus, cytoskeleton, mitochondria).
-
Acquire images using a high-content imaging system.
-
-
Image Analysis:
-
Use image analysis software to quantify a large number of cellular features (e.g., cell size, shape, texture, organelle morphology).
-
-
Data Analysis:
-
Compare the phenotypic profiles of BDBO-treated cells to those of control cells to identify any significant changes.
-
Cluster compounds with similar phenotypic profiles to identify potential shared mechanisms of action.
-
Comparison of Off-Target Evaluation Methods
| Method | Advantages | Disadvantages |
| In Silico Profiling | - Fast and cost-effective- Broad coverage of potential targets | - Predictive, not definitive- Can have high false-positive and false-negative rates |
| In Vitro Screening | - Direct experimental evidence- Quantitative potency data | - Limited by the targets included in the panel- May not reflect cellular context |
| Phenotypic Screening | - Unbiased discovery of biological effects- High biological relevance | - Deconvolution of the mechanism can be challenging- Can be resource-intensive |
Conclusion: Building a Comprehensive Off-Target Profile
The systematic evaluation of off-target effects is a cornerstone of modern drug discovery. By employing a tiered strategy that combines in silico prediction, in vitro screening, and phenotypic analysis, researchers can build a comprehensive profile of a compound's potential liabilities. This data-driven approach allows for the early identification and mitigation of risks, ultimately increasing the probability of success in developing safe and effective new medicines. For our hypothetical compound, BDBO, this rigorous evaluation would provide a clear path forward, either confirming its favorable safety profile or highlighting specific off-target interactions that require further investigation and potential chemical modification to mitigate.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Bromo-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one
A Comprehensive Guide to the Safe Disposal of 6-Bromo-2,2-dimethyl-2H-benzo[B][1][2]oxazin-3(4H)-one
For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities you handle. The proper disposal of research chemicals is not merely a regulatory hurdle but a critical component of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-Bromo-2,2-dimethyl-2H-benzo[B][1][2]oxazin-3(4H)-one, ensuring the protection of personnel and the environment.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. 6-Bromo-2,2-dimethyl-2H-benzo[B][1][2]oxazin-3(4H)-one is a halogenated organic compound with specific risk factors that dictate its handling and disposal procedures.
Key Hazards:
-
Acute Oral Toxicity: The compound is classified as "Harmful if swallowed" (H302). Ingestion can lead to adverse health effects, necessitating careful handling to prevent oral intake.
-
Environmental Hazard: It is designated as "Toxic to aquatic life with long lasting effects" (H411). This classification underscores the importance of preventing its release into the environment, as it can cause significant harm to aquatic ecosystems.
-
Combustible Solid: The compound is a combustible solid, meaning it can ignite and burn. While not highly flammable, this property requires that it be stored away from ignition sources.
-
Hazards from Thermal Decomposition: As a brominated organic compound, its thermal decomposition can release toxic and corrosive fumes. Incomplete combustion of such materials is known to produce hazardous byproducts, including hydrogen bromide and potentially polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[3]
This hazard profile firmly categorizes 6-Bromo-2,2-dimethyl-2H-benzo[B][1][2]oxazin-3(4H)-one as a hazardous waste, mandating disposal in accordance with stringent federal, state, and local regulations.[4][5][6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the identified hazards, the following PPE is mandatory when handling 6-Bromo-2,2-dimethyl-2H-benzo[B][1][2]oxazin-3(4H)-one for disposal:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against accidental splashes or dust generation. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact and absorption. |
| Body Protection | A standard laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator | Recommended if there is a risk of generating dust or aerosols. |
Segregation and Storage: Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety and cost-effective disposal.
Protocol for Segregation and Storage:
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for 6-Bromo-2,2-dimethyl-2H-benzo[B][1][2]oxazin-3(4H)-one. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[2][8]
-
Labeling: The label must include:
-
Segregation: This waste stream must be segregated as halogenated organic waste .[8][9][10] Do not mix with non-halogenated waste. The co-mingling of halogenated and non-halogenated waste streams significantly increases disposal costs and can complicate the disposal process.
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area that is away from heat sources and ignition points.[11] Ensure the storage area is well-ventilated.
Disposal Procedure: A Step-by-Step Guide
Disposal of 6-Bromo-2,2-dimethyl-2H-benzo[B][1][2]oxazin-3(4H)-one must be handled by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [12]
Step-by-Step Disposal Workflow:
-
Waste Collection: Carefully transfer the solid waste into the designated and labeled halogenated organic waste container. Avoid generating dust. If the compound is in a solution, it should also be placed in a designated halogenated liquid waste container.
-
Container Sealing: Once the waste is in the container, ensure the lid is securely fastened to prevent any leaks or spills.
-
Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting your EHS department to schedule a collection.
-
Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in your laboratory's chemical inventory. This is a requirement under OSHA's Laboratory Standard.[13]
-
Final Disposal Method: The designated hazardous waste contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The preferred method for the ultimate disposal of halogenated organic compounds like this is high-temperature incineration . This method ensures the complete destruction of the molecule and minimizes the formation of toxic byproducts. The incinerator must be equipped with appropriate flue gas scrubbing technology to neutralize acidic gases such as hydrogen bromide that are formed during combustion.
Disposal Workflow Diagram
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
